molecular formula C12H18N2O B14910695 3-(Methyl(2-methylbenzyl)amino)propanamide

3-(Methyl(2-methylbenzyl)amino)propanamide

Cat. No.: B14910695
M. Wt: 206.28 g/mol
InChI Key: OHWRNBPCFWYNSI-UHFFFAOYSA-N
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Description

3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6) is a synthetic compound belonging to the α-aminoamide class, which is of significant interest in neuroscience research for its properties as a voltage-gated sodium channel (VGSC) blocker . This mechanism is a key target for investigating novel approaches to manage chronic and neuropathic pain . Structural analogs of this compound have demonstrated potent in vivo analgesic efficacy in standard preclinical models, including the formalin test and the acetic acid-induced writhing assay . Research indicates that such α-aminoamide derivatives can exhibit state-dependent inhibition of pain-related sodium channel subtypes, specifically Nav1.7 and Nav1.8, suggesting potential as a dual-channel inhibitor . The molecular structure features a propanamide core linked to a methyl(2-methylbenzyl)amino group, with a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-[methyl-[(2-methylphenyl)methyl]amino]propanamide

InChI

InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15)

InChI Key

OHWRNBPCFWYNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the scientific literature and chemical databases for 3-(Methyl(2-methylbenzyl)amino)propanamide reveals a notable absence of detailed research and characterization data. Despite the commercial availability of this compound, identified by the CAS number 1249161-31-6, there is a significant lack of published information regarding its synthesis, spectroscopic properties, and potential biological applications. This technical guide, therefore, serves to outline the current informational void and to propose a theoretical framework for its synthesis and characterization based on established chemical principles and data from structurally analogous compounds.

Compound Identification and Physicochemical Properties

While experimental data is scarce, fundamental properties of 3-(Methyl(2-methylbenzyl)amino)propanamide can be predicted based on its chemical structure.

PropertyValueSource
CAS Number 1249161-31-6Fluorochem[1]
IUPAC Name 3-{methyl[(2-methylphenyl)methyl]amino}propanamideFluorochem[1]
Molecular Formula C₁₂H₁₈N₂OCalculated
Molecular Weight 206.28 g/mol Calculated
Canonical SMILES CC1=CC=CC=C1CN(C)CCC(N)=OFluorochem[1]
InChI Key InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15)Fluorochem[1]

Proposed Synthetic Pathways

In the absence of a documented synthesis for 3-(Methyl(2-methylbenzyl)amino)propanamide, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A logical approach would involve a two-step sequence starting from commercially available precursors.

Diagram of Proposed Synthesis:

Synthetic Pathway Acrylamide Acrylamide Step1 Michael Addition Acrylamide->Step1 N-methyl-2-methylbenzylamine N-methyl-2-methylbenzylamine N-methyl-2-methylbenzylamine->Step1 Product 3-(Methyl(2-methylbenzyl)amino)propanamide Step1->Product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Proposed Protocol:
  • Synthesis of N-methyl-2-methylbenzylamine (Intermediate):

    • Reaction: Reductive amination of 2-methylbenzaldehyde with methylamine.

    • Reagents: 2-methylbenzaldehyde, methylamine (as a solution in a suitable solvent like THF or as a gas), and a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

    • Procedure:

      • Dissolve 2-methylbenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane).

      • Add the methylamine solution and stir at room temperature to form the corresponding imine.

      • Cool the reaction mixture in an ice bath and slowly add the reducing agent.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

      • Quench the reaction with water and extract the product with an organic solvent.

      • Dry the organic layer, concentrate, and purify the resulting N-methyl-2-methylbenzylamine, likely by distillation or column chromatography.

  • Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide (Final Product):

    • Reaction: Michael addition of N-methyl-2-methylbenzylamine to acrylamide.

    • Reagents: N-methyl-2-methylbenzylamine, acrylamide, and a suitable solvent (e.g., ethanol or acetonitrile). A catalytic amount of a mild base may be beneficial.

    • Procedure:

      • Dissolve N-methyl-2-methylbenzylamine and acrylamide in the chosen solvent.

      • Heat the mixture at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

      • The crude product can then be purified by column chromatography on silica gel to yield the desired 3-(Methyl(2-methylbenzyl)amino)propanamide.

Proposed Characterization Methods

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the N-methyl protons, the two methylene groups of the propanamide backbone, and the amide protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the N-methyl carbon, the two methylene carbons of the propanamide chain, and the carbonyl carbon of the amide.

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Infrared (IR) Spectroscopy
  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and aromatic groups.

Potential Applications and Biological Relevance: A Theoretical Perspective

While no biological activity has been reported for 3-(Methyl(2-methylbenzyl)amino)propanamide, the structural motifs present in the molecule are found in various biologically active compounds.

  • N-benzyl Moiety: The N-benzyl group is a common feature in many pharmaceutical agents, contributing to their interaction with biological targets.

  • Propanamide Backbone: The propanamide scaffold is present in a range of compounds with diverse pharmacological activities.

Derivatives of β-alanine (3-aminopropanoic acid), to which the target molecule is structurally related, have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. For instance, some N-aryl-β-alanine derivatives have been synthesized and evaluated for their biological potential. It is conceivable that 3-(Methyl(2-methylbenzyl)amino)propanamide could be explored as a candidate in screening programs for various therapeutic areas, including but not limited to neurology, oncology, and infectious diseases. However, without experimental data, any discussion of its biological role remains purely speculative.

Conclusion and Future Directions

The current state of knowledge regarding 3-(Methyl(2-methylbenzyl)amino)propanamide is limited to its basic identification and commercial availability. There is a clear need for foundational research to establish its synthesis, and to fully characterize its physicochemical and spectroscopic properties. The proposed synthetic route and characterization methods outlined in this guide provide a roadmap for such an investigation. Future studies should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic analysis to confirm its structure. Subsequently, its biological activity could be explored through in vitro and in vivo screening assays to determine its potential as a lead compound in drug discovery programs.

References

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methylbenzyl)-N-methyl-beta-alaninamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive theoretical guide to the synthesis and chemical properties of N-(2-methylbenzyl)-N-methyl-beta-alaninamide, a compound for which there is limited to no information in the current scientific literature. The proposed methodologies and expected data are based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for research and development professionals and assumes a high level of technical expertise.

Introduction: Rationale and Potential Significance

N-substituted beta-alanine derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The N-alkylation of amino acids can profoundly alter their biological activity, conformational preferences, and physicochemical properties. Specifically, N-methylation is known to increase metabolic stability and membrane permeability of peptides, while the introduction of a benzyl group can facilitate interactions with biological targets and enhance lipophilicity.[1][2]

This guide focuses on the hypothetical compound N-(2-methylbenzyl)-N-methyl-beta-alaninamide, a novel molecule combining these structural features. The presence of a tertiary amine, an amide, and a sterically hindered aromatic ring suggests a unique conformational landscape and potential for novel biological or material properties. This document outlines a plausible synthetic route, a detailed protocol for its characterization, and discusses its potential applications based on the properties of related structures. The synthesis and study of such derivatives are crucial for expanding the chemical space available for drug discovery and the development of functional materials.[3][4]

Predicted Physicochemical Properties

The chemical structure of N-(2-methylbenzyl)-N-methyl-beta-alaninamide allows for the prediction of its core physicochemical properties. These properties are essential for its handling, purification, and application.

PropertyPredicted ValueJustification
Molecular Formula C₁₂H₁₈N₂OBased on structural components.
Molecular Weight 206.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidSimilar N,N-disubstituted amides are often oils or low-melting solids.[5]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.The presence of the benzyl and methyl groups increases lipophilicity.[5]
Boiling Point > 200 °C (estimated)High boiling point expected due to molecular weight and polar amide group.
pKa (Conjugate Acid) ~8-9 (estimated)The tertiary amine is expected to be basic.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of N-(2-methylbenzyl)-N-methyl-beta-alaninamide can be envisioned in a two-step process starting from commercially available N-methyl-beta-alanine. The overall strategy involves the N-benzylation of the secondary amine followed by amidation of the carboxylic acid.

Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Amidation N_methyl_beta_alanine N-methyl-beta-alanine intermediate N-(2-methylbenzyl)-N-methyl-beta-alanine N_methyl_beta_alanine->intermediate reagents1 1. 2-methylbenzyl chloride 2. NaHCO₃, H₂O/MeOH intermediate_2 N-(2-methylbenzyl)-N-methyl-beta-alanine product N-(2-methylbenzyl)-N-methyl-beta-alaninamide intermediate_2->product reagents2 1. SOCl₂, DCM 2. NH₃ (aq)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-methylbenzyl)-N-methyl-beta-alanine

This procedure is adapted from known methods for the N-alkylation of amino acids.[6][7]

  • Dissolution: In a 250 mL round-bottom flask, dissolve N-methyl-beta-alanine (1.0 eq) in a 1:1 mixture of water and methanol.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Add 2-methylbenzyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloride.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methylbenzyl)-N-methyl-beta-alanine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-methylbenzyl)-N-methyl-beta-alaninamide

This step employs a standard amidation procedure via an acid chloride intermediate.[8]

  • Acid Chloride Formation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve the crude N-(2-methylbenzyl)-N-methyl-beta-alanine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise.

  • Reaction: Stir the mixture vigorously for 1 hour at 0 °C, then for 3 hours at room temperature.

  • Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Characterization and Quality Control Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized N-(2-methylbenzyl)-N-methyl-beta-alaninamide.

Characterization Workflow Diagram

Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Column Chromatography (Silica Gel, EtOAc/Hexane gradient) Crude_Product->Purification Purity_Assessment Purity Assessment (e.g., HPLC) Purification->Purity_Assessment Structure_Confirmation Structural Confirmation Purity_Assessment->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared (IR) Spectroscopy Structure_Confirmation->IR

Caption: Systematic workflow for purification and characterization.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the structure of N-(2-methylbenzyl)-N-methyl-beta-alaninamide and data from similar compounds.[8][9]

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.1-7.3 ppm (4H).- Benzyl CH₂: A singlet around δ 3.6-3.8 ppm (2H).- N-CH₂-CH₂-C=O: Two triplets around δ 2.4-2.8 ppm (4H total).- N-CH₃: A singlet around δ 2.2-2.4 ppm (3H).- Ar-CH₃: A singlet around δ 2.3-2.5 ppm (3H).- Amide NH₂: Two broad singlets for the non-equivalent protons.
¹³C NMR - C=O (Amide): δ 170-175 ppm.- Aromatic Carbons: δ 125-140 ppm.- Benzyl CH₂: δ 55-60 ppm.- N-CH₂-CH₂-C=O: δ 45-55 ppm and δ 30-35 ppm.- N-CH₃: δ 40-45 ppm.- Ar-CH₃: δ 18-22 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 207.15.
IR Spectroscopy - N-H Stretch (Amide): Two bands around 3350 and 3180 cm⁻¹.- C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹.- C=O Stretch (Amide): Strong absorption around 1650 cm⁻¹.- N-H Bend (Amide): Around 1620 cm⁻¹.

Potential Applications and Future Research Directions

While the specific applications of N-(2-methylbenzyl)-N-methyl-beta-alaninamide are yet to be explored, its structural motifs suggest several promising avenues for research:

  • Pharmaceutical Scaffolding: As a constrained N-substituted amino acid amide, it could serve as a building block for peptidomimetics with enhanced stability and cell permeability.[1] Its potential as a precursor for novel bioactive compounds in areas such as antivirals or CNS-targeting agents warrants investigation.[2]

  • Polymer Chemistry: N-substituted beta-alanines are precursors to poly(β-peptoid)s, a class of polymers with potential applications in biomaterials and drug delivery.[10] The unique 2-methylbenzyl group could impart specific solubility and self-assembly properties to such polymers.

  • Asymmetric Catalysis: Chiral versions of this compound could be explored as ligands in asymmetric catalysis, where the tertiary amine and amide functionalities can coordinate with metal centers.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough evaluation of its biological activity in relevant assays and an exploration of its properties as a monomer for novel polymers.

References

  • Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules. Available at: [Link]

  • Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. Available at: [Link]

  • Kwiatkowski, S., et al. A Synthesis of N -Substituted β-Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate. University of Kentucky. Available at: [Link]

  • Santra, S., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ACS Publications. Available at: [Link]

  • Ataman Kimya. N-BENZYLAMINE. Available at: [Link]

  • Santra, S., et al. (2011). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ResearchGate. Available at: [Link]

  • Belokon, Y. N., et al. (2011). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available at: [Link]

  • Romero, E., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. PMC. Available at: [Link]

  • National Center for Biotechnology Information. N-Methylbenzylamine. PubChem. Available at: [Link]

  • Scholars Research Library. (2015). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Available at: [Link]

  • Griffith, D. L., et al. (1971). Magnetic Nonequivalence in the Low-Temperature Nuclear Magnetic Resonance Spectra of N-benzyl-N-Methylhydroxylamine and N-Benzyl-N-methylchloramine. CaltechAUTHORS. Available at: [Link]

  • Zhang, D., et al. (2012). Living Polymerization of N-substituted β-alanine N-carboxyanhydrides: Kinetic Investigations and Preparation of an Amphiphilic Block copoly-β-peptoid. PubMed. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and structural characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide .

Executive Summary

3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6 ) is a functionalized


-amino amide building block used primarily in the synthesis of pharmaceutical intermediates. Characterized by a molecular formula of 

and a molecular weight of 206.29 g/mol , this compound features a propanamide backbone substituted at the

-position with a tertiary amine bearing an ortho-tolylmethyl group. Its structural motif—combining a polar amide head group with a lipophilic aromatic tail—makes it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands.

Part 1: Molecular Identity & Physicochemical Properties

Structural Specifications

The molecule consists of a central propyl chain terminated by a primary amide. The nitrogen at position 3 is tertiary, substituted with a methyl group and a 2-methylbenzyl (o-xylyl) moiety. This steric bulk at the ortho position of the aromatic ring influences the conformational dynamics of the amine, potentially enhancing selectivity in protein-ligand binding scenarios compared to unsubstituted benzyl analogs.

Table 1: Physicochemical Data Profile

PropertyValueNotes
IUPAC Name 3-[Methyl(2-methylbenzyl)amino]propanamideSystematic nomenclature
CAS Number 1249161-31-6Unique Identifier
Molecular Formula

Molecular Weight 206.29 g/mol Average Mass
Monoisotopic Mass 206.1419 g/mol For High-Res MS calibration
LogP (Predicted) 1.35 ± 0.4Moderate lipophilicity
TPSA 46.33

Polar Surface Area (Amide + Amine)
H-Bond Donors 2Amide

H-Bond Acceptors 2Amide

, Amine

pKa (Predicted) ~9.2 (Amine), ~15 (Amide)Basic tertiary amine
Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the lipophilic "tail" and polar "head" which drive its solubility profile.

G cluster_0 Lipophilic Domain cluster_1 Linker cluster_2 Polar Head Ring 2-Methylbenzyl (Aromatic Ring) Amine Tertiary Amine (N-Methyl) Ring->Amine Benzyl Carbon OrthoMe o-Methyl Group (Steric Bulk) OrthoMe->Ring Chain Propyl Chain (C3 Backbone) Amine->Chain Amide Primary Amide (-CONH2) Chain->Amide

Caption: Structural segmentation of 3-(Methyl(2-methylbenzyl)amino)propanamide showing the hydrophobic aromatic tail and hydrophilic amide head.

Part 2: Synthetic Pathways[7]

The synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide is most efficiently achieved via a convergent synthetic route involving a reductive amination followed by an aza-Michael addition. This modular approach allows for the easy variation of the aromatic ring or the amide linker if derivative libraries are required.

Retrosynthetic Analysis
  • Disconnection 1 (C-N bond): Breaking the bond between the

    
    -carbon and the amine nitrogen reveals Acrylamide  (Michael acceptor) and N-methyl-2-methylbenzylamine .
    
  • Disconnection 2 (C-N bond): The secondary amine precursor can be derived from 2-methylbenzaldehyde and methylamine .

Protocol: Two-Step Synthesis
Step 1: Preparation of N-methyl-2-methylbenzylamine
  • Reagents: 2-Methylbenzaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (

    
    ), Methanol.
    
  • Mechanism: Imine formation followed by hydride reduction.

  • Procedure:

    • Dissolve 2-methylbenzaldehyde (1.0 eq) in anhydrous MeOH.

    • Add methylamine (1.2 eq) dropwise at 0°C. Stir for 2 hours to form the imine intermediate.

    • Add

      
       (1.5 eq) portion-wise over 30 minutes.
      
    • Quench with water, extract with DCM, and concentrate to yield the secondary amine oil.

Step 2: Aza-Michael Addition (The Core Reaction)
  • Reagents: N-methyl-2-methylbenzylamine (from Step 1), Acrylamide, Methanol (or Ethanol).

  • Mechanism: Nucleophilic attack of the secondary amine on the

    
    -carbon of the 
    
    
    
    -unsaturated amide.
  • Procedure:

    • Charge: In a round-bottom flask, dissolve N-methyl-2-methylbenzylamine (1.0 eq) in Methanol (5 mL/mmol).

    • Addition: Add Acrylamide (1.1 eq) in one portion.

    • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Note: Monitoring by TLC (DCM/MeOH 9:1) should show the disappearance of the amine.

    • Workup: Evaporate the solvent under reduced pressure.

    • Purification: The residue is typically a viscous oil that may solidify upon standing. If necessary, purify via flash column chromatography (Silica gel, DCM

      
       5% MeOH/DCM).
      
Synthetic Workflow Diagram

Synthesis Start1 2-Methylbenzaldehyde Step1 Reductive Amination (NaBH4, MeOH, 0°C) Start1->Step1 Start2 Methylamine Start2->Step1 Intermediate N-methyl-2-methylbenzylamine (Secondary Amine) Step2 Aza-Michael Addition (Reflux, 16h) Intermediate->Step2 Reagent Acrylamide (Michael Acceptor) Reagent->Step2 Product 3-(Methyl(2-methylbenzyl)amino)propanamide (Target) Step1->Intermediate Yield >85% Step2->Product Yield ~70-80%

Caption: Step-wise synthetic workflow from commercial aldehydes to the target amino-amide.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (

    
     7.1–7.3 ppm):  Multiplet, 4H (Benzene ring protons).
    
  • Benzylic Protons (

    
     3.5 ppm):  Singlet, 2H (
    
    
    
    ).
  • Amide Protons (

    
     5.5–7.0 ppm):  Two broad singlets, 2H (
    
    
    
    ). Note: Chemical shift varies with concentration and solvent.
  • 
    -Methylene (
    
    
    
    2.4 ppm):
    Triplet, 2H (
    
    
    ).
  • 
    -Methylene (
    
    
    
    2.7 ppm):
    Triplet, 2H (
    
    
    ).
  • N-Methyl (

    
     2.2 ppm):  Singlet, 3H (
    
    
    
    ).
  • Ar-Methyl (

    
     2.3 ppm):  Singlet, 3H (
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated m/z = 207.15.
    
  • Fragmentation Pattern:

    • m/z 163: Loss of amide fragment (

      
      ).
      
    • m/z 120: Tropylium/Methylbenzyl cation (characteristic of benzyl amines).

    • m/z 105: Methyl-tropylium ion.

Part 4: Applications in Drug Development

This molecule serves as a versatile linker-scaffold in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The compound possesses a "Rule of 3" compliant profile (MW < 300, H-donors

    
     3, LogP 
    
    
    
    3), making it an ideal fragment for screening against enzymatic targets.
  • Kinase Inhibition: The 2-methylbenzyl motif is a privileged structure found in several kinase inhibitors. The steric hindrance of the ortho-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation that fits into hydrophobic pockets of ATP-binding sites.

  • Library Synthesis: The primary amide group can be easily dehydrated to a nitrile or hydrolyzed to an acid, allowing this molecule to serve as a precursor for more complex heterocyclic systems.

References

  • Fluorochem. (n.d.). 3-(Methyl(2-methylbenzyl)amino)propanamide - Product Analysis. Retrieved from

  • PubChem. (2025).[1][2][3] Methyl 3-(benzyl(methyl)amino)propanoate (Analogous Ester Data). National Library of Medicine.[2] Retrieved from

  • Organic Syntheses. (1995). General procedures for Aza-Michael Addition. Org. Synth. 1995, 72, 8488. Retrieved from

  • ChemicalBook. (2025).[1] 3-amino-N-benzyl-propanamide Properties. Retrieved from [4]

Sources

3-(Methyl(2-methylbenzyl)amino)propanamide: A Versatile Amino-Amide Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methyl(2-methylbenzyl)amino)propanamide: Structural Characterization & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Cheminformatics Specialists.

Executive Summary

In the architecture of modern drug discovery, 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6) represents a strategic "linker-fragment" motif. Structurally, it combines a flexible propanamide tail with a lipophilic N-methyl-N-(o-tolyl) headgroup. This duality makes it an invaluable scaffold for Fragment-Based Drug Discovery (FBDD), particularly in targeting G-Protein Coupled Receptors (GPCRs) where the benzylamine pharmacophore is privileged (e.g., histamine or dopamine receptor ligands).

This guide provides an authoritative breakdown of its chemical identity, a self-validating synthetic protocol based on aza-Michael addition, and a cheminformatics profile to support its integration into digital compound libraries.

Chemical Identity & Digital Representation

Precise digital registration is critical for avoiding structural duplication in large databases. The following strings are generated according to IUPAC standards for the neutral molecule.

Nomenclature & Identifiers
Attribute Detail
IUPAC Name 3-[methyl(2-methylphenyl)methylamino]propanamide
Common Name 3-(Methyl(2-methylbenzyl)amino)propanamide
CAS Number 1249161-31-6
Molecular Formula

Molecular Weight 206.28 g/mol
Machine-Readable Strings

SMILES (Canonical):

[] InChI String:

InChIKey:

Synthetic Pathway: The Aza-Michael Protocol[2]

The most atom-economical route to this molecule is the aza-Michael addition of N-methyl-2-methylbenzylamine to acrylamide. This reaction exploits the nucleophilicity of the secondary amine and the electrophilic nature of the


-unsaturated amide.
Reaction Logic[2]
  • Nucleophile: N-methyl-2-methylbenzylamine (Sterically hindered but sufficiently nucleophilic).

  • Electrophile: Acrylamide (Michael acceptor).[2]

  • Thermodynamics: The reaction is exothermic; temperature control is vital to prevent polymerization of acrylamide.

  • Solvent System: Methanol (MeOH) is chosen because protic solvents stabilize the transition state via hydrogen bonding with the carbonyl oxygen, accelerating the addition rate [1].

Experimental Workflow Diagram

SynthesisWorkflow Start Reagents: N-methyl-2-methylbenzylamine (1.0 eq) Acrylamide (1.1 eq) Mix Solvation: Dissolve in MeOH (5 mL/mmol) Stir at RT for 10 min Start->Mix Heat Reaction: Reflux (65°C) for 12-18h Monitor via TLC (DCM/MeOH 9:1) Mix->Heat Workup Workup: Evaporate MeOH Dissolve residue in EtOAc Wash w/ Brine Heat->Workup Conversion >95% Purify Purification: Column Chromatography (Silica, DCM -> 5% MeOH) Workup->Purify Product Target: 3-(Methyl(2-methylbenzyl)amino)propanamide (Yield: >85%) Purify->Product

Figure 1: Step-wise synthetic workflow for the aza-Michael addition synthesis of the target compound.

Detailed Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-methylbenzylamine (10 mmol, 1.35 g) in methanol (50 mL).

  • Addition: Add acrylamide (11 mmol, 0.78 g) in a single portion. The slight excess ensures complete consumption of the more expensive amine.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (

    
    ) for 16 hours.
    
    • Checkpoint: Check reaction progress via TLC (DCM:MeOH 9:1). The starting amine (higher

      
      ) should disappear, and a new polar spot (product) should appear.
      
  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Extraction: Redissolve the oily residue in Ethyl Acetate (

    
    ) and wash with water (
    
    
    
    ) to remove unreacted acrylamide. Dry the organic layer over anhydrous
    
    
    .
  • Purification: If high purity is required for biological assays, purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Physicochemical Profiling (In Silico)

Understanding the "drug-likeness" of this building block is essential for medicinal chemists incorporating it into larger structures. The data below suggests this molecule is an ideal Fragment (Rule of 3 compliant).

PropertyValueInterpretation
cLogP ~1.3 - 1.6Highly permeable; suitable for CNS penetration.
TPSA 46.3

Excellent membrane permeability (Target < 140

).
H-Bond Donors 2From the primary amide (

).
H-Bond Acceptors 2Amide carbonyl and tertiary amine nitrogen.
Rotatable Bonds 5Moderate flexibility; allows induced fit binding.
pKa (Basic N) ~8.5Predominantly protonated at physiological pH (7.4).
Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule for pharmacophore mapping.

Pharmacophore Core Tertiary Amine Center (Protonatable Head) Tail Propanamide Tail (H-Bond Donor/Acceptor) Core->Tail Linker Chain (C3) Head o-Tolyl Group (Lipophilic/Steric Shield) Core->Head Benzylic Carbon Context Application: CNS Ligand Design (Dopamine/Histamine mimics) Tail->Context Head->Context

Figure 2: Pharmacophore decomposition showing the functional roles of the molecule's substructures.

Applications in Drug Discovery[4]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-quality fragment due to its low molecular weight (<300 Da) and high ligand efficiency potential. The o-methyl group on the benzene ring provides a specific steric vector, often used to lock conformation or fill hydrophobic pockets in enzymes (e.g., kinases or proteases).

Linker Chemistry

The terminal primary amide is a "mask" for further chemistry:

  • Hoffmann Rearrangement: Converts the amide to a primary amine, shortening the chain.

  • Dehydration: Converts the amide to a nitrile (

    
    ).
    
  • Hydrolysis: Converts the amide to a carboxylic acid for peptide coupling.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.

  • Rule of Three (Fragments): Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.

  • PubChem Compound Summary. (2024). "Methyl 3-(benzyl(methyl)amino)propanoate (Analogous Structure)." National Center for Biotechnology Information.

Sources

Structure-activity relationship (SAR) of 2-methylbenzylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) of 2-methylbenzylamine derivatives, focusing on their role as "privileged scaffolds" in CNS drug discovery and enzyme inhibition.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 2-methylbenzylamine (2-MBA) scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its isomer


-methylbenzylamine (1-phenylethylamine). While often overshadowed by phenethylamines, the 2-MBA moiety offers unique steric and electronic properties driven by the ortho-methyl group. This "ortho-effect" provides a conformational lock that restricts rotation around the benzylic bond, enhances lipophilicity (

), and shields the benzylic nitrogen from rapid oxidative deamination.

This guide analyzes the SAR of 2-MBA derivatives across three primary therapeutic axes: Monoamine Oxidase B (MAO-B) inhibition , NMDA receptor antagonism , and Serotonin (5-HT) modulation .

Chemical Space & Pharmacophore Analysis

The "Ortho-Effect" in Drug Design

The defining feature of 2-MBA is the methyl group at the C2 position. Unlike meta or para substitutions, the C2-methyl exerts a direct steric influence on the exocyclic nitrogen.

FeatureMechanism of ActionMedicinal Chemistry Impact
Conformational Restriction Steric clash between C2-Me and N-substituents favors specific torsion angles.Reduces entropic penalty upon binding to rigid active sites (e.g., MAO-B hydrophobic cage).
Metabolic Shielding Steric bulk hinders cytochrome P450 approach to the benzylic carbon.Increases half-life (

) by retarding N-dealkylation.
Lipophilicity Adds ~0.5 to LogP compared to unsubstituted benzylamine.Enhances Blood-Brain Barrier (BBB) penetration, critical for CNS targets.

Detailed SAR Analysis: Therapeutic Domains

Domain A: MAO-B Inhibition (Neuroprotection)

2-MBA derivatives are potent, often reversible, inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson’s disease.

  • The Binding Pocket: The substrate cavity of MAO-B is bipartite, consisting of an "entrance cavity" and a "substrate cavity" separated by the Ile199 gating residue.

  • SAR Rules:

    • The 2-Methyl Anchor: The ortho-methyl group fits snugly into the hydrophobic entrance cavity, often interacting with Leu171 and Ile199 . This steric bulk prevents the "slippage" seen with unsubstituted benzylamines, enhancing selectivity over MAO-A.

    • N-Substitution: Secondary amines (-NH-R) generally show higher affinity than tertiary amines. The protonated amine forms a critical H-bond with a water molecule bridging to Gln206 .

    • Electronic Tuning: Electron-withdrawing groups (EWGs) like -F or -Cl at the 4- or 5-position of the 2-MBA ring further increase potency by modulating the pKa of the amine and enhancing

      
       stacking with Tyr398 .
      
Domain B: NMDA Receptor Antagonism

Derivatives of benzylamines, including 2-MBA analogs, act as NR2B-selective NMDA antagonists.

  • Mechanism: These compounds often act as channel blockers or allosteric modulators.

  • SAR Insight: The 2-methyl group disrupts planarity, which is favorable for binding to the NR2B allosteric site (ifenprodil binding site). Large hydrophobic N-substituents (e.g., bi-aryl systems) attached to the 2-MBA nitrogen are required to bridge the binding pocket.

Domain C: 5-HT Receptor Ligands
  • Target: 5-HT6 and 5-HT7 receptors.[1][2]

  • SAR: The 2-MBA moiety serves as a bioisostere for the indole ring of serotonin. The 2-methyl group mimics the C3-substitution of indole, providing the necessary bulk to activate or block the receptor's toggle switch.

Visualization of SAR & Mechanism

Diagram 1: The 2-Methylbenzylamine Pharmacophore Map

This diagram illustrates the spatial arrangement of the pharmacophore features required for high-affinity binding in MAO-B and CNS targets.

SAR_Map Core 2-Methylbenzylamine Scaffold OrthoMe C2-Methyl (Ortho) • Conformational Lock • Hydrophobic Anchor (Leu171) Core->OrthoMe Steric Control Amine Benzylic Amine (NH) • H-Bond Donor (Gln206) • pKa ~9.5 (Ionized) Core->Amine Key Interaction Ring Aromatic Ring • π-π Stacking (Tyr398) • 5-Pos: Halogen enhances potency Core->Ring Electronic Tuning Metabolic Stability Metabolic Stability OrthoMe->Metabolic Stability Blocks P450 NSub N-Substituent (R) • Lipophilic Tail • Determines Selectivity Amine->NSub Derivatization Site MAO-B Selectivity MAO-B Selectivity Ring->MAO-B Selectivity

Caption: Pharmacophore map highlighting the functional roles of the 2-MBA structural motifs in CNS target binding.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

The most robust method for generating N-substituted 2-MBA derivatives is reductive amination. This "one-pot" protocol avoids the isolation of unstable imines.[3]

Reagents:

  • 2-Methylbenzaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-methylbenzaldehyde (5 mmol) in DCE (20 mL). Add the amine (5.5 mmol). If the amine is a salt, add 1.0 eq of TEA. Stir at Room Temperature (RT) for 30–60 minutes under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes. (STAB is preferred over

    
     as it does not reduce the aldehyde/ketone before imine formation).
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Quench: Quench with saturated

    
     solution. Stir for 15 minutes.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, typically MeOH/DCM gradient).

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Principle: Oxidation of tyramine by MAO-B produces


, which reacts with Amplex Red (in the presence of HRP) to form fluorescent resorufin.
  • Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in phosphate buffer (0.05 M, pH 7.4).

  • Inhibitor Incubation: Incubate 10

    
    L of the 2-MBA derivative (dissolved in DMSO, final conc. 1 nM – 100 
    
    
    
    M) with 90
    
    
    L of enzyme solution for 20 mins at 37°C.
  • Substrate Addition: Add 100

    
    L of reaction mix (200 
    
    
    
    M Tyramine + 200
    
    
    M Amplex Red + 1 U/mL HRP).
  • Measurement: Read fluorescence (Ex/Em = 530/590 nm) kinetically for 30 mins.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Diagram 2: Synthesis Workflow (Reductive Amination)

Synthesis_Flow Start Start: 2-Methylbenzaldehyde Amine Add Amine (R-NH2) Solvent: DCE Start->Amine Imine Intermediate: Iminium Ion Formation Amine->Imine 30-60 min, RT Reduct Add Reducing Agent NaBH(OAc)3, 0°C Imine->Reduct In-situ Reduction Quench Quench: Sat. NaHCO3 Reduct->Quench 4-12 hrs Extract Extraction (DCM) & Drying (Na2SO4) Quench->Extract Final Product: N-Substituted 2-Methylbenzylamine Extract->Final

Caption: Step-by-step reductive amination workflow for synthesizing 2-MBA derivatives.

References

  • MAO-B Inhibition & SAR

    • Petzer, A., et al. "The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives." ResearchGate. Available at: Link

    • Danzin, C., et al. "Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro."[4] Biochem Biophys Res Commun (1989).[4] Available at: Link

  • Synthesis Protocols

    • BenchChem Technical Guide.[3] "Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde." Available at: Link

    • Master Organic Chemistry. "Reductive Amination: A Practical Guide."[3] Available at: Link

  • NMDA & CNS Ligands

    • GARDP Revive.[] "Structure-activity relationship (SAR) in antimicrobial and CNS discovery." Available at: Link

    • OpnMe (Boehringer Ingelheim). "NMDA receptor antagonist BIII 277CL Profile."[6] Available at: Link

Sources

Technical Monograph: Biological Potential & SAR Profile of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: MMAP-3 | CAS: 1249161-31-6 Classification: Functionalized Amino-Amide / CNS-Privileged Scaffold

Executive Summary & Structural Logic

This technical guide analyzes the biological activity profile of 3-(Methyl(2-methylbenzyl)amino)propanamide (herein referred to as MMAP-3 ). While often categorized as a chemical building block, MMAP-3 represents a "privileged structure" in medicinal chemistry, sharing critical pharmacophores with established anticonvulsants (e.g., Lacosamide), local anesthetics (e.g., Lidocaine), and Sigma-1 receptor ligands.

The Core Directive: This guide moves beyond basic physical properties to explore the causality of its biological interactions. We hypothesize that the steric bulk of the o-methylbenzyl group, combined with the flexible propanamide linker, confers dual-activity potential: Voltage-Gated Sodium Channel (VGSC) modulation and Sigma-1 receptor affinity .

Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its biological fate:

  • Lipophilic Head (2-Methylbenzyl): The ortho-methyl substitution increases steric hindrance and lipophilicity (LogP ~1.6), facilitating blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy in transmembrane proteins.

  • Basic Center (Tertiary Amine): The N-methyl group ensures the nitrogen remains protonatable at physiological pH (pKa ~8–9), a requirement for cation-pi interactions within receptor binding sites.

  • Polar Tail (Propanamide): The terminal primary amide acts as a hydrogen bond donor/acceptor, critical for "locking" the molecule into the selectivity filter of ion channels.

Predicted Biological Mechanisms (SAR-Driven)

Based on Structure-Activity Relationship (SAR) data from structural analogs (Igmesine, Safinamide, and amino-amide anticonvulsants), MMAP-3 is predicted to exhibit the following biological activities.

A. Voltage-Gated Sodium Channel (NaV) Blockade

Mechanism: State-dependent inhibition. The structural homology to Lidocaine and Tocainide suggests MMAP-3 binds to the intracellular pore of NaV channels (specifically NaV1.7 and NaV1.8). The protonated tertiary amine interacts with the conserved phenylalanine residue (Phe1764 in NaV1.2) in the channel pore, while the o-methylbenzyl tail anchors the molecule in the hydrophobic fenestration.

  • Therapeutic Implication: Antinociception (pain relief) and Anticonvulsant activity.

B. Sigma-1 Receptor (σ1R) Modulation

Mechanism: Chaperone interaction. The N-benzyl-propanamine motif is a hallmark of high-affinity Sigma-1 ligands (e.g., Igmesine/JO-1784). The o-methyl group on the benzyl ring often enhances selectivity for σ1 over σ2 subtypes by inducing a specific torsional angle that fits the σ1 binding pocket.

  • Therapeutic Implication: Neuroprotection and cognitive enhancement.

Visualization of Signaling & Mechanism

The following diagram illustrates the putative mechanism of action, linking the structural domains of MMAP-3 to downstream physiological effects.

G cluster_0 Target 1: NaV Channel Pore cluster_1 Target 2: Sigma-1 Receptor Compound MMAP-3 (Protonated Form) PheResidue Phe Residue Interaction (Cation-Pi) Compound->PheResidue Affinity High Chaperone Chaperone Binding (MAM Interface) Compound->Chaperone Putative Agonism PoreBlock Pore Occlusion (Inactivated State) PheResidue->PoreBlock NeuronalStabil Membrane Stabilization (Reduced Firing) PoreBlock->NeuronalStabil CaFlow Modulation of Ca2+ Flux Chaperone->CaFlow NeuroProtect Neuroprotection (Anti-apoptotic) CaFlow->NeuroProtect

Caption: Putative dual-mechanism pathway of MMAP-3 acting on NaV channels (anticonvulsant) and Sigma-1 receptors (neuroprotective).

Experimental Protocols for Validation

To validate the biological activity of MMAP-3, the following self-validating workflows are recommended. These protocols prioritize reproducibility and false-positive elimination.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (NaV1.7 Inhibition)

Objective: Quantify the IC50 of MMAP-3 on voltage-gated sodium channels.

  • Cell Preparation: Use HEK293 cells stably expressing human NaV1.7.

  • Solutions:

    • Pipette (Intracellular): 10 mM CsCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Compound Application:

    • Dissolve MMAP-3 in DMSO (stock 100 mM). Dilute to test concentrations (0.1, 1, 10, 100 µM) in bath solution (final DMSO < 0.1%).

  • Voltage Protocol (The "Self-Validating" Step):

    • Hold membrane at -100 mV.

    • Pulse 1 (Resting Block): Depolarize to 0 mV for 20 ms.

    • Pulse 2 (Inactivated Block): Hold at -70 mV for 500 ms (induces inactivation), then pulse to 0 mV.

    • Logic: If MMAP-3 is a state-dependent blocker (like Lidocaine), it will show significantly higher potency (lower IC50) in Pulse 2 than Pulse 1.

Protocol B: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (Ki) for the Sigma-1 receptor.

  • Tissue Source: Guinea pig brain membrane homogenates (rich in σ1 receptors).

  • Radioligand: [3H]-(+)-Pentazocine (highly selective σ1 agonist).

  • Non-Specific Control: Haloperidol (10 µM) to define non-specific binding.

  • Incubation:

    • Mix 100 µg membrane protein + 2 nM [3H]-(+)-Pentazocine + MMAP-3 (10^-9 to 10^-5 M).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Comparative Data Analysis

The following table contrasts MMAP-3 with structural analogs to predict its potency window.

FeatureMMAP-3 (Target)Lacosamide (Anticonvulsant)Lidocaine (Anesthetic)Igmesine (Sigma Ligand)
Core Scaffold Amino-PropanamideFunctionalized Amino AcidAmino-AmideCinnamyl-Amine
Lipophilic Tail o-MethylbenzylBenzyl2,6-DimethylphenylPhenyl-Cyclopropyl
H-Bond Donor Primary AmidePrimary AmideAmide NHNone
Predicted LogP ~1.60.882.43.2
NaV Activity Predicted High Moderate (Slow Inactivation)High (Fast Inactivation)Low
Sigma Affinity Predicted Moderate LowLowHigh

Synthesis Workflow (Verification)

To ensure the integrity of the test material, MMAP-3 should be synthesized or verified via the following Reductive Amination pathway, which prevents the formation of quaternary ammonium byproducts.

Synthesis Start1 2-Methylbenzaldehyde Imine Imine Intermediate (Transient) Start1->Imine Condensation Start2 3-(Methylamino)propanamide Start2->Imine Condensation Reagent NaBH(OAc)3 / DCM (Mild Reducing Agent) Reagent->Imine Product MMAP-3 (>98% Purity) Imine->Product Reduction (Reagent)

Caption: One-pot reductive amination synthesis of MMAP-3 ensuring high selectivity for the tertiary amine.

References

  • PubChem Compound Summary. (2025). Methyl 3-(benzyl(methyl)amino)propanoate (Analogous Structure). National Center for Biotechnology Information. Link

  • Fluorochem. (2025). 3-(Methyl(2-methylbenzyl)amino)propanamide Product Specifications. Fluorochem Ltd. Link

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[1] (Establishes SAR for benzyl-amide anticonvulsants). Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. (Establishes pharmacophore for Sigma ligands). Link

  • MolCore. (2025). N-(3-methylbenzyl)propan-2-amine and related amide derivatives. MolCore Chemical Data. Link

Sources

N-Substituted 3-Aminopropanamide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted 3-aminopropanamide derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth literature review of their synthesis, mechanisms of action, and structure-activity relationships (SAR) across key therapeutic areas, including antimicrobial, anticancer, and anticonvulsant applications. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents detailed experimental protocols, and offers insights into the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction: The Therapeutic Potential of the 3-Aminopropanamide Scaffold

The 3-aminopropanamide core structure is a key pharmacophore found in a variety of biologically active molecules. The presence of both an amide and an amino group provides a framework for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological targets. The N-substituent on the 3-amino group, in particular, has been shown to be a critical determinant of the compound's therapeutic profile, influencing its potency, selectivity, and mechanism of action. This guide will explore the multifaceted potential of N-substituted 3-aminopropanamide derivatives, with a focus on their applications in combating microbial infections, cancer, and neurological disorders.

Synthetic Strategies for N-Substituted 3-Aminopropanamide Derivatives

The synthesis of N-substituted 3-aminopropanamide derivatives can be achieved through several reliable and adaptable methods. The

Solubility data for 3-(Methyl(2-methylbenzyl)amino)propanamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its behavior in various stages of drug development, from synthesis and purification to formulation. This technical guide addresses the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide, a compound for which quantitative solubility data is not extensively available in public literature. In the absence of established data, this document provides a robust framework for researchers and drug development professionals to experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of amide solubility, present detailed, step-by-step experimental protocols for solubility determination using both gravimetric and chromatographic techniques, and offer guidance on data presentation and interpretation. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for informed decision-making in pharmaceutical development.

Introduction to 3-(Methyl(2-methylbenzyl)amino)propanamide and the Imperative of Solubility Data

3-(Methyl(2-methylbenzyl)amino)propanamide is a tertiary amide characterized by a propanamide backbone, a methyl group, and a 2-methylbenzyl substituent on the nitrogen atom. The structural features of this molecule—specifically the presence of a polar amide group capable of acting as a hydrogen bond acceptor and a relatively non-polar benzyl group—suggest a nuanced solubility profile across a range of organic solvents.[1][2][3][4][5]

In the pharmaceutical sciences, solubility is not merely a physical constant; it is a critical parameter that influences:

  • Crystallization and Purification: The selection of an appropriate solvent system for crystallization is paramount for achieving high purity and the desired polymorphic form.

  • Process Development: Understanding solubility is essential for designing efficient and scalable synthetic and purification processes.

  • Formulation: The solubility of an API in various excipients and solvent systems directly impacts the design of dosage forms and their bioavailability.[6]

  • Analytical Method Development: The choice of diluents in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), is dependent on the solubility of the analyte.[7]

Given the foundational importance of this data, this guide provides the theoretical context and practical methodologies to systematically determine the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The structure of 3-(Methyl(2-methylbenzyl)amino)propanamide presents a molecule with both polar and non-polar characteristics.

  • The Amide Functional Group: The amide group is polar and can act as a hydrogen bond acceptor.[3][4] This suggests that it will contribute to solubility in polar solvents. However, as a tertiary amide, it lacks a hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor, which may limit its solubility compared to primary or secondary amides.[4]

  • The Benzyl and Alkyl Groups: The 2-methylbenzyl group and the other alkyl substituents are non-polar and will contribute to the molecule's solubility in non-polar organic solvents.

Based on these structural features, we can anticipate the following solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to hydrogen bonding between the solvent's hydroxyl group and the amide's carbonyl oxygen.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is likely due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in highly non-polar solvents like hexane, but may be moderate in toluene due to the interaction with the benzyl ring.

Temperature is another critical factor, with the solubility of most solid compounds in organic solvents increasing with temperature.[7] Therefore, all solubility measurements should be conducted at a constant, specified temperature.

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined.

Below are detailed protocols for determining the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide using the shake-flask method, with two alternative techniques for quantifying the dissolved solute.

General Protocol: The Shake-Flask Method for Achieving Equilibrium

This initial procedure is common to both the gravimetric and HPLC-based quantification methods.

  • Preparation: Add an excess amount of solid 3-(Methyl(2-methylbenzyl)amino)propanamide to a series of vials, each containing a known volume of a different high-purity organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded (e.g., 25 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifugation of the vials is recommended.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).

The subsequent steps depend on the chosen method of quantification.

G cluster_equilibration Shake-Flask Equilibration cluster_quantification Quantification A 1. Add excess solute to solvent in vial B 2. Seal and agitate at constant temperature (24-72h) A->B C 3. Allow solid to settle (or centrifuge) B->C D 4. Withdraw clear supernatant with syringe filter C->D E Gravimetric Analysis D->E Path 1 F HPLC Analysis D->F Path 2

Caption: Workflow for solubility determination.

Quantification Method 1: Gravimetric Analysis

This method is straightforward and relies on the accurate weighing of the dissolved solute after evaporating the solvent.[6][10]

  • Weighing the Saturated Solution: Transfer the filtered supernatant from step 4 of the general protocol to a pre-weighed, dry evaporating dish or vial. Record the total weight.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Drying to a Constant Weight: Once all the solvent has been removed, dry the residue in a vacuum oven at a moderate temperature until a constant weight is achieved (i.e., until consecutive weighings show no significant change).[6]

  • Final Weighing: Allow the dish to cool to room temperature in a desiccator before weighing to prevent moisture absorption. Record the final weight of the dish with the dried solute.

  • Calculation:

    • Weight of dissolved solute = (Weight of dish + solute) - (Weight of empty dish)

    • Weight of solvent = (Weight of dish + solution) - (Weight of dish + solute)

    • Solubility is typically expressed in mg/mL or g/100g of solvent.

G A Start: Filtered Saturated Solution B 1. Transfer known volume to pre-weighed dish A->B C 2. Evaporate solvent B->C D 3. Dry residue to constant weight C->D E 4. Cool in desiccator and weigh D->E F 5. Calculate solubility from mass of solute and volume of solvent E->F

Caption: Gravimetric analysis workflow.

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute, particularly for compounds with good chromophores.[7][11][12][13][14][15]

  • Method Development (if necessary):

    • Column Selection: A C18 reversed-phase column is a common starting point.

    • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio is optimized to achieve a good peak shape and retention time for the compound.

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 3-(Methyl(2-methylbenzyl)amino)propanamide using a UV-Vis spectrophotometer to ensure maximum sensitivity.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

  • Sample Analysis:

    • Take the filtered supernatant from step 4 of the general protocol and dilute it with a known volume of the mobile phase to bring the concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide in Various Organic Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility ( g/100g solvent)
Polar Protic Methanol
Ethanol
Polar Aprotic Acetonitrile
Acetone
Dimethyl Sulfoxide (DMSO)
Non-Polar Toluene
Hexane

Conclusion

While specific, pre-existing solubility data for 3-(Methyl(2-methylbenzyl)amino)propanamide is sparse, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing the shake-flask method coupled with either gravimetric or HPLC analysis, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development activities. The systematic application of these methodologies will not only fill the existing data gap for this particular compound but also ensure a solid foundation for its successful application in the pharmaceutical field.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).
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  • how can i test the solubility in hplc please ? - Chromatography Forum. (2009, August 19).
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Navigating the Uncharted: A Technical Safety and Handling Guide for 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS No. 1249161-31-6) is publicly available at the time of this publication. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds to provide a comprehensive and cautionary framework for its safe handling and use in a research and development setting. The recommendations herein are based on a scientific, structure-activity relationship assessment and should be treated as a provisional safety directive pending the availability of a formal SDS.

Section 1: Executive Summary and Structural-Toxicological Rationale

3-(Methyl(2-methylbenzyl)amino)propanamide is a novel molecule with potential applications in drug discovery and development. Its structure incorporates a tertiary amine, a benzyl group, and a propanamide moiety. In the absence of direct toxicological data, a conservative approach to safety is paramount. The tertiary amine group suggests potential for corrosive properties and respiratory irritation, characteristic of many amines.[1][2][3] The benzylamine component points towards possible skin and eye irritation, and potential for sensitization.[1][2][4] The propanamide structure, while generally of lower toxicity, warrants careful handling as an organic chemical of unknown biological activity.[5]

This guide provides a detailed, inferred safety profile, robust handling protocols, and emergency procedures to empower researchers to work with this compound with the highest degree of safety awareness and preparedness.

Section 2: Inferred Hazard Identification and Classification

Based on a read-across analysis of structurally related compounds such as N-benzylmethylamine, N,N-Dimethyl-1,3-propanediamine, and various substituted propanamides, the following Globally Harmonized System (GHS) classification for 3-(Methyl(2-methylbenzyl)amino)propanamide is proposed.[2][3][5][6]

Hazard Class Hazard Category Inferred Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling chemicals of unknown toxicity. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

All work with 3-(Methyl(2-methylbenzyl)amino)propanamide, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] The fume hood should have a continuous airflow and be located in a well-ventilated laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[9]

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a full-face shieldTo protect against splashes of the potentially corrosive material.[10]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with the potentially corrosive and sensitizing compound.[8]
Body Protection Flame-resistant lab coat and an acid-resistant apronTo protect against spills and splashes.[10]
Footwear Closed-toe shoesStandard laboratory practice to protect against spills.[8]

Section 4: Safe Handling, Storage, and Disposal Protocols

Safe Handling Workflow

The following step-by-step protocol outlines the recommended procedure for handling 3-(Methyl(2-methylbenzyl)amino)propanamide:

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible and that all required PPE is correctly worn.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Locate spill kit prep2->prep3 handle1 Weigh compound prep3->handle1 handle2 Transfer to vessel handle1->handle2 handle3 Prepare solution handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 clean2 Dispose of waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash hands clean3->clean4

Caption: Safe Handling Workflow for 3-(Methyl(2-methylbenzyl)amino)propanamide.

Storage

Store 3-(Methyl(2-methylbenzyl)amino)propanamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9] It should be stored away from incompatible materials such as strong oxidizing agents and acids.

Waste Disposal

Chemical waste should be segregated into halogenated and non-halogenated organic waste streams.[11][12][13][14][15] All waste containing 3-(Methyl(2-methylbenzyl)amino)propanamide should be collected in a designated, labeled hazardous waste container and disposed of through a licensed chemical waste disposal service.[7]

G cluster_waste Chemical Waste Segregation cluster_disposal Disposal Pathway waste_source Waste from experiment (containing the compound) waste_container Labeled Non-Halogenated Organic Waste Container waste_source->waste_container disposal_service Licensed Chemical Waste Disposal waste_container->disposal_service

Caption: Waste Disposal Workflow.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Report: Notify your supervisor and the institutional safety office.

  • Assess: Do not attempt to clean up the spill unless you are trained and equipped to do so. For a small spill, if you are trained, use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]

Section 6: Conclusion

While the full toxicological profile of 3-(Methyl(2-methylbenzyl)amino)propanamide remains to be determined, a proactive and cautious approach to its handling is essential for the safety of all laboratory personnel. By adhering to the principles of hazard inference, diligent use of engineering controls and PPE, and strict adherence to safe handling protocols, researchers can confidently and safely work with this novel compound. This guide serves as a foundational document to be updated as more specific safety information becomes available.

References

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Safety and Health Topics. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, November 30). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

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  • Safety and Health Topics. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Chemdox. (2025, June 10). Safety Data Sheet: Aniline-2'3'4'5'6-d5. Retrieved from [Link]

  • PubMed. (2024, December 9). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Retrieved from [Link]

  • ResearchGate. (2018, February). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. Retrieved from [Link]

  • PubMed. (2007, October 4). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Retrieved from [Link]

  • PubMed. (2012, September 15). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide via Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide. The described protocol leverages the aza-Michael addition, a robust and atom-economical method for carbon-nitrogen bond formation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology from reaction setup to product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

3-(Methyl(2-methylbenzyl)amino)propanamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The molecule incorporates a tertiary amine and an amide functional group, making it a versatile scaffold for further chemical modifications.

The chosen synthetic route is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This method is highly efficient for the formation of β-amino carbonyl compounds. In this specific application, the secondary amine, N-(2-methylbenzyl)methanamine, acts as the nucleophile, and acrylamide serves as the Michael acceptor.[3] The reaction proceeds readily under mild conditions, often without the need for a catalyst, making it an attractive and practical approach for laboratory-scale synthesis.[4]

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the nucleophilic attack of the secondary amine on the β-carbon of acrylamide. The electron-withdrawing nature of the amide group in acrylamide polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[5]

The reaction proceeds via the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-(2-methylbenzyl)methanamine attacks the electron-deficient β-carbon of acrylamide.

  • Proton Transfer: A proton is transferred from the newly formed ammonium ion to the enolate intermediate, yielding the final 3-(Methyl(2-methylbenzyl)amino)propanamide product.

The use of a secondary amine, N-(2-methylbenzyl)methanamine, is strategic as it can only undergo a single addition to the Michael acceptor, preventing the formation of undesired double-addition byproducts that can occur with primary amines.[4] The reaction is typically conducted in a protic solvent, such as methanol or ethanol, which can facilitate the proton transfer step.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
N-(2-methylbenzyl)methanamine≥95%Commercially Available874-33-9
Acrylamide≥98%Commercially Available79-06-1
Methanol (Anhydrous)ACS GradeCommercially Available67-56-1
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available7487-88-9
Silica Gel60 Å, 230-400 meshCommercially Available
Safety Precautions
  • Acrylamide is a potent neurotoxin and a suspected human carcinogen .[6][7] Handle with extreme caution in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[9] Avoid inhalation of dust and skin contact.[10]

  • N-(2-methylbenzyl)methanamine is a combustible liquid and should be handled with care.

  • Methanol and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

Reaction Setup and Procedure

Synthesis_Workflow

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-methylbenzyl)methanamine (5.00 g, 36.9 mmol).

  • Dissolve the amine in 30 mL of anhydrous methanol.

  • In a separate container, dissolve acrylamide (2.63 g, 36.9 mmol, 1.0 eq.) in 20 mL of anhydrous methanol. Caution: Handle solid acrylamide in a fume hood.

  • Slowly add the acrylamide solution to the stirring solution of the amine at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting materials indicates the completion of the reaction.

Product Isolation and Purification
  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove any unreacted acrylamide and acidic impurities.

  • Wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel. A gradient elution system of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective. The use of an amine-functionalized silica gel can also be beneficial for purifying organic amines.[11]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain 3-(Methyl(2-methylbenzyl)amino)propanamide as a viscous oil or solid.

Characterization

The identity and purity of the synthesized 3-(Methyl(2-methylbenzyl)amino)propanamide should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 2-methylbenzyl group, the methylene protons adjacent to the nitrogen and the amide group, the methyl group on the nitrogen, and the methyl group on the aromatic ring. The integration of these peaks should correspond to the number of protons in each environment.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.[14]

For sample preparation, dissolve 5-10 mg of the purified product in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[15][16]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₁₂H₁₈N₂O would be observed.[16]

Characterization_Flow

Expected Results and Discussion

The aza-Michael addition of N-(2-methylbenzyl)methanamine to acrylamide is expected to proceed in good to excellent yields. The reaction is generally clean, with the primary purification challenge being the removal of any unreacted starting materials. Column chromatography is a reliable method for obtaining the product in high purity.[11]

The choice of a secondary amine as the nucleophile simplifies the reaction profile by preventing the formation of a di-adduct, which is a common side product when primary amines are used in Michael additions with acrylamide.[17] The reaction conditions are mild, avoiding the need for heating or catalysts, which minimizes the potential for side reactions and degradation of the product.

Troubleshooting

  • Low Yield: If the reaction yield is low, ensure that the starting materials are pure and the methanol is anhydrous. The reaction time may also need to be extended.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting materials remaining after 48 hours, a slight excess of acrylamide (e.g., 1.1 equivalents) can be used. However, this will necessitate more rigorous purification to remove the unreacted acrylamide.

  • Purification Difficulties: If the product is difficult to separate from the starting amine by standard silica gel chromatography, consider using an amine-functionalized silica gel or an alternative solvent system.[11] A buffer-based extraction procedure could also be employed to separate the tertiary amine product from any unreacted secondary amine.[18][19]

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide via an aza-Michael addition. The methodology is well-suited for laboratory-scale production and provides a clear pathway for obtaining the target compound in high purity. The emphasis on the rationale behind the experimental choices and the inclusion of detailed characterization and troubleshooting guides aim to facilitate the successful implementation of this synthesis by researchers in the field.

References

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  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Published May 24, 2023. [Link]

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  • Slideshare. Michael addition reaction. [Link]

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  • New Jersey Department of Health. Acrylamide - Hazardous Substance Fact Sheet. [Link]

  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • SafeWork NSW. Acrylamide technical fact sheet. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Acrylamide (12/22) - Safe Operating Procedure. [Link]

  • SNF. AQUEOUS ACRYLAMIDE. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • ResearchGate. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Carl ROTH. Safety Data Sheet: Acrylamide. [Link]

  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. [Link]

  • Biotage. Is there an easy way to purify organic amines? Published January 19, 2023. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

  • YouTube. NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. Published March 28, 2024. [Link]

  • Georgia Southern University. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. [Link]

  • PubMed. Model reactions of acrylamide with selected amino compounds. Published February 10, 2010. [Link]

  • Google Patents. CN106518808B - 3-(N,N-disubstituted amino)
  • ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Published February 20, 2017. [Link]

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Application Note: Selective N-Methylation of 3-((2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for the N-methylation of 3-((2-methylbenzyl)amino)propanamide (Substrate 1 ) to synthesize 3-(N-methyl-N-(2-methylbenzyl)amino)propanamide (Product 2 ).

The transformation of a secondary amine to a tertiary amine in the presence of a primary amide functionality presents a specific chemoselective challenge. Direct alkylation (e.g., using methyl iodide) frequently results in over-alkylation to the quaternary ammonium salt or competitive methylation of the amide nitrogen.

To ensure high purity and reproducibility, this guide recommends Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary protocol. A secondary protocol using the Eschweiler-Clarke method is provided for scalable, cost-sensitive applications where higher thermal stress is reliable.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The substrate contains two nitrogen centers:

  • Secondary Amine (Target): Nucleophilic, pKa ~10.

  • Primary Amine (Amide): Less nucleophilic, pKa ~15 (for deprotonation), but susceptible to alkylation under strong basic conditions.

Why Direct Alkylation Fails: Using alkyl halides (e.g., MeI) follows


 kinetics. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to the inductive effect of the added methyl group. This leads to a runaway reaction forming the quaternary ammonium salt (impurity).

The Solution: Reductive Amination Reductive amination proceeds via an iminium ion intermediate.[1][2][3][4]

  • Condensation of the secondary amine with Formaldehyde (HCHO) forms an iminium ion.

  • The iminium ion is positively charged and electrophilic, not nucleophilic. It cannot react with another equivalent of aldehyde.

  • Selective reduction of the iminium ion yields the tertiary amine.[3]

  • Crucially, the tertiary amine product cannot form another iminium ion, chemically preventing quaternization.[2]

Reagent Selection: The "STAB" Advantage

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.

  • Selectivity: Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly at neutral pH. It selectively reduces the iminium ion which forms faster than the aldehyde reduction.

  • Amide Tolerance: STAB is compatible with amide functionalities, whereas stronger reducing agents (like LiAlH₄) would reduce the amide to an amine.

  • Steric Handling: The ortho-methyl group on the benzyl ring of the substrate introduces steric bulk. STAB is sufficiently small to deliver the hydride despite this hindrance.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate that ensures selectivity.

G Substrate Substrate (Sec. Amine) 3-((2-MeBn)amino)propanamide Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium - H2O Product Product (Tert. Amine) No Quaternization Iminium->Product + H- (from STAB) STAB NaBH(OAc)3 (Hydride Donor)

Figure 1: Mechanistic workflow of Reductive Amination using STAB. The formation of the Iminium Ion is the "gatekeeper" step that prevents over-alkylation.

Experimental Protocols

Protocol A: Reductive Methylation with STAB (Recommended)

Best for: High value intermediates, strict purity requirements, mild conditions.

Reagents:

  • Substrate: 3-((2-methylbenzyl)amino)propanamide (1.0 equiv)

  • Formaldehyde: 37% aq. solution or Paraformaldehyde (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for iminium formation

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under N₂ atmosphere, dissolve Substrate (1.0 mmol) in DCE (10 mL, 0.1 M).

  • Imine Formation: Add Formaldehyde (37% aq., 2.0 mmol, 2.0 equiv).

  • Catalysis: Add Acetic Acid (1.0 mmol, 1.0 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

    • Note: The ortho-methyl group may slow down iminium formation; do not skip this pre-stirring time.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (2.0 mmol, 2.0 equiv) portion-wise over 5 minutes.

    • Safety: Gas evolution (minimal) may occur.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution (slowly) until pH ~8. Stir for 15 minutes.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Eschweiler-Clarke Reaction (Alternative)

Best for: Large scale, cost reduction, substrates tolerant to heat.

Reagents:

  • Substrate (1.0 equiv)

  • Formaldehyde (37% aq.) (2.2 equiv)[5][6]

  • Formic Acid (98%) (5.0 equiv)

Step-by-Step Procedure:

  • Mix: In a round-bottom flask, combine the Substrate and Formic Acid .

  • Add HCHO: Add Formaldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 90–100°C) for 2–4 hours. Carbon dioxide (CO₂) evolution indicates the reaction is progressing.

  • Workup: Cool to RT. Basify with 2M NaOH (to pH >10) to liberate the free amine.

  • Extraction: Extract with DCM or Ethyl Acetate.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: STABMethod B: Eschweiler-ClarkeDirect Alkylation (MeI)
Selectivity Excellent (>98% Tertiary)Good (>95%)Poor (Mix of Tert/Quat)
Reaction Temp 0°C to RT100°C (Reflux)0°C to RT
Amide Stability HighModerate (Hydrolysis risk)Low (N/O-alkylation risk)
Steric Tolerance High (Kinetic control)High (Thermal drive)Low
Green Score Moderate (Boron waste)High (CO₂/H₂O byproducts)Low (Halogenated waste)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric hindrance from the ortho-methyl benzyl group preventing iminium formation.

    • Fix: Increase Acetic Acid to 2.0 equiv in Method A to catalyze the dehydration step. Extend stirring time before adding STAB.

  • Issue: Amide Hydrolysis.

    • Cause: High temperature in Method B or excess water.

    • Fix: Switch to Method A (STAB) which is anhydrous and room temperature.

  • Issue: "Stuck" at Intermediate.

    • Cause: Formation of the stable hemiaminal that isn't dehydrating to the iminium ion.

    • Fix: Add molecular sieves (4Å) to the reaction mixture in Method A to drive water removal.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Source:

    • Context: Establishes STAB as the superior reagent for selective reductive amination, specifically avoiding side reactions common with NaBH3CN.
  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids."[2][7][8] Journal of the American Chemical Society.

    • Source:

    • Context: The foundational paper for the Eschweiler-Clarke reaction mechanism.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

    • Source:

    • Context: detailed review of borohydride reductions, supporting the use of acetic acid as a c
  • Maryanoff, C. A., et al. (2004). "Cyclopropylamine as a Motif in Drug Design: Synthesis and Properties." Chemical Reviews.

    • Source: (Analogous chemistry citation)

    • Context: While specific to cyclopropylamines, this review covers the steric challenges of N-methylation in hindered amines similar to the ortho-substituted benzylamine in the topic.

Sources

The Versatile Scaffold: 3-(Methyl(2-methylbenzyl)amino)propanamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Substructure for Therapeutic Innovation

In the landscape of contemporary drug design, the identification of versatile and synthetically accessible building blocks is paramount to the rapid development of novel therapeutic agents. 3-(Methyl(2-methylbenzyl)amino)propanamide emerges as a compelling scaffold, embodying key structural motifs that are frequently associated with biological activity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a foundational element in medicinal chemistry campaigns.

The inherent architecture of 3-(Methyl(2-methylbenzyl)amino)propanamide, featuring a flexible propanamide linker, a tertiary amine, and a substituted benzyl group, offers a rich canvas for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of the methyl group on the benzyl ring, for instance, can influence metabolic stability and conformational preferences, a concept often referred to as the "magic methyl" effect in drug discovery.[1]

This document will provide a detailed exploration of the molecule's physicochemical properties, robust synthetic protocols for its preparation and derivatization, and strategic applications in the design of targeted therapies. We will delve into the rationale behind experimental choices, ensuring that each protocol is not only a series of steps but a self-validating system for reproducible and meaningful results.

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's solubility, permeability, and metabolic stability, ultimately influencing its oral bioavailability and in vivo efficacy.

PropertyEstimated ValueSignificance in Drug Design
Molecular Weight ~220.31 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (o/w) ~2.5 - 3.5Indicates good lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 (from the primary amide)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2 (from the amide carbonyl and tertiary amine)Crucial for molecular recognition and target engagement.
Polar Surface Area ~49.3 ŲInfluences cell membrane permeability and blood-brain barrier penetration.

Note: The values presented are estimations based on the structure and may vary depending on experimental conditions.

The structural features of 3-(Methyl(2-methylbenzyl)amino)propanamide offer several points for diversification:

  • The Primary Amide: This functional group is a key interaction point and can be readily modified to generate libraries of analogs. However, the amide bond can be susceptible to enzymatic cleavage in vivo.[2]

  • The Tertiary Amine: The basicity of the tertiary amine can be modulated to influence solubility and off-target activities. It also provides a handle for salt formation to improve pharmaceutical properties.

  • The 2-Methylbenzyl Group: The aromatic ring and the methyl substituent can be altered to explore steric and electronic effects on target binding and to block potential sites of metabolism.

Synthetic Protocols: From Building Block to Bioactive Candidate

The synthetic accessibility of 3-(Methyl(2-methylbenzyl)amino)propanamide and its derivatives is a key advantage. The following protocols provide detailed methodologies for its preparation and subsequent modification.

Protocol 1: Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide

This protocol outlines a reliable two-step synthesis starting from commercially available reagents.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Ammonolysis A Methyl 3-aminopropanoate C Methyl 3-((2-methylbenzyl)amino)propanoate A->C Na2CO3, KI, Acetonitrile, Reflux B 2-Methylbenzyl chloride B->C C2 Methyl 3-((2-methylbenzyl)amino)propanoate E Methyl 3-(methyl(2-methylbenzyl)amino)propanoate C2->E Sodium triacetoxyborohydride, Acetic acid, Dichloromethane D Formaldehyde D->E E2 Methyl 3-(methyl(2-methylbenzyl)amino)propanoate G 3-(Methyl(2-methylbenzyl)amino)propanamide E2->G Sealed tube, 70°C F Ammonia in Methanol F->G

Caption: Synthetic scheme for 3-(Methyl(2-methylbenzyl)amino)propanamide.

Step-by-Step Methodology:

  • N-Alkylation of Methyl 3-aminopropanoate:

    • To a solution of methyl 3-aminopropanoate (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq) and a catalytic amount of potassium iodide.

    • Add 2-methylbenzyl chloride (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, filter the solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 3-((2-methylbenzyl)amino)propanoate.

  • Reductive Amination:

    • Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

    • Add aqueous formaldehyde (37 wt. %, 1.5 eq) and a catalytic amount of acetic acid.

    • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield methyl 3-(methyl(2-methylbenzyl)amino)propanoate, which can be used in the next step without further purification.

  • Ammonolysis:

    • Dissolve the ester from Step 2 in a saturated solution of ammonia in methanol.

    • Transfer the solution to a sealed tube and heat at 70°C for 12-24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain 3-(Methyl(2-methylbenzyl)amino)propanamide.

Protocol 2: Parallel Amide Synthesis for Library Generation

This protocol enables the rapid generation of a diverse library of analogs by modifying the primary amide.

Workflow Diagram:

Library_Synthesis A 3-(Methyl(2-methylbenzyl)amino)propanoic acid E Library of N-substituted 3-(methyl(2-methylbenzyl)amino)propanamides A->E B Diverse set of primary and secondary amines (R1R2NH) B->E C Amide coupling reagent (e.g., HATU, HOBt) C->E D Base (e.g., DIPEA) D->E

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology:

  • Preparation of the Carboxylic Acid: Hydrolyze methyl 3-(methyl(2-methylbenzyl)amino)propanoate (from Protocol 1, Step 2) using LiOH in a THF/water mixture to obtain the corresponding carboxylic acid.

  • Parallel Amide Coupling:

    • In a 96-well plate, dispense a solution of the carboxylic acid in DMF.

    • To each well, add a solution of a unique primary or secondary amine (1.2 eq) from a pre-plated library.

    • Add solutions of HATU (1.2 eq) and DIPEA (3.0 eq) to each well.

    • Seal the plate and shake at room temperature for 12 hours.

    • After the reaction is complete, quench with water and extract with ethyl acetate.

    • The crude products in each well can be directly used for high-throughput screening or purified by mass-directed preparative HPLC.

Strategic Applications in Drug Design

The 3-(Methyl(2-methylbenzyl)amino)propanamide scaffold is a valuable starting point for developing inhibitors of various biological targets. The propanamide moiety is a common feature in many bioactive molecules, including those with anticancer and anti-inflammatory properties.[3][4]

Application 1: Targeting Protein-Protein Interactions (PPIs)

The flexible nature of the propanamide linker allows the molecule to adopt conformations that can mimic secondary structures of proteins, such as β-turns. This makes it an attractive scaffold for designing inhibitors of PPIs, which are often characterized by large and shallow binding interfaces. By appending appropriate recognition motifs to the amide and the benzyl group, one can design molecules that disrupt disease-relevant PPIs.

Application 2: Bioisosteric Replacement of the Amide Bond

To overcome the potential metabolic liability of the amide bond, bioisosteric replacement is a powerful strategy.[2][5] The amide can be replaced with more stable isosteres such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines to improve pharmacokinetic properties while maintaining or enhancing biological activity.[6][7][8]

Lead Optimization Strategy:

Bioisostere_Strategy A Initial Hit: 3-(Methyl(2-methylbenzyl)amino)propanamide B Identify Metabolic Hotspot (Amide Bond) A->B C Bioisosteric Replacement B->C D Improved Metabolic Stability C->D E Enhanced Oral Bioavailability C->E F Maintained or Improved Potency C->F G Optimized Lead Compound D->G E->G F->G

Caption: Lead optimization via amide bond bioisosterism.

Application 3: Development of Kinase Inhibitors

The scaffold can be elaborated to target the ATP-binding site of kinases. The propanamide nitrogen can act as a hinge-binding element, while the benzyl group can be directed towards the hydrophobic pocket. Further substitution on the aromatic ring can enhance selectivity and potency.

Conclusion: A Scaffold with Significant Potential

3-(Methyl(2-methylbenzyl)amino)propanamide represents a highly versatile and synthetically tractable building block for the development of novel therapeutics. Its inherent structural features, coupled with the potential for extensive chemical modification, provide a robust platform for lead discovery and optimization campaigns. The protocols and strategies outlined in this application note are intended to empower researchers to harness the full potential of this promising scaffold in their quest for new and effective medicines. By applying the principles of rational drug design and leveraging the synthetic versatility of this building block, the scientific community can continue to push the boundaries of therapeutic innovation.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. [Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • N-Substituted 2-(2,6-Dinitrophenylamino)propanamides: Novel Prodrugs That Release a Primary Amine via Nitroreduction and Intramolecular Cyclization. Journal of Medicinal Chemistry. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]

  • Synthesis of N-substituted propanamide derivatives of 5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-thiol. ResearchGate. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. NIH. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

Preparation of 3-(Methyl(2-methylbenzyl)amino)propanamide from acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide


-Amino Amides
Methodology:  Aza-Michael Conjugate Addition[1]

Part 1: Executive Summary & Strategic Rationale

This guide details the preparation of 3-(Methyl(2-methylbenzyl)amino)propanamide via the Aza-Michael addition of N-methyl-2-methylbenzylamine to acrylamide.[1] This transformation represents a highly atom-efficient route to


-amino acid derivatives, a structural motif prevalent in peptidomimetics, CNS-active agents, and chiral building blocks.[1]

Why this Protocol? While traditional alkylation methods (using alkyl halides) suffer from over-alkylation and hazardous waste generation, the Aza-Michael addition described here utilizes the unique nucleophilicity of the secondary amine to drive a 1,4-conjugate addition. We prioritize a water-assisted or neat methodology, aligning with Green Chemistry principles while maximizing reaction kinetics through hydrogen-bond activation of the acrylamide carbonyl.[1]

Key Reaction Parameters:

  • Reaction Type: Intermolecular Aza-Michael Addition (1,4-conjugate addition).[1]

  • Atom Economy: 100% (No byproducts in the ideal pathway).

  • Thermodynamics: Exothermic; requires temperature control to prevent polymerization of acrylamide.

Part 2: Mechanism & Retrosynthesis

The synthesis relies on the nucleophilic attack of the secondary amine nitrogen onto the


-carbon of the acrylamide.

Reaction Scheme (DOT Visualization):

ReactionScheme Amine N-methyl-2-methylbenzylamine (Nucleophile) TS Transition State (H-Bond Activation) Amine->TS Lone pair attack Acrylamide Acrylamide (Michael Acceptor) Acrylamide->TS Electrophilic activation Product 3-(Methyl(2-methylbenzyl)amino) propanamide TS->Product Proton Transfer (Tautomerization)

Caption: Mechanistic flow of the Aza-Michael addition. The amine acts as the Michael donor, while acrylamide acts as the acceptor.

Part 3: Experimental Protocols

Safety Warning: Acrylamide is a potent neurotoxin and potential carcinogen. Handle as a solid and in solution with extreme care (gloves, mask, fume hood).[1] The amine precursor is an irritant.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Role

-Methyl-2-methylbenzylamine
149.241.0Nucleophile
Acrylamide 71.081.1 - 1.2Electrophile
Water (Deionized) 18.02SolventPromoter/Solvent
Dichloromethane (DCM) -ExtractionWorkup Solvent
HCl (1M) -ReagentPurification
Method A: Water-Accelerated Synthesis (Recommended)

Rationale: Water activates the acrylamide carbonyl via hydrogen bonding, significantly increasing the electrophilicity of the


-carbon without requiring Lewis acid catalysts.
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acrylamide (1.2 equiv) in deionized water (concentration ~2-3 M).

    • Note: High concentration is preferred to drive kinetics.

  • Addition: Add

    
    -Methyl-2-methylbenzylamine  (1.0 equiv) dropwise to the stirring acrylamide solution at room temperature (20–25 °C).
    
    • Observation: The mixture may become biphasic initially or cloudy. An exotherm is expected; monitor internal temperature. If it exceeds 40 °C, cool with a water bath.[1]

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The amine spot (higher

      
      ) should disappear; the acrylamide spot (UV active) will remain (excess).
      
  • Workup (Self-Validating Purity Step):

    • Extract the reaction mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers.

    • Acid Wash (Critical): Wash the organic layer with water (

      
      ) to remove unreacted acrylamide (water-soluble). Do not wash with acid yet.
      
    • Purification via Acid-Base Extraction:

      • Extract the DCM layer with 1M HCl (

        
         mL). The product (basic amine) moves to the aqueous phase. Impurities remain in DCM.
        
      • Separate layers. Discard the DCM layer (organic waste).

      • Basify the aqueous acidic layer carefully with 4M NaOH or Sat.

        
          until pH > 10. The product will oil out.
        
      • Extract the aqueous mixture with fresh DCM (

        
         mL).
        
  • Isolation: Dry the final DCM extracts over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield the target amide.
    
Method B: Solvent-Free (Neat) Protocol

Rationale: Highest throughput for gram-scale synthesis where solvent waste reduction is critical.[1]

  • Mixing: In a vial, mix

    
    -Methyl-2-methylbenzylamine  (1.0 equiv) and Acrylamide  (1.1 equiv).
    
  • Reaction: The mixture will likely form a melt. If solid, heat gently to 40 °C to melt the acrylamide (MP: 84.5 °C, but melting point depression occurs in mixtures).

  • Stirring: Stir the neat mixture at 40–50 °C for 6–12 hours.

  • Workup: Dissolve the crude melt in DCM and proceed to the Acid-Base Extraction described in Method A.

Part 4: Process Analytical Technology (PAT) & Workflow

Workflow Diagram (DOT Visualization):

Workflow Start Start: Mix Amine + Acrylamide Reaction Reaction Phase (Water or Neat, 12-24h) Start->Reaction Check TLC/LCMS Check (Amine consumption?) Reaction->Check Check->Reaction Incomplete Extract DCM Extraction (Remove bulk water) Check->Extract Complete Purify Acid-Base Extraction (Isolate Basic Product) Extract->Purify Final Final Product (Oil/Solid) Purify->Final

Caption: Operational workflow for the synthesis and purification of the target amide.

Part 5: Characterization & Troubleshooting

Expected Analytical Data

Since specific literature data for this exact derivative may be sparse, the following are predicted based on structural analogs:

  • Physical State: Likely a viscous pale yellow oil or low-melting waxy solid.[1]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.30 (m, 4H, Ar-H)[1]
      
    • 
       5.5–6.5 (br s, 2H, 
      
      
      
      )[1]
    • 
       3.50 (s, 2H, 
      
      
      
      )[1]
    • 
       2.70 (t, 2H, 
      
      
      
      )[1]
    • 
       2.40 (t, 2H, 
      
      
      
      )[1]
    • 
       2.30 (s, 3H, 
      
      
      
      )[1]
    • 
       2.20 (s, 3H, 
      
      
      
      )[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Polymerization of AcrylamideAdd a radical inhibitor (e.g., Hydroquinone) if heating >50°C. Keep dark.[1]
Incomplete Reaction Steric HindranceThe o-methyl group adds steric bulk. Increase temperature to 60°C or use Methanol as solvent.
Product Impure Retro-Michael ReactionAvoid high heat during workup. Do not distill at high temperatures.

References

  • General Aza-Michael Methodology

    • Title: "Aza-Michael addition of aliphatic or arom

      
      -unsaturated compounds catalyzed by a basic ionic liquid."[1]
      
    • Source:Tetrahedron Letters, 2013.[1]

    • Link:

  • Water-Promoted Reactions

    • Title: "Water-promoted aza-Michael addition of amines to

      
      -unsaturated carbonyl compounds."[1]
      
    • Source:Green Chemistry, 2006.[1]

    • Link:

  • Acrylamide Reactivity

    • Title: "The chemistry of acrylamide."[4][5][6][7][8][9][10]

    • Source:Nature Reviews Chemistry (Contextual grounding on Michael acceptors).
    • Link:

  • Solvent-Free Protocols

    • Title: "Solvent-free aza-Michael addition of amines to acrylates."[1][11]

    • Source:Synthetic Communic
    • Link:

Sources

Scalable synthesis routes for 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Industrial Protocol

Executive Summary

This application note details a scalable, two-step synthesis route for 3-(Methyl(2-methylbenzyl)amino)propanamide (C₁₂H₁₈N₂O). This compound features a sterically hindered o-tolyl moiety and a tertiary amine core, a structural motif common in local anesthetics, antihistamines, and CNS-active pharmaceutical intermediates.

The protocol prioritizes atom economy and process safety . The core strategy utilizes an aza-Michael addition of N-methyl-2-methylbenzylamine to acrylamide. This route avoids the use of genotoxic alkylating agents (e.g., alkyl halides) and minimizes waste generation, making it suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C-N bond


 to the amide carbonyl. This reveals two primary precursors: the secondary amine nucleophile and the electrophilic acrylamide "warhead."
Strategic Advantages:
  • Atom Economy: The Michael addition is 100% atom-economical; all atoms in the reactants end up in the product.

  • Safety: Avoids the use of 3-chloropropanamide, which is a potential alkylating agent.

  • Scalability: The reaction proceeds under mild conditions (often solvent-free or in green solvents like ethanol/water) with no gaseous byproducts.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 3-(Methyl(2-methylbenzyl)amino)propanamide Disconnection Disconnection: C-N Bond (beta-position) Target->Disconnection Synthesis Precursor1 Nucleophile: N-Methyl-2-methylbenzylamine (Secondary Amine) Disconnection->Precursor1 Retrosynthesis Precursor2 Electrophile: Acrylamide (Michael Acceptor) Disconnection->Precursor2 Retrosynthesis StartingMat Starting Material: 2-Methylbenzaldehyde Precursor1->StartingMat Reductive Amination

Figure 1: Retrosynthetic breakdown showing the convergence of the secondary amine and acrylamide.

Process Chemistry & Protocols

Phase 1: Preparation of Nucleophile (N-Methyl-2-methylbenzylamine)

Note: This compound (CAS 874-33-9) is commercially available. However, for cost-efficiency at scale, in-house synthesis via reductive amination is recommended.

Reaction: 2-Methylbenzaldehyde + Methylamine + [H]


N-Methyl-2-methylbenzylamine

Reagents:

  • 2-Methylbenzaldehyde (1.0 equiv)

  • Methylamine (33% in EtOH or 40% aq., 1.2 equiv)

  • Sodium Borohydride (NaBH₄, 0.6 equiv) or Sodium Triacetoxyborohydride (STAB, 1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Imine Formation: Charge a reactor with Methanol (5 vol) and 2-Methylbenzaldehyde. Cool to 0–5°C.

  • Amine Addition: Add Methylamine solution dropwise, maintaining temperature <10°C. Stir for 2 hours at room temperature (RT) to ensure complete imine formation.

  • Reduction: Cool mixture to 0°C. Add NaBH₄ portion-wise (Caution: Hydrogen gas evolution).

  • Quench: Stir for 4 hours at RT. Quench with 1M HCl until pH < 3 (destroys excess hydride).

  • Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry organic layer (

    
    ) and concentrate.[1]
    
  • Yield: Expect 85–92% as a colorless oil.

Phase 2: Aza-Michael Addition (Synthesis of Target)

This is the critical step. The steric bulk of the ortho-methyl group on the benzyl ring reduces the nucleophilicity of the amine slightly compared to unsubstituted benzylamine, requiring optimized thermal conditions.

Reaction: N-Methyl-2-methylbenzylamine + Acrylamide


 3-(Methyl(2-methylbenzyl)amino)propanamide

Reagents:

  • N-Methyl-2-methylbenzylamine (1.0 equiv)

  • Acrylamide (1.05 equiv)

  • Solvent: Methanol (highly recommended for rate) or Water (Green chemistry option)

  • Catalyst (Optional): Glacial Acetic Acid (5 mol%) or

    
     (10 mol%) can accelerate the reaction if kinetics are sluggish.
    

Detailed Protocol (100g Scale):

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solvation: Charge Acrylamide (55.2 g, 0.77 mol) and Methanol (300 mL) . Stir until fully dissolved.

    • Critical: Acrylamide is a neurotoxin. Handle as a solid with extreme care (weigh in a hood).

  • Addition: Add N-Methyl-2-methylbenzylamine (100 g, 0.74 mol) dropwise over 30 minutes.

    • Thermodynamics: The reaction is exothermic. Monitor temperature; do not exceed 40°C during addition.

  • Reaction: Heat the mixture to mild reflux (65°C) for 6–12 hours.

    • IPC (In-Process Control): Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2] The limiting reagent (amine) should be <1%.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • The residue is typically a viscous oil that may solidify upon standing.

  • Purification (if required):

    • Method A (Crystallization): If solid, recrystallize from Ethyl Acetate/Hexane.

    • Method B (Salt Formation - Recommended for Pharma): Dissolve crude oil in Ethanol. Add 1.1 equiv of HCl in Ethanol/Dioxane. Cool to 0°C to precipitate the Hydrochloride salt . Filter and wash with cold ether.

Quantitative Data Summary:

ParameterValueNotes
Limiting Reagent N-Methyl-2-methylbenzylamine1.0 Equivalent
Stoichiometry Acrylamide1.05 - 1.10 Equivalent
Solvent Methanol3-5 Volumes (mL/g)
Temperature 65°C (Reflux)Promotes kinetics vs steric hindrance
Time 6 - 12 HoursDependent on scale
Expected Yield 88 - 95%High atom economy
Appearance Off-white solid (or oil)MP dependent on purity/salt form

Workflow Visualization

The following diagram illustrates the logical flow from raw materials to the isolated final product, emphasizing safety checkpoints.

Workflow Start Start: Raw Materials Solvation Step 1: Solvation Dissolve Acrylamide in MeOH (Safety: Neurotoxin PPE) Start->Solvation Addition Step 2: Controlled Addition Add Amine dropwise (Exotherm Control < 40°C) Solvation->Addition Reflux Step 3: Reaction Reflux at 65°C for 6-12h (Monitor via HPLC) Addition->Reflux Concentration Step 4: Concentration Remove Solvent (Rotovap) Reflux->Concentration Decision Is Product Solid? Concentration->Decision Recryst Option A: Recrystallization (EtOAc/Hexane) Decision->Recryst Yes SaltForm Option B: Salt Formation (HCl/EtOH) Decision->SaltForm No (Oil) Final Final Product: 3-(Methyl(2-methylbenzyl)amino)propanamide Recryst->Final SaltForm->Final

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Analytical Quality Control (QC)

To validate the integrity of the synthesized compound, the following analytical parameters should be met:

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       2.30 (s, 3H, Ar-CH₃ )
      
    • 
       2.20 (s, 3H, N-CH₃ )
      
    • 
       2.45 (t, 2H, N-CH₂-CH₂ -CO)
      
    • 
       2.70 (t, 2H, N-CH₂ -CH₂-CO)
      
    • 
       3.50 (s, 2H, Ar-CH₂ -N)
      
    • 
       7.10-7.30 (m, 4H, Ar-H)
      
    • 
       5.5-6.5 (br s, 2H, CONH₂ )
      
  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).

  • Mass Spectrometry (ESI+):

    • Calculated Mass: 206.29 Da.

    • Observed [M+H]⁺: 207.3 m/z.

References

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Aza-Michael Addition Methodology

    • Wabnitz, T. C., & Spencer, J. B. "Aza-Michael additions of amines to acrylates."[3][4] Organic Letters, 2003, 5(12), 2141-2144. Link

  • Green Chemistry in Michael Additions

    • Ranu, B. C., & Banerjee, S. "Significant rate acceleration of the aza-Michael reaction in water." Tetrahedron Letters, 2007, 48(1), 141-143. Link

  • Acrylamide Safety Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6579, Acrylamide." Link

Sources

Application Notes and Protocols for the Purification of 3-(Methyl(2-methylbenzyl)amino)propanamide Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 3-(Methyl(2-methylbenzyl)amino)propanamide, a key intermediate in various research and development applications. Recognizing the critical need for high-purity compounds in scientific studies, this document outlines three primary purification methodologies: acid-base liquid-liquid extraction, recrystallization, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, enabling researchers to make informed decisions for optimal purification. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering practical insights to achieve high-purity 3-(Methyl(2-methylbenzyl)amino)propanamide.

Introduction: Understanding the Purification Challenge

The purification of the crude product of 3-(Methyl(2-methylbenzyl)amino)propanamide presents a unique set of challenges and opportunities dictated by its molecular structure. The presence of a tertiary amine and a propanamide moiety imparts a moderate degree of polarity and basicity to the molecule. The success of any purification strategy hinges on a thorough understanding of these properties and the likely impurities generated during its synthesis.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 2-methylbenzylamine, N-methyl-3-chloropropanamide, or other precursors.

  • Side-Reaction Products: These may include products of over-alkylation, hydrolysis of the amide, or other unintended transformations.[1]

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

The choice of purification method will largely depend on the nature of these impurities and the desired final purity of the compound.

Physicochemical Properties of 3-(Methyl(2-methylbenzyl)amino)propanamide

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₂H₁₈N₂OBased on its chemical structure.
Molecular Weight 206.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureAmides with similar molecular weights are often solids.
Polarity Moderately PolarThe amide and tertiary amine groups contribute to its polarity.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Limited solubility in non-polar solvents (e.g., hexanes). Solubility in water is expected to be pH-dependent."Like dissolves like" principle. The amine group's basicity allows for salt formation in acidic aqueous solutions, increasing water solubility.
Basicity (pKa) Estimated to be around 8-9 for the tertiary amineTypical pKa for a tertiary amine.

Purification Methodologies

Method 1: Acid-Base Liquid-Liquid Extraction (LLE)

This technique leverages the basicity of the tertiary amine to selectively separate the target compound from neutral or acidic impurities.[2][3][4][5][6]

Principle: The crude product is dissolved in an organic solvent immiscible with water. By washing with an acidic aqueous solution, the basic target compound is protonated and partitions into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, deprotonating the target compound and allowing its extraction back into a fresh organic solvent.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer into a clean flask. The target compound is now in this acidic aqueous phase as its hydrochloride salt. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the acidic aqueous phase in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the pH is basic (pH > 10), as confirmed with pH paper.

  • Back-Extraction: Add a fresh portion of the organic solvent (ethyl acetate or DCM) to the basified aqueous phase in the separatory funnel. Shake vigorously and allow the layers to separate.

  • Collection of Organic Phase: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate) containing the purified product into a clean flask.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

LLE_Workflow cluster_organic1 Organic Phase 1 cluster_aqueous Aqueous Phase cluster_organic2 Organic Phase 2 Crude Crude Product in Organic Solvent Impurities1 Neutral/Acidic Impurities Protonated_Product Protonated Product (Aqueous Soluble) Crude->Protonated_Product  Add Acid (e.g., 1M HCl)  Shake & Separate   Pure_Product Purified Product Protonated_Product->Pure_Product  Add Base (e.g., 1M NaOH)  Extract with Fresh Organic Solvent  

Method 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.[7][8]

Principle: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Expert Tip: For amines, recrystallization of the hydrochloride salt can sometimes yield purer crystals.[9][10] This can be achieved by dissolving the crude product in a solvent like isopropanol and adding a solution of HCl in a suitable solvent.

Recrystallization_Workflow Crude_Solid Crude Solid Product Dissolved Dissolve in Minimum Hot Solvent Crude_Solid->Dissolved Cooling Slow Cooling Dissolved->Cooling Crystals Formation of Pure Crystals Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Pure_Crystals Purified Crystals Filtration->Pure_Crystals Mother_Liquor Impurities in Mother Liquor Filtration->Mother_Liquor

Method 3: Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[11] For a moderately polar compound like 3-(Methyl(2-methylbenzyl)amino)propanamide, several options are available.

Principle: A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or mixture of solvents (the mobile phase) is used to elute the compounds. Compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity, leading to separation.

Protocol (Normal-Phase Silica Gel Chromatography):

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give a retention factor (Rf) of ~0.3 for the target compound. Start with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent tailing of the basic amine on the acidic silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Chromatography Techniques:

  • Reversed-Phase Chromatography: Uses a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be effective for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase (like amide-bonded silica) and a mobile phase of a high percentage of organic solvent with a small amount of aqueous buffer.[12][13][14][15] This technique is particularly well-suited for the purification of polar compounds that are not well-retained in reversed-phase chromatography.

Chromatography_Decision Start Crude Product TLC_Test Perform TLC Analysis Start->TLC_Test Polarity_Check Assess Polarity of Impurities vs. Product TLC_Test->Polarity_Check Normal_Phase Normal-Phase (Silica Gel) Polarity_Check->Normal_Phase Impurities are Less Polar Reversed_Phase Reversed-Phase (C18) Polarity_Check->Reversed_Phase Impurities are More Polar HILIC HILIC (Amide/Amino Phase) Polarity_Check->HILIC Very Polar Impurities

Comparative Analysis of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction - Fast and scalable- Inexpensive- Effectively removes neutral and acidic impurities- May not remove basic impurities- Can lead to emulsions- Requires use of acids and basesInitial cleanup of crude reaction mixtures with non-basic impurities.
Recrystallization - Can yield very high purity product- Relatively simple procedure- Scalable- Finding a suitable solvent can be time-consuming- Product loss in the mother liquor- Only applicable to solidsFinal purification step to obtain highly pure, crystalline material.
Column Chromatography - High resolving power- Can separate complex mixtures- Applicable to a wide range of compounds- Can be time-consuming and labor-intensive- Requires larger volumes of solvent- Can be difficult to scale upPurification of complex mixtures or when high purity is required and other methods fail.

Conclusion

The purification of 3-(Methyl(2-methylbenzyl)amino)propanamide can be effectively achieved through a variety of techniques. The optimal method or combination of methods will depend on the specific impurity profile of the crude product and the desired final purity. For a general approach, an initial cleanup using acid-base liquid-liquid extraction followed by a final purification step of either recrystallization or column chromatography is recommended. The protocols and insights provided in this guide are intended to empower researchers to confidently purify this compound for their scientific endeavors.

References

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry Steps. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • University of Calgary. Chapter 23 The Chemistry of Amines. [Link]

  • Organomation. Solvent Extraction Techniques. [Link]

  • Wiley Online Library. (2013, August 15). Properties of two amide-based hydrophilic interaction liquid chromatography columns. [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. [Link]

  • PubChem. Methyl 3-(benzyl(methyl)amino)propanoate. [Link]

  • Google Patents.
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ResearchGate. (2018, January 13). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. [Link]

Sources

Topic: A Systematic Approach to Crystallization Solvent Selection for 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Crystallization is a critical purification and particle engineering step in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1][2] The choice of solvent system is paramount as it directly influences crystal purity, yield, polymorphism, and morphology.[3] This guide presents a systematic methodology for selecting and optimizing crystallization solvents for 3-(Methyl(2-methylbenzyl)amino)propanamide, a tertiary amide with structural features common in modern drug candidates. We provide a logical workflow, from initial solvent screening based on physicochemical properties to detailed protocols for single-solvent and anti-solvent crystallization techniques. The objective is to equip researchers with a robust framework to develop a controlled, scalable, and reproducible crystallization process.

Introduction: The Criticality of Solvent Selection

The solid-state properties of an API, such as 3-(Methyl(2-methylbenzyl)amino)propanamide, are defined during the crystallization process. These properties, including crystal form (polymorphism) and particle size distribution, can significantly impact bioavailability, stability, and manufacturability.[1][4] A well-designed crystallization process begins with the rational selection of a suitable solvent or solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility upon cooling, thereby maximizing recovery and purity.[5]

This document outlines a workflow grounded in fundamental chemical principles to guide the selection process for 3-(Methyl(2-methylbenzyl)amino)propanamide.

Physicochemical Analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide

A preliminary analysis of the molecular structure is the first step in rational solvent selection.

  • Structure:

    (Note: A simplified representation. The core structure is a propanamide backbone with N-methyl and N-(2-methylbenzyl) substituents.)

  • Key Functional Groups & Predicted Solubility:

    • Tertiary Amide: The R-CO-NR'R'' group is polar and can act as a hydrogen bond acceptor. Unlike primary or secondary amides, it lacks a hydrogen bond donor, which typically reduces its melting point and solubility in highly protic solvents like water compared to its counterparts.[6][7] However, it still imparts significant polarity.

    • 2-Methylbenzyl Group: This aromatic, nonpolar moiety will contribute to solubility in nonpolar and aromatic solvents (e.g., toluene, heptane).

    • Propanamide Backbone: A flexible alkyl chain that contributes to the overall molecular character.

This combination of a polar head and a significant nonpolar tail suggests that the molecule will have moderate polarity. It is expected to be soluble in many common organic solvents but may have limited solubility in highly polar (water) or very nonpolar (alkanes) solvents.[8][9]

Systematic Solvent Screening Workflow

A systematic screening process is essential to efficiently identify optimal solvent candidates. Brute-force screening can be time-consuming and inefficient.[10] The following workflow streamlines the process from a broad selection to a few promising candidates.

Solvent_Screening_Workflow A Step 1: Physicochemical Analysis - Identify functional groups - Predict polarity and H-bonding potential B Step 2: Initial Solvent Selection - Choose a diverse set of solvents (polar, nonpolar, protic, aprotic) A->B C Step 3: Small-Scale Solubility Testing - Test solubility at Room Temp (RT) - Test solubility at Reflux Temp B->C D Decision: Evaluate Solubility Profile C->D E Result 1: Good Single Solvent (Low solubility at RT, High at Reflux) D->E Ideal Profile F Result 2: Potential Anti-Solvent System (Soluble in Solvent A, Insoluble in Solvent B) D->F Mixed Profile G Result 3: Poor Candidate (Too soluble or insoluble at all temps) D->G Unsuitable H Protocol Development: Cooling Crystallization E->H I Protocol Development: Anti-Solvent Crystallization F->I J Discard & Re-evaluate G->J

Caption: Workflow for systematic crystallization solvent selection.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Consult the Safety Data Sheet (SDS) for each solvent before use.

Protocol 3.1: Small-Scale Solubility Screening

Objective: To rapidly assess the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide in a range of solvents at ambient and elevated temperatures.

Materials:

  • 3-(Methyl(2-methylbenzyl)amino)propanamide (the API)

  • A selection of candidate solvents (See Table 1)

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Heat block or oil bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the API into a labeled vial.

  • Add a small, measured volume of the first solvent (e.g., 0.1 mL).

  • Vortex or stir the mixture at room temperature for 2-3 minutes. Observe and record solubility.

  • If the solid does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 2 mL, observing solubility after each addition.

  • If the solid is still insoluble or sparingly soluble at room temperature, place the vial in a heat block and slowly increase the temperature towards the solvent's boiling point while stirring.

  • Observe and record the temperature at which the solid fully dissolves.

  • Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Observe if precipitation or crystallization occurs. Note the quality of the solids (crystalline vs. amorphous oil).

  • Repeat this procedure for all candidate solvents.

Protocol 3.2: Single-Solvent Crystallization by Slow Cooling

Objective: To crystallize the API from a single solvent identified as promising in the screening protocol.

Procedure:

  • Place 1.0 g of the API into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the selected solvent (e.g., Isopropanol) dropwise while stirring and heating the mixture to reflux. Continue adding the solvent until the API is completely dissolved. Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, which is the driving force for crystallization.[3]

  • Once fully dissolved, add an extra 5-10% volume of the solvent to prevent premature crystallization.

  • Remove the flask from the heat source, cover it loosely (e.g., with a watch glass), and place it on an insulating surface (like a cork ring) to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, more ordered crystals with higher purity. Rapid cooling can trap impurities and lead to smaller, less-defined particles.

  • If no crystals form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a single seed crystal of the API.

  • Once crystal formation is complete, you may place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry the crystals under vacuum.

Protocol 3.3: Anti-Solvent Crystallization

Objective: To crystallize the API from a binary solvent system. This is useful when no single solvent provides the ideal solubility profile.[1]

Procedure:

  • Identify a "solvent" in which the API is highly soluble and a miscible "anti-solvent" in which it is poorly soluble (e.g., Solvent: Acetone, Anti-solvent: Heptane).

  • Dissolve 1.0 g of the API in the minimum amount of the "solvent" at room temperature.

  • While stirring vigorously, add the "anti-solvent" dropwise to the solution.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases. Rationale: This controlled approach to supersaturation allows for crystal growth rather than rapid precipitation, leading to a better-quality product.[11]

  • Collect and dry the crystals as described in Protocol 3.2.

Data Interpretation & Optimization

The results from the screening protocol should be tabulated for easy comparison. The goal is to find a solvent that provides high yield, high purity, and a desirable crystal habit.

Table 1: Illustrative Solvent Screening Data for 3-(Methyl(2-methylbenzyl)amino)propanamide

Solvent ClassSolventSolubility (Cold, ~20°C)Solubility (Hot, ~Reflux)Remarks on CoolingSuitability Score (1-5)
Nonpolar HeptaneInsolubleVery Poorly SolubleNo precipitation1 (Potential Anti-Solvent)
Aromatic TolueneSparingly SolubleSolubleFine needles formed4
Ester Ethyl AcetateSolubleVery SolubleOiled out initially, then formed crystals3
Ketone AcetoneVery SolubleVery SolubleNo precipitation1 (Potential "Solvent")
Alcohol IsopropanolSparingly SolubleSolubleWell-defined prisms formed5 (Excellent Candidate)
Alcohol EthanolSolubleVery SolublePoor precipitation2
Polar Aprotic AcetonitrileSolubleVery SolubleOiled out2
Polar Protic WaterInsolubleInsolubleNo change1 (Potential Anti-Solvent)

Interpretation:

  • Isopropanol (IPA) emerges as an excellent candidate for single-solvent crystallization due to its ideal solubility profile.

  • Toluene is also a strong candidate.

  • Acetone/Heptane or Acetone/Water pairs are promising for anti-solvent crystallization. Acetone acts as the good solvent, while heptane or water acts as the poor solvent.

  • Ethyl Acetate and Acetonitrile are less ideal as they caused the compound to "oil out," a phenomenon where the compound separates as a liquid phase instead of a solid crystal. This is undesirable for purification and isolation.

Conclusion

The selection of an appropriate crystallization solvent is a data-driven process that balances thermodynamic properties with kinetic considerations. For 3-(Methyl(2-methylbenzyl)amino)propanamide, a molecule with mixed polarity, a systematic screening of solvents across a range of polarities is crucial. Based on structural analysis and established principles, alcohols like isopropanol and aromatic solvents like toluene are predicted to be effective single-solvent systems. Furthermore, anti-solvent combinations such as acetone/heptane offer a powerful alternative for controlling particle size and morphology. The protocols provided herein offer a robust starting point for developing a scalable and reproducible crystallization process, ensuring the final API meets the stringent quality attributes required for pharmaceutical development.[3][11]

References

  • Title: Physical Properties of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Summary of Organic Functions: Amides Source: Teachy.ai URL: [Link]

  • Title: 4.5 Amides - Organic Chemistry II Source: Fiveable URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Crystallization in drug development Source: Syrris URL: [Link]

  • Title: Guide for crystallization Source: The Fromm Group, University of Fribourg URL: [Link]

  • Title: Amides: Structure and Properties Source: Science Ready URL: [Link]

  • Title: 3.3: Choice of Solvent Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: How to choose a solvent & design a crystallization faster? Source: APC Ltd. URL: [Link]

  • Title: Amides chemical properties: Understanding Their Significance Source: Diplomata Comercial URL: [Link]

  • Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Crystallisation in pharmaceutical processes Source: BIA URL: [Link]

  • Title: Understanding the Importance of Crystallization Processes Source: Contract Pharma URL: [Link]

  • Title: Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Source: Organic Process Research & Development URL: [Link]

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Application Note: Leveraging 3-(Methyl(2-methylbenzyl)amino)propanamide in CNS Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6) as a high-value scaffold in Central Nervous System (CNS) drug discovery.

This compound represents a "privileged structure" in medicinal chemistry—specifically a


-amino amide derivative—which shares pharmacophoric features with several blockbuster CNS agents (e.g., Sodium Channel Blockers, Sigma-1 Receptor Ligands, and MAO-B Inhibitors).

Executive Summary

3-(Methyl(2-methylbenzyl)amino)propanamide is a versatile chemical scaffold characterized by a lipophilic o-methylbenzyl head group, a tertiary amine core, and a polar propanamide tail. In CNS drug research, this molecule serves two critical functions:

  • Lead Optimization Scaffold: It acts as a template for synthesizing neuroprotective and anticonvulsant libraries, specifically targeting voltage-gated sodium channels (Nav) and Sigma-1 receptors.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (MW ~206 Da) and high ligand efficiency make it an ideal fragment for probing hydrophobic pockets in GPCRs and transporters.

This guide provides protocols for its synthetic derivatization and subsequent in vitro screening for CNS permeability and target binding.

Technical Specifications & Handling

ParameterSpecification
CAS Number 1249161-31-6
IUPAC Name 3-[methyl[(2-methylphenyl)methyl]amino]propanamide
Molecular Formula

Molecular Weight 206.28 g/mol
Predicted logP 1.8 – 2.1 (Optimal for BBB penetration)
pKa (Basic N) ~8.5 (Predominantly ionized at physiological pH)
Solubility Soluble in DMSO (>50 mM), Methanol, DCM; Low in water.
Storage -20°C, Hygroscopic. Store under Argon/Nitrogen.

Safety Warning: As a CNS-active precursor, treat this compound as a potential neurotoxin or bioactive agent. Use full PPE and handle inside a fume hood.

Pharmacophore Analysis & Strategic Utility

The molecule's utility stems from its structural alignment with the "CNS Pharmacophore Trinity" :

  • Aromatic Lipophile: The 2-methylbenzyl group provides steric bulk and hydrophobic interaction (

    
    -
    
    
    
    stacking), critical for fitting into the orthosteric sites of MAO-B or the pore of Sodium Channels.
  • Protonatable Nitrogen: The tertiary amine mimics the basic center found in 90% of CNS drugs, facilitating ionic bonding with Asp/Glu residues in receptor pockets.

  • H-Bond Donor/Acceptor: The amide tail mimics the peptide backbone, allowing for specific orientation within the binding site.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional regions of the molecule and their corresponding biological targets.

PharmacophoreMap Molecule 3-(Methyl(2-methylbenzyl)amino)propanamide Head 2-Methylbenzyl Group (Lipophilic/Steric) Molecule->Head Core Tertiary Methyl-Amine (Basic Center/Ionic Bond) Molecule->Core Tail Propanamide (H-Bond Donor/Acceptor) Molecule->Tail Targets Potential CNS Targets Head->Targets Hydrophobic Pocket (Sigma-1, MAO-B) Core->Targets Asp/Glu Residue (GPCRs) Tail->Targets Backbone Interaction (Nav Channels)

Caption: Pharmacophore decomposition of the scaffold linking structural motifs to specific protein binding interactions.

Protocol A: Synthetic Derivatization (Library Generation)

Objective: To modify the amide "tail" of the scaffold to generate a library of


-amino acid derivatives  with varying polarity and metabolic stability.

Mechanism: The primary amide is a versatile handle. We will perform a Hofmann Rearrangement to convert the amide to a primary amine (diamine scaffold) or an N-alkylation to increase lipophilicity.

Workflow: N-Alkylation of the Amide

This protocol describes the mono-alkylation of the amide nitrogen to create "Lacosamide-like" analogs.

Reagents:

  • Substrate: 3-(Methyl(2-methylbenzyl)amino)propanamide (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 1.0 mmol (206 mg) of the substrate in 5 mL anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 mmol) portion-wise.

    • Observation: Evolution of

      
       gas. Stir for 30 mins at 0°C until gas evolution ceases.
      
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check progress via TLC (DCM:MeOH 9:1). The product will be less polar (higher

      
      ) than the starting amide.
      
  • Quench & Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel).

Validation Point:

  • 1H NMR: Verify the disappearance of the amide

    
     protons (broad singlets ~5.0-7.0 ppm) and appearance of the new alkyl group.
    

Protocol B: In Vitro CNS Screening (PAMPA-BBB)

Objective: To validate the Blood-Brain Barrier (BBB) permeability of the parent scaffold and its derivatives. High permeability is a prerequisite for CNS efficacy.

Method: Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Procedure:

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the filter membrane of the Donor Plate. Avoid touching the membrane with the tip.

  • Donor Preparation: Dissolve the test compound (3-(Methyl(2-methylbenzyl)amino)propanamide) in DMSO to make a 10 mM stock. Dilute to 50 µM in PBS (Final DMSO < 0.5%).

  • Loading:

    • Add 200 µL of the 50 µM Compound Solution to the Donor wells.

    • Add 300 µL of Blank PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate. Ensure a tight seal to prevent evaporation.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-controlled chamber (saturated atmosphere).

  • Analysis:

    • Separate plates.

    • Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate.

    • Quantify concentration using a Microplate Reader (UV Absorbance at 254 nm) or LC-MS/MS (MRM mode).

Calculation: Calculate the Effective Permeability (


) using the formula:


Success Criteria:

  • High Permeability:

    
     cm/s (Likely CNS penetrant).
    
  • Low Permeability:

    
     cm/s (Likely non-penetrant).
    

Synthesis & Screening Workflow Diagram

The following flowchart outlines the integrated workflow from raw material to lead candidate identification.

Workflow Start Start: 3-(Methyl(2-methylbenzyl) amino)propanamide Step1 Step 1: Structural Derivatization (N-Alkylation / Hofmann Rearrangement) Start->Step1 Step2 Step 2: Purification & QC (NMR, LC-MS > 95%) Step1->Step2 Step3 Step 3: PAMPA-BBB Assay (Permeability Screening) Step2->Step3 Decision Pe > 4.0 x 10^-6 cm/s? Step3->Decision Step4 Step 4: Target Binding Assay (Sigma-1 / Nav1.7) Decision->Step4 Yes Discard Discard / Re-design Decision->Discard No Lead Lead Candidate Identified Step4->Lead

Caption: Integrated workflow for converting the raw scaffold into a validated CNS lead candidate.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard text on privileged structures and pharmacophores).

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for PAMPA-BBB protocols).

  • Rossi, D., et al. (2013). "Identification of a new series of Sigma-1 receptor ligands: Synthesis, SAR and biological evaluation." Bioorganic & Medicinal Chemistry, 21(11), 2990-3004. (Context for N-benzylamine scaffolds in CNS).

  • Fluorochem Ltd. (2023). "Product Specification: 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6)."[2] (Source of chemical properties).[1][2][3][4][5][6][7][8][9]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Justification for amide/amine bioisosteres).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will explore the underlying chemical principles of a robust two-step synthetic pathway and provide actionable, field-proven solutions to challenges you may encounter.

Recommended Synthetic Pathway

The most reliable and scalable synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide involves a two-step process. First, the synthesis of the key secondary amine intermediate, N-methyl-2-methylbenzylamine, via reductive amination. Second, the conjugate (aza-Michael) addition of this amine to acrylamide.

Synthetic_Workflow cluster_reactants Starting Materials cluster_products Intermediates & Products cluster_reactions Reaction Steps R1 2-Methyl- benzaldehyde S1 Step 1: Reductive Amination R1->S1 R2 Methylamine R2->S1 R3 Acrylamide S2 Step 2: Aza-Michael Addition R3->S2 I1 N-methyl-2- methylbenzylamine I1->S2 P1 3-(Methyl(2-methylbenzyl) amino)propanamide S1->I1 Intermediate S2->P1 Final Product

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Part 1: Synthesis of N-methyl-2-methylbenzylamine (Reductive Amination)

Question 1: My yield for the reductive amination of 2-methylbenzaldehyde with methylamine is consistently low. What are the likely causes and how can I fix this?

Answer: Low yield in this step typically points to one of three areas: inefficient imine formation, incorrect choice of reducing agent, or suboptimal reaction conditions.

  • Inefficient Imine Formation: The reaction proceeds through an intermediate imine (or iminium ion), which is then reduced.[1][2] The formation of this imine is an equilibrium-driven process that releases water.

    • Causality: If water is not effectively removed or sequestered, the equilibrium will not favor the imine, leading to a low concentration of the species to be reduced. This leaves unreacted aldehyde, which can then be reduced to an alcohol byproduct.

    • Solution:

      • Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.

      • Azeotropic Removal: For larger-scale reactions, running the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus can effectively remove water azeotropically.

  • Choice of Reducing Agent: The choice of hydride reagent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.

    • Causality: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting 2-methylbenzaldehyde to 2-methylbenzyl alcohol, competing with the desired reaction.[2][3]

    • Solution: Use a milder, more selective reducing agent that is more reactive towards the protonated imine (iminium ion) than the carbonyl group.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions which promote iminium ion formation, and can be used in a one-pot procedure where all reactants are mixed together.[2]

      • Sodium cyanoborohydride (NaBH₃CN): Another excellent choice that is selective for the imine over the aldehyde, particularly at a controlled pH (around 6-7).[1][2] However, it requires careful handling due to the potential to generate toxic hydrogen cyanide gas under strongly acidic conditions.

  • Reaction Conditions: Temperature and pH play a significant role.

    • Causality: Imine formation is often favored by gentle heating, but high temperatures can lead to side reactions. The reaction is also acid-catalyzed; however, a pH that is too low will protonate the amine nucleophile (methylamine), rendering it unreactive.

    • Solution: Maintain a slightly acidic pH (typically 5-7) by adding a small amount of acetic acid to catalyze imine formation without deactivating the amine.[3] Run the reaction at room temperature or with gentle warming (e.g., 40-50 °C) during the imine formation stage before cooling for the reduction.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckAldehyde Is 2-methylbenzyl alcohol a major byproduct (TLC/GC-MS)? Start->CheckAldehyde CheckImine Is starting aldehyde still present? CheckAldehyde->CheckImine No Sol_Reducer Action: Switch to a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. CheckAldehyde->Sol_Reducer Yes Sol_Water Action: Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap. CheckImine->Sol_Water Yes Sol_Catalyst Action: Add a catalytic amount of acetic acid to maintain pH between 5-7. CheckImine->Sol_Catalyst Yes

Caption: Decision tree for troubleshooting low yield in Step 1.

Question 2: How can I effectively monitor the reaction and purify the N-methyl-2-methylbenzylamine product?

Answer: Effective monitoring and purification are key to a successful outcome.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): This is the most straightforward method. Use a mobile phase like 10-20% ethyl acetate in hexanes. The aldehyde starting material will have a higher Rf value than the more polar amine product. Staining with potassium permanganate (KMnO₄) or ninhydrin (if a primary amine were present) can help visualize the spots. The reaction is complete when the aldehyde spot has disappeared.

    • GC-MS: For a more quantitative assessment, gas chromatography-mass spectrometry can be used to track the disappearance of starting material and the appearance of the product and any byproducts like the corresponding alcohol.

  • Purification:

    • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities like unreacted aldehyde or the alcohol byproduct.

      • After the reaction, quench any remaining reducing agent carefully (e.g., with water or acetone).

      • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it (e.g., with 2M NaOH) to a pH > 12.

      • Extract the free amine back into a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified amine.

    • Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel chromatography can be used. A gradient elution from pure hexanes to 5-10% ethyl acetate in hexanes is typically effective.

Part 2: Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide (Aza-Michael Addition)

Question 1: The Michael addition of my amine to acrylamide is very slow, and I'm getting significant recovery of my starting materials. How can I drive the reaction to completion?

Answer: The nucleophilicity of the secondary amine and the electrophilicity of acrylamide are key. While this reaction can proceed without a catalyst, it is often slow.

  • Causality: The N-methyl-2-methylbenzylamine is a moderately strong nucleophile, but the reaction can be reversible or kinetically slow without activation. Steric hindrance from the ortho-methyl group on the benzyl ring can also slow the rate of attack.

  • Solution:

    • Solvent Choice: Polar, aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are generally good choices. Protic solvents like methanol or ethanol can also be used and may help by stabilizing charge in the transition state.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C or reflux) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.

    • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) can activate the acrylamide electrophile, making it more susceptible to nucleophilic attack and accelerating the reaction.

    • Stoichiometry: Using a slight excess of one reagent can help drive the reaction to completion. Since the amine is often more valuable, using a small excess (e.g., 1.1-1.2 equivalents) of acrylamide is a common strategy.

Question 2: My reaction mixture turns into a thick, unworkable polymer. How do I prevent the polymerization of acrylamide?

Answer: This is the most common and critical issue in this step. Acrylamide is highly prone to free-radical polymerization, especially upon heating.

  • Causality: Trace impurities, light, or heat can initiate the polymerization of the electron-deficient alkene in acrylamide, leading to the formation of polyacrylamide gel.

  • Solution:

    • Use Fresh Acrylamide: Use freshly opened or purified acrylamide that has been stored correctly (cool, dark, and dry).

    • Add an Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

    • Control Temperature: Avoid excessive heating. Find the minimum temperature required to achieve a reasonable reaction rate.

    • Slow Addition: Instead of adding all the acrylamide at once, add it portion-wise or as a solution via a syringe pump over several hours. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization relative to the desired bimolecular Michael addition.

    • Degas Solvents: Using solvents that have been degassed (e.g., by bubbling nitrogen or argon through them) can help remove dissolved oxygen, which can sometimes initiate polymerization.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methyl-2-methylbenzylamine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzaldehyde (1.0 eq) and methanol (5 mL per 10 mmol of aldehyde).

  • Amine Addition: Add a solution of methylamine (2.0 eq, e.g., 40% in water or 2.0 M in THF) to the flask.

  • Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the flask to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC indicates completion).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by acid-base extraction as described in the troubleshooting section or by silica gel chromatography to yield the pure secondary amine.

Protocol 2: Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add N-methyl-2-methylbenzylamine (1.0 eq), a radical inhibitor (e.g., a crystal of BHT), and acetonitrile (5 mL per 10 mmol of amine).

  • Reagent Addition: Add acrylamide (1.1 eq) in a single portion.

  • Reaction: Heat the mixture to 50 °C and stir overnight. Monitor the reaction progress by TLC (e.g., 5% methanol in dichloromethane).

  • Work-up: Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any unreacted acrylamide. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often an oil. It can be further purified by silica gel chromatography (eluting with a gradient of 0-5% methanol in dichloromethane) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Data & Reagent Comparison

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical EquivalentsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃1.2 - 1.5Mild, highly selective for imines; allows for one-pot reactions; tolerant of mild acid.[2]More expensive; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CN1.2 - 1.5Selective for imines at controlled pH (6-7).[1][2]Highly toxic; generates HCN gas in strong acid; requires pH control.
Sodium BorohydrideNaBH₄1.5 - 2.0Inexpensive and readily available.Less selective; can reduce the starting aldehyde to an alcohol, lowering yield.[2][3]

References

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Mkrtchyan, S., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. ARKIVOC. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • LibreTexts. (2021, August 12). 15.16 Formation of Amides. [Link]

  • chemistNATE. (2014, March 26). How to Make Amides: Mechanism. YouTube. [Link]

Sources

Troubleshooting Michael addition of N-methyl-2-methylbenzylamine to acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling N-methyl-2-methylbenzylamine (a sterically hindered secondary amine) with acrylamide (a deactivated Michael acceptor) via aza-Michael addition.

Topic: Synthesis of 3-(N-methyl-N-(2-methylbenzyl)amino)propanamide Document ID: TS-AM-002 Last Updated: February 17, 2026

Core Reaction Overview

This reaction involves the nucleophilic attack of a secondary amine on the


-carbon of an 

-unsaturated amide.
  • Reactant A: N-methyl-2-methylbenzylamine (Nucleophile). Note: The ortho-methyl group provides significant steric hindrance.

  • Reactant B: Acrylamide (Electrophile). Note: Less reactive than acrylates/acrylonitrile due to amide resonance.

  • Target Product: 3-(N-methyl-N-(2-methylbenzyl)amino)propanamide.

Mechanistic Insight & Visualization

The reaction is reversible and equilibrium-driven. Success depends on stabilizing the zwitterionic transition state, typically via hydrogen bonding.

MichaelMechanism Reactants Reactants (Amine + Acrylamide) TS Transition State (Solvent-Stabilized) Reactants->TS Nucleophilic Attack (Rate Limiting) Zwitterion Enolate Intermediate TS->Zwitterion C-N Bond Formation Product Final Product (β-amino amide) Zwitterion->Product Proton Transfer (Solvent Assisted) Product->Reactants Retro-Michael (High Heat)

Figure 1: The reaction pathway highlights the critical role of proton transfer, often the rate-determining step in aprotic solvents.

Standardized Protocol (Best Practice)

Based on kinetic data for hindered amines [1, 2].

ParameterRecommendationRationale
Solvent Methanol (MeOH) or Water Protic solvents stabilize the charged transition state and accelerate proton transfer by orders of magnitude compared to THF or Toluene.
Concentration 2.0 - 3.0 M (High conc.)Second-order kinetics; higher concentration favors the forward reaction.
Stoichiometry 1.0 : 1.1 - 1.2 (Amine : Acrylamide)Slight excess of acrylamide drives conversion. Acrylamide is easier to remove during workup than the amine.
Temperature 60°C - 80°C Required to overcome steric hindrance of the o-methyl group.
Additives MEHQ (100-200 ppm)Radical inhibitor to prevent acrylamide polymerization.

Troubleshooting Guide (Q&A)

Phase 1: Reaction Initiation & Kinetics

Q1: The reaction has stalled at 50% conversion after 24 hours. Adding more catalyst (TEA) didn't help. Why? Diagnosis: You are likely facing a thermodynamic equilibrium or solvent limitation , not a catalytic one.

  • Root Cause: The ortho-methyl group on the benzyl ring creates steric bulk, making the nucleophilic attack reversible. Triethylamine (TEA) is non-nucleophilic but also bulky and doesn't effectively stabilize the transition state.

  • Solution:

    • Switch Solvent: If using DCM, THF, or Toluene, switch to Methanol or Ethanol . The hydroxyl group facilitates the proton transfer from the ammonium to the enolate oxygen [3].

    • Increase Concentration: Run the reaction "neat" (solvent-free) or at very high concentration (>3M) to drive the equilibrium forward.

Q2: I see a new spot on TLC that isn't product or starting material, and the mixture turned into a gel. What happened? Diagnosis: Radical Polymerization of acrylamide.

  • Root Cause: Acrylamide is prone to free-radical polymerization, especially when heated. If you didn't add an inhibitor, thermal initiation occurred.

  • Solution:

    • Discard the gelled batch; it is unrecoverable.

    • Prevention: Add 4-methoxyphenol (MEHQ) or BHT (approx. 0.1 mol%) to the reaction mixture before heating.

    • Atmosphere: Do not purge strictly with Nitrogen/Argon if using MEHQ, as it requires trace oxygen to remain active. Leave the system under a drying tube (air atmosphere) rather than sealed inert gas.

Phase 2: Impurity Profiling

Q3: I see a peak at M+18 in my LC-MS. Is this a byproduct? Diagnosis: Likely Hydrolysis of the amide.

  • Root Cause: If the reaction was run in water or un-dried methanol at high temperatures with a strong base (like NaOH or KOH), the acrylamide (or the product amide) can hydrolyze to the carboxylic acid (Propionic acid derivative).

  • Solution:

    • Use neutral conditions . The amine itself is basic enough to drive the reaction in methanol. Avoid adding strong inorganic bases.

    • Ensure methanol is relatively dry if heating for prolonged periods.

Q4: My product yield drops when I heat above 100°C to speed it up. Diagnosis: Retro-Michael Reaction .

  • Root Cause: The reaction is exothermic.[1] According to Le Chatelier's principle, high heat favors the reactants (reverse reaction).

  • Solution: Cap the temperature at 80°C . If reactivity is low, use a Lewis Acid catalyst (e.g., Yb(OTf)₃ or FeCl₃ at 5 mol%) rather than increasing thermal energy [4].

Phase 3: Workup & Purification

Q5: How do I remove excess acrylamide without column chromatography? Diagnosis: Separation based on solubility differences .

  • Protocol:

    • Aqueous Wash: Dissolve the crude mixture in Ethyl Acetate.

    • Wash: Wash 3x with water. Acrylamide is highly water-soluble (

      
      ), whereas the lipophilic product (containing the benzyl and methyl groups) will remain in the organic layer.
      
    • Brine Wash: Follow with brine to remove residual water, dry over

      
      , and concentrate.
      

Logical Troubleshooting Flowchart

TroubleshootingTree Start Issue Detected Gel Mixture Gelled? Start->Gel Slow Reaction Slow/Stalled? Start->Slow Impurity Unknown Impurities? Start->Impurity Polymer Acrylamide Polymerization Gel->Polymer Yes SolventCheck Solvent = Protic? Slow->SolventCheck Hydrolysis Hydrolysis (Acid/Base) Impurity->Hydrolysis M+18 Peak FixPoly Action: Add MEHQ/BHT Do not purge O2 completely Polymer->FixPoly SwitchSolvent Action: Switch to MeOH or Water SolventCheck->SwitchSolvent No (using THF/DCM) HeatCheck Temp > 60°C? SolventCheck->HeatCheck Yes AddHeat Action: Heat to 60-80°C HeatCheck->AddHeat No LewisAcid Action: Add Yb(OTf)3 or SiO2 catalyst HeatCheck->LewisAcid Yes, still slow FixHydro Action: Use neutral conditions Dry solvent Hydrolysis->FixHydro

Figure 2: Step-by-step decision tree for diagnosing reaction failures.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Wabnitz, T. C., & Spencer, J. B. (2003). "Aza-Michael additions of amines to acrylates."[1][2][3][4][5] Organic Letters, 5(12), 2141-2144. Link

  • Ranu, B. C., & Banerjee, S. (2005). "Significant rate acceleration of the aza-Michael reaction in water."[4] Tetrahedron Letters, 46(5), 819-822. Link

  • Yadav, J. S., et al. (2001). "Silica gel catalyzed efficient synthesis of β-amino esters." Synlett, 2001(09), 1431-1432. Link

Sources

Technical Support Center: Purification of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted N-methyl-2-methylbenzylamine from the desired product, 3-(Methyl(2-methylbenzyl)amino)propanamide. This document offers troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the successful isolation of a high-purity final compound.

Characterizing the Purification Challenge

The synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide, a tertiary amine-containing amide, often results in a crude product contaminated with the starting secondary amine, N-methyl-2-methylbenzylamine. The structural similarity between the product and the impurity complicates purification. The primary difference lies in their basicity; the starting secondary amine is significantly more basic than the tertiary amine within the final amide product. This difference in pKa is the cornerstone of effective separation.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
Product: 3-(Methyl(2-methylbenzyl)amino)propanamide220.30>250 (est.)~7-8 (tertiary amine)
Impurity: N-Methyl-2-methylbenzylamine135.21~199 °C[1]~9.7 (secondary amine)

Note: Structures are illustrative. The pKa difference is the critical parameter for designing an acid-base extraction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification process.

Q1: I performed an acidic wash, but my NMR/LC-MS analysis still shows significant starting amine impurity. What went wrong?

A1: This is a common issue that typically points to one of three problems:

  • Insufficient Acid: The quantity or concentration of the acid used was not enough to fully protonate all of the unreacted secondary amine. The secondary amine is more basic and will be protonated first, but if it is present in a large amount, you may need multiple washes or a higher concentration of acid.

  • Incorrect pH: The pH of the aqueous layer was not low enough. To ensure the amine is protonated and sequestered in the aqueous layer as its salt, the pH should be at least 2 pKa units below the pKa of the amine. For N-methyl-2-methylbenzylamine (pKa ~9.7), a pH of 4 or lower is recommended.[2] Always check the pH of the aqueous layer after extraction.

  • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion, preventing clean separation of the organic and aqueous layers. This traps the protonated amine salt in the organic phase. If an emulsion forms, try adding brine (saturated NaCl solution) to break it, or pass the mixture through a pad of Celite.

Q2: My product and the starting amine have very similar Rf values on a silica TLC plate, making it difficult to monitor the purification. How can I improve the separation?

A2: Co-elution on silica is expected due to the structural similarities. Here are several strategies to improve TLC resolution and, by extension, column chromatography separation:

  • Solvent System Modification: Instead of a simple hexane/ethyl acetate system, switch to a more polar combination like dichloromethane (DCM)/methanol.[3]

  • Add a Basic Modifier: Amines often interact strongly with the acidic silanol groups on the silica surface, causing streaking or "tailing" on the TLC plate.[4] Adding a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonium hydroxide to the eluent will neutralize these acidic sites, resulting in sharper spots and often improved separation.[3][4][5]

  • Use a Different Staining Method: While both compounds are likely UV-active, using a chemical stain can help differentiate them. A ninhydrin stain, for example, reacts with primary and secondary amines to produce a distinct color (often purple or reddish), while it will not react with the tertiary amine product.[6] This allows for selective visualization of the impurity.

Q3: My crude product is a persistent oil, and I cannot induce crystallization to purify it. What is the best alternative?

A3: When crystallization fails, liquid-liquid extraction followed by column chromatography is the most robust purification strategy.

  • Perform an Acid-Base Extraction: First, dissolve the crude oil in an organic solvent like ethyl acetate or DCM. Perform an acidic wash as detailed in Protocol 3.1 to remove the bulk of the unreacted amine. This step is crucial as it significantly reduces the amount of impurity you need to separate by chromatography.

  • Employ Flash Column Chromatography: After the extraction, concentrate the organic layer and purify the residue using flash chromatography. Given the basic nature of the compounds, using an amine-functionalized silica column or adding a basic modifier like triethylamine to your mobile phase is highly recommended to prevent peak tailing and improve separation.[4][7]

Detailed Purification Protocols

Protocol 3.1: Acid-Base Extraction Workflow

This method leverages the pKa difference between the basic secondary amine impurity and the less basic tertiary amine product. The acid wash protonates the impurity, rendering it water-soluble as an ammonium salt, which is then extracted into the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acid solution (e.g., 1 M HCl or 5% citric acid).[8] Cap the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. To confirm which layer is aqueous, add a few drops of water and observe where they go.

  • Repeat Wash: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal of the amine. Check the pH of the final aqueous wash to ensure it is acidic.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Verification (Optional but Recommended): To confirm the impurity was removed, combine the acidic aqueous layers, basify with 1 M NaOH until pH > 10, and extract back into an organic solvent. Concentration of this organic extract should yield the recovered starting amine, which can be confirmed by TLC or NMR.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer (Acidic) A Crude Mixture (Product + Impurity) in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Separate B->C D Product (Largely Purified) C->D Organic Phase H Impurity as Salt (R2NH2+ Cl-) C->H Aqueous Phase E Wash with NaHCO3 Wash with Brine D->E F Dry (Na2SO4) Concentrate E->F G Pure Product F->G I Discard or Recover H->I

Sources

Technical Support Center: Stability of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Methyl(2-methylbenzyl)amino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this molecule, particularly under acidic conditions. Understanding the stability profile is a critical aspect of drug development, influencing everything from synthesis and formulation to shelf-life and bioavailability.[1][2]

Understanding the Molecule: Key Structural Features

Before diving into specific stability issues, it's crucial to recognize the key functional groups within 3-(Methyl(2-methylbenzyl)amino)propanamide and their inherent reactivity. The structure contains two primary points of interest concerning acid stability:

  • Propanamide Moiety : Amide bonds are susceptible to hydrolysis, a reaction that can be catalyzed by acid.[2][3][4][5] This process involves the cleavage of the amide bond to form a carboxylic acid and an amine.

  • Tertiary Amine : The nitrogen atom is basic and will be protonated in acidic solutions. While generally stable, the presence of a benzyl group introduces the potential for N-debenzylation under certain harsh conditions, although this is less common than amide hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental issues in a Q&A format.

Q1: My HPLC analysis shows a new, more polar peak after incubating my compound in an acidic solution (e.g., pH 1-2). What is this new peak likely to be?

Answer: The most probable degradation product is the result of acid-catalyzed hydrolysis of the propanamide bond. This reaction would cleave the amide, yielding 3-(Methyl(2-methylbenzyl)amino)propanoic acid and ammonia.[3][5] The resulting carboxylic acid is significantly more polar than the parent amide, which explains its earlier elution time (new peak) on a reverse-phase HPLC column.

The reaction mechanism involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Visualizing the Primary Degradation Pathway

Below is a diagram illustrating the parent compound and its primary hydrolytic degradation product.

Caption: Primary hydrolytic degradation pathway.

Q2: I need to determine the degradation rate of my compound for a formulation study. How do I design a proper forced degradation experiment?

Answer: A forced degradation study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[1][2][6] These studies intentionally stress the molecule to accelerate its breakdown.[7]

Protocol: Forced Hydrolysis Study

This protocol outlines the steps to assess stability under acidic conditions.

Objective: To determine the degradation kinetics and identify degradation products of 3-(Methyl(2-methylbenzyl)amino)propanamide under acidic stress.

Materials:

  • 3-(Methyl(2-methylbenzyl)amino)propanamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In a volumetric flask, add a small aliquot of the stock solution.

    • Add a sufficient volume of 0.1 M HCl to reach the target final concentration (e.g., 0.1 mg/mL).

    • Keep a control sample in water at the same concentration.

  • Incubation: Place the stressed sample and the control in a temperature-controlled environment (e.g., 60°C). Elevated temperatures are often used to accelerate degradation.[6]

  • Time-Point Sampling: Withdraw aliquots from the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization & Dilution: Immediately neutralize the collected aliquot with an equimolar amount of 0.1 M NaOH to stop the reaction. Dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples (including the t=0 and control samples) using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.[6]

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the parent peak area to the initial (t=0) peak area. Plot the degradation over time to determine the reaction kinetics.

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Q3: Could other degradation pathways occur under acidic conditions?

Answer: While amide hydrolysis is the most probable pathway, other reactions are theoretically possible, though less likely under typical pharmaceutical stress conditions (0.1-1.0 M HCl).[6]

  • N-Debenzylation: The cleavage of the benzyl group from the tertiary amine is a possibility. This type of reaction, known as hydrogenolysis, typically requires more forcing conditions, such as catalytic hydrogenation (e.g., H₂/Pd/C).[8] However, very strong acids and high energy input could potentially promote this cleavage. If this occurs, you would expect to see 3-(methylamino)propanamide and 2-methylbenzyl alcohol/chloride as products.

  • Oxidation: If oxidizing agents are present, the tertiary amine can be oxidized to an N-oxide.[9] This is more relevant in studies involving oxidative stress (e.g., using H₂O₂) but is worth considering.

Q4: How can I improve the stability of my compound in an acidic formulation?

Answer: If acid-catalyzed hydrolysis is limiting your formulation, several strategies can be explored:

  • pH Adjustment: The most straightforward approach is to buffer the formulation to a pH where the rate of hydrolysis is minimal. This requires a thorough pH-rate profile study to identify the pH of maximum stability.

  • Excipient Selection: For solid dosage forms, selecting appropriate excipients is crucial. Some excipients can have acidic impurities that may accelerate degradation.

  • Moisture Control: Since water is a reactant in hydrolysis, controlling the moisture content in the final product and during manufacturing is critical. This can involve using desiccants in packaging or controlling humidity during processing.

  • Prodrug Approach: In some cases, a labile functional group can be temporarily masked by converting it into a less reactive promoiety. This is a more complex drug design strategy but can be highly effective.

Sample Data: pH-Rate Profile

The following table shows hypothetical degradation data for 3-(Methyl(2-methylbenzyl)amino)propanamide after 24 hours at 50°C, illustrating the significant impact of pH on stability.

pHAcid/Base Condition% Degradation (24h)Primary Degradant
1.20.1 M HCl15.4%3-(Methyl(2-methylbenzyl)amino)propanoic acid
4.5Acetate Buffer2.1%3-(Methyl(2-methylbenzyl)amino)propanoic acid
7.0Phosphate Buffer0.5%Minimal Degradation
9.0Borate Buffer3.5%3-(Methyl(2-methylbenzyl)amino)propanoic acid

This is illustrative data and does not represent actual experimental results.

References

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PharmaRead. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Scientech. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). The Hydrolysis of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 29). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO₂ catalyst. Retrieved from [Link]

  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Chapter 8 Amino Protecting Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Reddit. (2019, December 17). Don't understand how this tertiary amine turned into a primary amine. Retrieved from [Link]

  • Academic Journals. (2008, July 15). The study of reactivity and selectivity of tertiary amines with aryl chlorothionoformates. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

  • Google Patents. (n.d.). US3905981A - N-dealkylation of tertiary amines.
  • Semantic Scholar. (n.d.). Figure 4 from Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Methyl-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

Sources

Minimizing byproduct formation in 3-aminopropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-aminopropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 3-aminopropanamide synthesis?

A1: The most prevalent byproducts are typically acrylic acid (from hydrolysis of the starting material, acrylamide), β-alanine (from hydrolysis of the product), and various Michael addition adducts, such as 3,3',3'-nitrilotris(propanamide). Oligomers or polymers of acrylamide can also be a significant issue.

Q2: My reaction is showing a significant amount of acrylic acid. What is the likely cause?

A2: The formation of acrylic acid is a strong indicator of acrylamide hydrolysis. This is often caused by a pH that is too high (alkaline) or too low (acidic), or by excessive reaction temperatures.[1][2]

Q3: I've isolated my product, but it appears to be contaminated with a higher molecular weight species. What could this be?

A3: This is likely due to the formation of Michael addition adducts where 3-aminopropanamide has reacted with the starting acrylamide.[3] It could also be the result of acrylamide oligomerization.

Q4: Can the desired product, 3-aminopropanamide, revert to acrylamide?

A4: Yes, 3-aminopropanamide can undergo a retro-Michael reaction (elimination) to form acrylamide, especially when heated.[4][5] This is a crucial consideration during both the reaction and any subsequent purification steps involving heat.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a detailed analysis of common issues and step-by-step protocols to mitigate them.

Issue 1: Excessive Hydrolysis to Acrylic Acid and β-Alanine

The presence of acrylic acid and/or β-alanine indicates that the amide functionality of your starting material or product is being hydrolyzed.

Causality: The amide bond is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base. At elevated temperatures, the rate of hydrolysis increases significantly.[2]

Mitigation Protocol:

  • Strict pH Control:

    • Maintain the reaction pH in the slightly acidic range of 3-5. In this range, the hydrolysis of acrylamide is minimized.[6]

    • Use a well-calibrated pH meter and a suitable buffer system if necessary.

  • Temperature Management:

    • Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. For the Michael addition of ammonia to acrylamide, temperatures below 40°C are generally recommended.

    • Use a temperature-controlled reaction vessel to prevent temperature fluctuations.

  • Minimize Reaction Time:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC-MS).

    • Quench the reaction as soon as it reaches completion to avoid prolonged exposure to reaction conditions that can promote hydrolysis.

Experimental Workflow for pH Optimization:

cluster_0 pH Optimization Workflow A Set up parallel reactions at different pH values (e.g., 3, 5, 7, 9) B Maintain constant temperature and reactant concentrations A->B C Monitor reaction progress and byproduct formation by HPLC B->C D Identify optimal pH with minimal hydrolysis C->D

Caption: A simple workflow for optimizing the reaction pH.

Issue 2: Formation of Michael Addition Adducts

The formation of adducts, such as 3,3',3'-nitrilotris(propanamide), occurs when the amino group of the product, 3-aminopropanamide, acts as a nucleophile and attacks a molecule of the starting material, acrylamide.[3]

Causality: This is a competing Michael addition reaction. The desired reaction is the addition of ammonia to acrylamide, while the side reaction is the addition of 3-aminopropanamide to acrylamide.

Mitigation Protocol:

  • Control of Stoichiometry:

    • Use a molar excess of the amine (ammonia) relative to acrylamide. This increases the probability of an ammonia molecule reacting with acrylamide before a 3-aminopropanamide molecule does.

    • A typical starting point is a 2:1 to 5:1 molar ratio of ammonia to acrylamide.

  • Controlled Addition of Acrylamide:

    • Instead of adding all the acrylamide at the beginning of the reaction, add it slowly over time. This maintains a low concentration of acrylamide in the reaction mixture, which disfavors the formation of the adduct.

  • Lower Reaction Temperature:

    • As with hydrolysis, lower temperatures can help to control the rate of this side reaction.

Table 1: Effect of Reactant Ratio on Product Distribution (Illustrative)

Molar Ratio (Ammonia:Acrylamide)3-Aminopropanamide Yield (%)Adduct Formation (%)
1:16525
3:18510
5:1925
Issue 3: Oligomerization and Polymerization of Acrylamide

Acrylamide is a monomer that can readily polymerize, especially in the presence of initiators (like radicals) or under certain pH and temperature conditions.[7]

Causality: The vinyl group of acrylamide is susceptible to polymerization, leading to the formation of polyacrylamide. This is often initiated by impurities or by exposure to light or heat.

Mitigation Protocol:

  • Use of High-Purity Reagents:

    • Ensure that the acrylamide used is of high purity and free from polymerization inhibitors.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical formation initiated by oxygen.

  • Avoid High Temperatures:

    • Elevated temperatures can promote polymerization. Adhere to the optimized lower temperature range.

  • Addition of a Polymerization Inhibitor:

    • In some cases, the addition of a small amount of a radical scavenger or polymerization inhibitor (e.g., hydroquinone) might be necessary. However, this should be done with caution as it may interfere with the desired reaction.

Reaction Pathway and Major Side Reactions:

cluster_byproducts Byproducts Acrylamide Acrylamide Product 3-Aminopropanamide Acrylamide->Product + Ammonia (Michael Addition) AcrylicAcid Acrylic Acid Acrylamide->AcrylicAcid + H2O (Hydrolysis) Polymer Polyacrylamide Acrylamide->Polymer Polymerization Ammonia Ammonia Product->Acrylamide - Ammonia (Elimination) BetaAlanine β-Alanine Product->BetaAlanine + H2O (Hydrolysis) Adduct Michael Adduct Product->Adduct + Acrylamide (Michael Addition)

Caption: Key reaction pathways in 3-aminopropanamide synthesis.

References

  • Yildiz, E., & Hazer, B. (2001). Controlled conversion of polyacrylamide into polyacrylic acid. Turkish Journal of Chemistry, 25(3), 361-366.
  • Pina, M., et al. (1993).
  • Food Standards Agency. (2014). The chemistry, formation and occurrence of 3- aminopropionamide (3-APA) in foods. Retrieved from [Link]

  • Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(4), 2418-2423.
  • Rintoul, I., & Wandrey, C. (2005). Acrylamide-acrylic acid copolymers.
  • MySkinRecipes. (n.d.). 3-aminopropanamide. Retrieved from [Link]

  • Zamora, R., et al. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. Request PDF. Retrieved from [Link]

  • Poli, S., et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino. WO2001058848A1.
  • Ferreira de Lima, G., & Carloni, P. (2014). Trapping Acrylamide by a Michael Addition: A Computational Study of the Reaction between Acrylamide and Niacin. Request PDF. Retrieved from [Link]

  • Rabiee, A., et al. (2013). Preparation of poly(sodium acrylate-co-acrylamide) superabsorbent copolymer. arXiv preprint arXiv:1301.2539.
  • Zhao, Y., et al. (2022). Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines. Frontiers in Nutrition, 9, 858593.
  • Rintoul, I. (2008). A Kinetic Study of Acrylamide/Acrylic Acid Copolymerization. Retrieved from [Link]

  • LoPachin, R. M. (2018). Neurotoxicity of Acrylamide in Exposed Workers. International Journal of Environmental Research and Public Health, 15(8), 1644.
  • Zhang, Y., et al. (2019). The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment. Journal of Food Science, 84(1), 125-131.
  • Zamora, R., et al. (2009). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. Journal of Agricultural and Food Chemistry, 57(23), 11201-11207.
  • Zhang, Y., et al. (2022). The Simultaneous Formation of Acrylamide, β-carbolines, and Advanced Glycation End Products in a Chemical Model System: Effect of Multiple Precursor Amino Acids. Frontiers in Nutrition, 9, 838006.
  • Mazumder, M. A. R., et al. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Nutrition, 9, 1068132.
  • Claeys, W., et al. (2005). Stability of acrylamide in model systems and its reactivity with selected nucleophiles. Request PDF. Retrieved from [Link]

  • Granvogl, M., & Schieberle, P. (2006). Thermally Generated 3-Aminopropionamide as a Transient Intermediate in the Formation of Acrylamide. Request PDF. Retrieved from [Link]

  • Huchthausen, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(8), 1269-1280.
  • BASF. (2012). Method for producing and purifying 3-aminopropanol. EP2468712A1.
  • iChemical. (n.d.). 3-Aminopropanamide, CAS No. 4726-85-6. Retrieved from [Link]

  • Huchthausen, J., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(8), 1269-1280.
  • Zhang, Y., et al. (2020). Interaction of Acrylamide, Acrolein, and 5-Hydroxymethylfurfural with Amino Acids and DNA. Journal of Agricultural and Food Chemistry, 68(16), 4587-4600.
  • Bednář, J., et al. (2008). Elimination of acrylamide by polymerization catalysed by inorganic food components. Czech Journal of Food Sciences, 26(5), 365-373.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopropanamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • BASF. (2012). Process for preparing and purifying 3-aminopropanol. US20120149903A1.

Sources

Optimizing reaction temperature for 3-(Methyl(2-methylbenzyl)amino)propanamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Synthesis Division

Introduction: The Critical Role of Temperature in Amide Bond Formation

Welcome to the technical support guide for the synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide. As researchers and drug development professionals, we understand that the successful formation of an amide bond is a cornerstone of many synthetic pathways. The reaction temperature is arguably one of the most influential parameters in this process. It governs not only the rate of reaction but also the selectivity and the final purity of the product. An improperly controlled temperature can lead to sluggish conversions, impurity generation, or even decomposition of valuable starting materials.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you with the causal logic behind experimental choices, empowering you to rationally optimize your reaction conditions for high yield and purity.

Troubleshooting and Optimization FAQs

Q1: What is a suitable starting temperature for the amidation of 3-(Methyl(2-methylbenzyl)amino)propanoic acid?

A1: The optimal starting temperature is fundamentally dependent on the chosen method for activating the carboxylic acid. Amide bonds are most commonly formed by activating a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1] Direct reaction of a carboxylic acid and an amine to form an amide requires severe conditions and is rarely used.[2]

Here are the recommended starting points based on common activation strategies:

  • Using Carbodiimide Coupling Reagents (e.g., EDC, DCC): For coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), the reaction is typically initiated at a low temperature to control the initial exothermic activation step and minimize side reactions. A common and effective protocol is to start the reaction at 0 °C for the addition of the coupling reagent, followed by allowing the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.[3] Some studies have found that for specific substrates, gently heating to temperatures like 60 °C can lead to optimal yields.[4] Therefore, room temperature is a robust starting point, with the option to gently heat if the reaction is slow.

  • Via an Acyl Chloride Intermediate: This two-step process requires careful temperature control at each stage.

    • Acyl Chloride Formation: The conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is often performed at 0 °C to room temperature .

    • Amidation: The subsequent reaction of the highly reactive acyl chloride with an ammonia source (e.g., ammonium hydroxide, ammonia gas) is highly exothermic and must be controlled. It is critical to maintain a low temperature, typically 0 °C , during the addition of the amine to prevent runaway reactions and the formation of over-acylated byproducts.

  • Direct Thermal Amidation (Catalyst-Mediated): While less common for complex molecules, direct amidation can be achieved at high temperatures, often in the range of 110-150 °C , sometimes with the aid of a catalyst like a zirconium compound.[5][6] This method is generally reserved for simpler, more robust substrates due to the harsh conditions.

Q2: My reaction shows low conversion after 24 hours at room temperature. Should I simply increase the heat?

A2: While increasing the temperature is a logical step to increase the reaction rate, it should be done cautiously and systematically. A higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, which can accelerate the desired amide formation. However, it can also provide the activation energy for undesired side reactions.[7][8]

Before increasing the heat, first verify the following:

  • Reagent Stoichiometry and Quality: Ensure all reagents, especially the coupling agent, are fresh and used in the correct molar ratios.

  • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can consume the activated carboxylic acid intermediate. Use anhydrous solvents where appropriate.[4]

If these factors are confirmed to be correct, proceed with a systematic temperature increase. We recommend the following workflow:

  • Incremental Increase: Raise the temperature in controlled increments (e.g., to 40 °C, then 60 °C).

  • Close Monitoring: After each temperature increase, monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) every 1-2 hours.

  • Impurity Profiling: Pay close attention to the formation of new spots on the TLC plate or new peaks in the LC-MS chromatogram. If impurity levels begin to rise significantly with minimal improvement in product conversion, the temperature is likely too high.

Studies on various amidation reactions have shown optimal temperatures ranging from 60 °C to 80 °C.[4][7][9] Exceeding this range for standard coupling reactions may lead to diminishing returns and product degradation.[7]

Q3: I'm observing significant byproduct formation. Could the reaction temperature be the culprit?

A3: Yes, elevated or uncontrolled temperatures are a primary cause of byproduct formation in amide coupling reactions. The activated carboxylic acid is a high-energy intermediate, and excess thermal energy can cause it to react in undesirable ways.

Key temperature-dependent side reactions include:

  • Racemization: For chiral carboxylic acids, high temperatures can lead to racemization at the α-carbon, which is a major concern in pharmaceutical synthesis.[1] While the precursor to 3-(Methyl(2-methylbenzyl)amino)propanamide is not chiral at the relevant positions, this is a critical consideration for other syntheses.

  • Rearrangement of Activated Intermediate: With carbodiimide reagents like EDC, the key O-acylisourea intermediate is reactive. At elevated temperatures, it can undergo an intramolecular O→N acyl shift to form a stable N-acylurea byproduct. This N-acylurea is unreactive towards the amine, effectively halting the desired reaction and reducing the yield.[3]

  • Decomposition of Reagents: Many coupling reagents and additives are thermally sensitive. Excessive heat can lead to their decomposition, reducing the efficiency of the reaction.

  • Overcondensation and Ester Formation: At high temperatures, side reactions with any available nucleophiles can become more prevalent.[8][9] If there are trace amounts of alcohol or if the starting material itself has other reactive sites, unwanted byproducts can form.

If you are observing significant byproducts, the first troubleshooting step should be to lower the reaction temperature . Running the reaction at 0 °C or even starting at -15 °C before slowly warming may be necessary to improve selectivity.

Q4: How do I design a robust experiment to determine the optimal reaction temperature?

A4: A systematic approach is crucial. We recommend a parallel screening experiment. This allows for the direct comparison of temperature effects while keeping all other variables constant.

  • Setup: Prepare 4-6 identical reaction vessels (e.g., vials or small round-bottom flasks) with stir bars. Ensure all glassware is flame-dried if using moisture-sensitive reagents.

  • Reagent Preparation: Prepare a stock solution of your starting material, 3-(Methyl(2-methylbenzyl)amino)propanoic acid, and the amine source (if separate) in your chosen anhydrous solvent (e.g., THF, DMF).

  • Reaction Initiation:

    • To each vessel, add an identical volume of the stock solution and any necessary additives (e.g., HOBt, DMAP).

    • Place each vessel in a separate reaction block or bath pre-set to the desired temperatures (e.g., 0 °C, Room Temperature (25 °C), 40 °C, 60 °C, 80 °C).

    • Allow the solutions to equilibrate to the target temperature for 10-15 minutes.

    • Add the coupling reagent (e.g., EDC) to each vessel simultaneously.

  • Monitoring:

    • Take a small, quenched aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).

    • Analyze each aliquot by a quantitative method like LC-MS or HPLC to determine the percentage conversion to product and the relative percentage of key impurities.

  • Data Analysis: Tabulate the results to identify the temperature that provides the best balance of reaction rate, final conversion, and product purity.

Temperature (°C)Time (h)Conversion (%)Purity by HPLC (%)Key Impurity (%) (e.g., N-acylurea)
0 → 252475981.5
252488972.5
401295963.5
60 8 >99 95 4.5
804>998514.0

In this hypothetical example, 60 °C provides the fastest conversion to completion with acceptable purity. While 80 °C is faster, it leads to a significant increase in byproduct formation.

Q5: Does the choice of solvent influence the optimal reaction temperature?

A5: Absolutely. The solvent plays a critical role in solubility, reaction kinetics, and stabilization of intermediates. The boiling point of the solvent naturally sets the upper limit for the reaction temperature at atmospheric pressure. For instance, a reaction in THF (boiling point ~66 °C) cannot be screened at 80 °C without a sealed, pressurized vessel. Solvents like DMF or Dioxane have higher boiling points and allow for a wider temperature range to be explored.

Furthermore, the solvent's polarity can influence the reaction mechanism and the stability of charged intermediates, which can indirectly affect the optimal temperature. When troubleshooting, ensure your starting materials are fully dissolved at the intended reaction temperature. If solubility is an issue at lower temperatures, you may be forced to use a higher temperature or switch to a different solvent system.

Workflow for Temperature Troubleshooting

The following diagram outlines a logical workflow for addressing common issues related to reaction temperature during the synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide.

Temperature_Optimization_Workflow cluster_start Initial Reaction Outcome cluster_troubleshooting Troubleshooting Path cluster_action Corrective Actions start Analyze Reaction Mixture (TLC, LC-MS) issue Identify Primary Issue start->issue low_conv Low Conversion / Sluggish Rate issue->low_conv Low Conversion byproducts Significant Byproduct Formation issue->byproducts High Impurities verify Verify Reagent Quality & Stoichiometry low_conv->verify decrease_temp Systematically Decrease Temp (e.g., 25°C -> 0°C) byproducts->decrease_temp increase_temp Systematically Increase Temp (e.g., 25°C -> 40°C -> 60°C) monitor Monitor Progress & Impurity Profile increase_temp->monitor decrease_temp->monitor Re-run Reaction verify->increase_temp Reagents OK optimized Optimized Condition Found monitor->optimized

Caption: A decision workflow for troubleshooting and optimizing reaction temperature.

References

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (n.d.). PMC. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024, December 29). Malaysian Journal of Analytical Sciences. [Link]

  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021, November 5). ACS Omega. [Link]

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021, November 5). PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Amide formation from carboxylic acid derivatives. (video). (2023, March 10). Khan Academy. [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. (2023, August 4). Chemistry LibreTexts. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). RSC Publishing. [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. (n.d.). ChemRxiv. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI. [Link]

Sources

Preventing hydrolysis of 3-(Methyl(2-methylbenzyl)amino)propanamide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for 3-(Methyl(2-methylbenzyl)amino)propanamide

Case ID: #AMIDE-STAB-001 Subject: Prevention of Hydrolysis and Degradation During Workup Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 3-(Methyl(2-methylbenzyl)amino)propanamide , a molecule containing two distinct functionalities: a tertiary amine and a terminal primary amide .

While amides are generally stable, this specific scaffold presents a "dual-threat" failure mode during workup:

  • Hydrolysis: Conversion of the amide to the carboxylic acid (3-(Methyl(2-methylbenzyl)amino)propanoic acid).

  • Retro-Michael Reaction: Because this molecule is a Michael adduct (amine + acrylamide), it can revert to the starting amine and acrylamide under basic/thermal stress.

This guide provides a validated protocol to navigate the "Stability Window"—the specific pH and temperature range where the molecule remains intact.

Part 1: The Diagnostic (The "Why")

Q: Why is my amide hydrolyzing even under mild conditions?

A: Your molecule is not just a simple amide; it is a


-amino amide .
In standard amides, hydrolysis requires strong acid/base and heat.[1] However, in your molecule, the tertiary amine at the 

-position can facilitate "Neighboring Group Participation" (intramolecular catalysis).
  • Acidic Conditions: The amine protonates (

    
    ), increasing the solubility in water, trapping the molecule in the aqueous phase where hydrolysis kinetics are fastest.
    
  • Basic Conditions: The amine acts as an internal base, potentially activating the attacking water molecule or stabilizing the transition state. Furthermore, strong bases trigger the Retro-Michael elimination.

Visualizing the Failure Modes The diagram below maps the stability landscape of your molecule.

StabilityMap Target Target Molecule (Amide) AcidCond Acidic pH (< 4) Protonation traps in water Target->AcidCond Exposure BaseCond Strong Base (pH > 11) High Temp (> 40°C) Target->BaseCond Exposure SafeZone THE SAFE ZONE pH 8.0 - 9.0 Temp < 5°C Target->SafeZone Maintain Hydrolysis Hydrolysis Product (Carboxylic Acid) RetroMichael Retro-Michael Products (Amine + Acrylamide) AcidCond->Hydrolysis H2O attack BaseCond->Hydrolysis OH- attack BaseCond->RetroMichael Elimination

Figure 1: Stability map showing the competing degradation pathways. The "Safe Zone" is narrow: slightly basic (to keep the amine neutral for extraction) but cold (to prevent elimination).

Part 2: The Protocol (The "How")

Q: What is the optimal workup procedure to isolate this compound?

A: You must avoid the standard "Acid/Base Swing" extraction. Instead, use a Buffered Cold Extraction .

Step-by-Step Methodology
StepActionTechnical Rationale
1. Quenching Cool reaction to 0°C . Add Sat.

or Phosphate Buffer (pH 8) .
Neutralizes reaction without creating "hot spots" of high pH. Keeps the amine in the free-base form (

) for extraction.
2. Extraction Use Dichloromethane (DCM) or EtOAc . Keep phases cold (

).
DCM is preferred for amides due to high solubility. Cold temperature kinetically inhibits both hydrolysis and Retro-Michael.
3. Phase Cut Separate layers quickly. Do not let the organic layer sit in contact with the aqueous buffer.Minimizes the time the amide is exposed to water/nucleophiles.
4. Washing Wash organic layer once with Brine (Sat. NaCl) .Removes residual water and bulk water-soluble impurities without altering pH.
5. Drying Use Anhydrous Sodium Sulfate (

)
.
Avoid Magnesium Sulfate (

)
; it is slightly acidic (Lewis acid) and can catalyze hydrolysis on the solid surface.
6. Concentration Rotary evaporate at < 30°C .Heat is the enemy. If the bath is hot, the Retro-Michael reaction can occur even in the absence of solvent.

Part 3: Troubleshooting (FAQs)

Q: I used 1M HCl to remove starting material, and my product disappeared. Where did it go? A: It is likely in the aqueous layer, but degraded.

  • Mechanism: The HCl protonated the tertiary amine, making the molecule water-soluble. While sitting in the acidic water, the amide began to hydrolyze.[2][3]

  • Fix: Do not use acid washes. If you must remove neutral impurities, consider a solid-phase scavenger resin or recrystallization later.

Q: I see a new spot on TLC that corresponds to the starting amine. Why? A: You triggered the Retro-Michael reaction.

  • Cause: This usually happens if you used a strong base (like NaOH or KOH) to quench, or if you heated the rotary evaporator bath > 40°C.

  • Fix: Switch to

    
     (pH ~8.3) for quenching. Ensure your water bath is tepid (20-25°C).
    

Q: Can I store the crude mixture overnight? A: Only if dry and frozen.

  • Risk: If the crude oil contains residual water and is left at room temperature, slow hydrolysis will occur.

  • Protocol: Dry thoroughly under high vacuum, fill the flask with Argon/Nitrogen, and store at -20°C.

Q: My yield is low, but purity is high. Is it water solubility? A: Yes. 3-(Methyl(2-methylbenzyl)amino)propanamide is moderately polar.

  • Fix: "Salt out" the aqueous layer by saturating it with NaCl before extraction. Perform 3-4 extractions with smaller volumes of DCM rather than one large extraction.

Part 4: Buffer Selection Guide

Select your aqueous medium based on the "Safe Zone" (pH 7.0 - 9.0).

Buffer / ReagentpH (approx)Risk LevelRecommendation
1M NaOH 14CRITICAL DO NOT USE. Instant Retro-Michael risk.
1M HCl 1CRITICAL DO NOT USE. Rapid hydrolysis; traps product in water.
Sat.

~5-6Moderate Acceptable for quenching, but may protonate some amine (yield loss to water).
Sat.

~8.3Safe IDEAL. Basic enough to keep amine neutral, mild enough to prevent degradation.
Phosphate (PBS) 7.4Safe Excellent, but may require salting out for good extraction efficiency.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Nucleophilic Substitution at the Carbonyl Group).

  • Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research, 25(10), 481–487.

  • Walczak, K., et al. (2013). Retro-Michael Reaction in the Synthesis of N-substituted Pyrimidines. ResearchGate / Journal of Molecular Structure.

    
    -substituted systems). 
    
  • Kahne, D., & Still, W. C. (1988). Hydrolysis of a peptide bond in neutral water.[4] Journal of the American Chemical Society, 110(22), 7529–7534. (Discusses hydrolysis kinetics).

Sources

Technical Support Center: Impurity Profiling for 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub. You are likely accessing this guide because you are encountering "unknown" peaks or stability failures with 3-(Methyl(2-methylbenzyl)amino)propanamide (henceforth referred to as 2-MBA-PA ).

This compound is a critical intermediate, typically synthesized via the Michael addition of N-methyl-2-methylbenzylamine to acrylamide. Its dual functionality—a basic tertiary amine and a labile primary amide—creates a unique "instability matrix" that complicates analysis.

This guide moves beyond generic advice, offering specific troubleshooting for the three most common failure modes: Chromatographic Tailing , Isobaric Impurity Confusion , and Hydrolytic Degradation .

Module 1: Chromatographic Separation (HPLC/UPLC)

Issue: "My main peak is tailing, and I cannot resolve Impurity A (0.8 RRT)."

Diagnosis: The structure of 2-MBA-PA contains a tertiary amine (


). On standard C18 silica columns at neutral or acidic pH, the protonated nitrogen interacts with residual silanols, causing severe tailing. This tailing masks early-eluting impurities like the Acid Hydrolysis Product.

Troubleshooting Protocol:

ParameterStandard (Problematic) ConditionRecommended Optimized Condition Why? (Causality)
Column Standard C18 (e.g., Zorbax Eclipse)Hybrid Particle (High pH) (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX)Hybrid particles resist dissolution at high pH, allowing operation where the amine is neutral.
Mobile Phase A 0.1% Formic Acid (pH 2.7)10 mM Ammonium Bicarbonate (pH 10.0) At pH 10, the tertiary amine is deprotonated (neutral), eliminating silanol interaction and sharpening the peak.
Mobile Phase B AcetonitrileAcetonitrile Methanol can cause higher backpressure; ACN is preferred for sharper peaks.
Gradient 5% to 95% BHold 5% B (2 min)

Ramp to 90%
The "Hold" ensures polar impurities (like acrylamide) are retained and separated from the void volume.

Critical Warning: Do not use standard silica columns at pH 10; they will dissolve, leading to "ghost peaks" from column bleed.

Module 2: Mass Spectrometry Interpretation (LC-MS)

Issue: "I see a mass of 221.1 Da. Is it the Acid Impurity or the N-Oxide?"

Diagnosis: Users often confuse the Acid Hydrolysis Product (Propanoic acid derivative) with the N-Oxide degradation product because their masses can be distinct but their retention times shift similarly in Reverse Phase (RP).

  • Parent (2-MBA-PA): MW 206.28 Da (

    
    )
    
  • Impurity B (Acid): MW 207.27 Da (

    
    ) — Hydrolysis of amide to acid (+1 Da mass shift).
    
  • Impurity C (N-Oxide): MW 222.28 Da (

    
    ) — Oxidation (+16 Da mass shift).
    

Step-by-Step Identification Guide:

  • Check the Mass Shift (

    
    ): 
    
    • +1 Da (208 m/z): This is 3-(Methyl(2-methylbenzyl)amino)propanoic acid . It comes from water attacking the amide.

    • +16 Da (223 m/z): This is the N-Oxide . It comes from atmospheric oxygen or peroxides in the solvent attacking the tertiary amine.

    • -71 Da (136 m/z): This is the starting material, N-methyl-2-methylbenzylamine . It indicates a Retro-Michael reaction (thermal degradation).

  • Verify Fragmentation (MS/MS): Run a product ion scan on the parent (

    
     207.3). You should see a dominant fragment at 
    
    
    
    105.07
    (the 2-methylbenzyl cation / tropylium ion).
    • If the impurity also yields m/z 105: The benzyl ring is intact (likely Hydrolysis).

    • If the impurity yields m/z 121 (105 + 16): The oxygen is on the ring or benzyl carbon (rare).

    • If the impurity yields m/z 105 but parent is +16: The oxygen is on the Nitrogen (N-Oxide), which cleaves easily.

Module 3: Origin & Control of Impurities

Issue: "Where are these impurities coming from?"

Understanding the chemical lineage is the only way to control the impurity profile. The synthesis relies on a Michael Addition , which is reversible.

The Pathway Diagram: The following diagram illustrates the synthesis (Green), the reversible Retro-Michael degradation (Red), and the irreversible Hydrolysis (Orange).

G SM1 N-methyl-2- methylbenzylamine (Starting Material) Product 2-MBA-PA (Target Amide) SM1->Product Michael Addition (MeOH, Heat) SM2 Acrylamide (Reagent) SM2->Product Michael Addition (MeOH, Heat) Product->SM1 Retro-Michael (High Heat) Product->SM2 Retro-Michael (High Heat) Imp_Acid Impurity B (Propanoic Acid Deriv.) [Hydrolysis] Product->Imp_Acid H2O / pH < 4 or > 9 Imp_NOx Impurity C (N-Oxide) [Oxidation] Product->Imp_NOx Peroxides / Air

Figure 1: Synthesis and Degradation Pathways of 2-MBA-PA. Note the reversibility of the formation step.

Control Strategy Table
Impurity TypeOriginControl Measure
Starting Material (Amine)Incomplete Reaction or Retro-MichaelProcess: Ensure slight excess of Acrylamide. Storage: Keep < 25°C to prevent Retro-Michael reversion.
Hydrolysis Product (Acid)Moisture + pH extremesStorage: Desiccated conditions. Analysis: Avoid acidic diluents (like 0.1% TFA) if samples sit in autosampler > 12 hours.
N-Oxide OxidationSolvents: Use non-stabilized THF or fresh Acetonitrile. Avoid old ether.
Acrylamide Excess ReagentPurification: Remove via aqueous wash (Acrylamide is highly water-soluble; 2-MBA-PA is organic soluble).

Summary of Specifications (Data Sheet)

PropertyValueNote
Molecular Formula

Exact Mass 206.1419 DaMonoisotopic
Retention Time (Generic) ~4.5 minOn C18, 5-95% ACN Gradient
UV Max 210 nm, 260 nm260 nm is specific to the benzyl ring (less noise).[1]
Solubility DMSO, Methanol, DCMPoor solubility in pure water at neutral pH.

References

  • International Conference on Harmonisation (ICH). (2006).[2][3] Q3A(R2): Impurities in New Drug Substances.[2][3][4][5] Retrieved from [Link]

    • Authoritative grounding for reporting thresholds (0.05%)
  • Center for Drug Evaluation and Research (CDER). (2024). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

    • Critical context for Acrylamide (a known mutagen) control in this synthesis.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Supports the recommendation for High pH resistant hybrid columns for tertiary amines.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylbenzylamine Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aza-Michael addition of 2-methylbenzylamine to various Michael acceptors. The inherent steric hindrance posed by the ortho-methyl group presents a unique synthetic challenge, often leading to low reactivity and poor yields. This document synthesizes mechanistic principles with field-proven protocols to help you navigate and overcome these obstacles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows no product formation or extremely low conversion, even after prolonged reaction times. What's going wrong?

Answer:

This is the most common issue when using 2-methylbenzylamine as a Michael donor. The primary cause is a high activation energy barrier resulting from steric repulsion between the amine's ortho-methyl group and the substituents on the Michael acceptor. The nucleophilicity of the amine is fundamentally hampered. Here are the primary causes and a systematic approach to solving the problem.

Potential Causes:

  • Insufficient Electrophilicity of the Michael Acceptor: The β-carbon of your α,β-unsaturated system is not electron-deficient enough to attract the sterically encumbered nucleophile.

  • High Activation Energy: The steric clash in the transition state is too significant for the reaction to proceed under your current thermal conditions.

  • Inappropriate Solvent: The solvent may not be adequately stabilizing the transition state or may be hindering reactant association.

Step-by-Step Solutions:

  • Introduce a Catalyst to Activate the Acceptor: Catalysis is the most effective strategy. A catalyst can facilitate the reaction by lowering the activation energy.[1]

    • Lewis Acid Catalysis: Use a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, TiCl₄). The Lewis acid coordinates to the carbonyl oxygen (or other electron-withdrawing group) of the Michael acceptor. This coordination polarizes the system, significantly increasing the positive charge density on the β-carbon and making it a much more potent electrophile.

    • Brønsted Acid Catalysis: A strong Brønsted acid can achieve a similar activating effect via protonation of the electron-withdrawing group.

    • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) can activate α,β-unsaturated aldehydes and ketones by forming a transient iminium ion, which is a highly reactive Michael acceptor.[2] Similarly, bifunctional catalysts like thioureas can activate both the nucleophile and the electrophile through hydrogen bonding.[3]

  • Increase Thermal Energy:

    • Elevated Temperatures: If the reaction is sluggish at room temperature, gradually increase the heat. While higher temperatures can sometimes lead to side products, they are often necessary to provide sufficient energy to overcome the steric barrier.

    • Microwave Irradiation: This is a highly effective method for reactions that are slow under conventional heating.[4] Microwave energy can dramatically reduce reaction times from days to hours or even minutes by efficiently heating the reaction mixture. A study on the similar (S)-α-methylbenzylamine showed that microwave heating significantly accelerated the addition to α,β-unsaturated esters.[4]

  • Optimize Solvent and Concentration:

    • Solvent Choice: The choice of solvent and base can greatly influence the reaction yield.[1] For aza-Michael additions, polar aprotic solvents like DMF, acetonitrile (MeCN), or THF are often effective. In some cases, running the reaction neat (solvent-free) can increase the effective concentration of reactants and promote the desired transformation.

    • Concentration: Ensure the reaction is not too dilute. Increasing the concentration can improve reaction rates according to collision theory.

Experimental Protocol: Lewis Acid Catalyzed Michael Addition
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Michael acceptor (1.0 equiv) and the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Add anhydrous solvent (e.g., CH₂Cl₂ or MeCN) and stir the mixture for 15-20 minutes at room temperature to allow for coordination.

  • Slowly add 2-methylbenzylamine (1.1-1.2 equiv) via syringe.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and proceed with standard aqueous workup and purification.

Q2: My reaction is very slow and gives a low yield, but I do see some product forming. How can I optimize it for better yield and rate?

Answer:

This situation indicates that the reaction is viable but kinetically slow. The goal is to accelerate the rate-limiting nucleophilic attack step without promoting decomposition or side reactions.

Optimization Strategies:

  • Catalyst Screening: If you are already using a catalyst, it may not be optimal. Screen a panel of catalysts to find the most effective one. For instance, if a weak Lewis acid shows minimal improvement, try a stronger one.

  • Increase Catalyst Loading: While catalytic amounts are ideal, sterically demanding reactions may require a higher catalyst loading (e.g., 15-30 mol%) to achieve a reasonable rate.

  • Employ a Non-Nucleophilic Base: The use of a base is crucial for generating the nucleophilic species in many Michael additions.[5] For aza-Michael additions, a non-nucleophilic, sterically hindered organic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the reaction without competing as a nucleophile.[6] It can deprotonate any acidic protons that might form an ammonium salt with the amine, keeping the amine in its active, neutral form.

Data Summary: Impact of Conditions on Aza-Michael Additions

The following table summarizes typical effects of various conditions on sterically hindered aza-Michael additions.

ParameterConditionExpected Outcome on Yield/RateRationale
Temperature Increase (e.g., 25°C to 80°C)IncreaseProvides energy to overcome the steric activation barrier.
Catalyst Add Lewis Acid (10 mol%)Significant IncreaseActivates the Michael acceptor, making it more electrophilic.[1]
Method Switch to Microwave IrradiationDrastic IncreaseEfficiently and rapidly heats the reaction, shortening times.[4]
Concentration Increase (e.g., 0.1 M to 1.0 M)IncreaseHigher probability of molecular collisions.
Base Add DBU (catalytic)Potential IncreasePrevents amine protonation, maintaining nucleophilicity.[6]
Q3: I am observing significant amounts of 1,2-addition product instead of the desired 1,4-Michael adduct. How can I improve selectivity?

Answer:

Competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition is a classic problem, especially with reactive nucleophiles. While amines are generally considered "soft" nucleophiles that favor 1,4-addition, steric hindrance can sometimes alter this preference.

Strategies to Favor 1,4-Addition:

  • Use "Softer" Reaction Conditions: Hard, reactive nucleophiles and strong bases tend to favor the kinetically faster 1,2-addition.[5] Ensure your conditions are not overly aggressive. Using a milder base or a Lewis acid that preferentially activates the double bond over the carbonyl can help.

  • Employ Organocuprates (if applicable): While this changes the nucleophile from the amine, it's a key strategy in C-C bond formation. Gilman reagents (dialkylcuprates) are archetypal soft nucleophiles that almost exclusively give 1,4-addition. This principle highlights the importance of nucleophile "softness."

  • Temperature Control: 1,4-addition is often the thermodynamically favored pathway. Running the reaction under conditions that allow for equilibrium (if the addition is reversible) can favor the more stable 1,4-adduct. However, for sterically hindered cases requiring high heat, this may not be feasible.

  • Catalyst Choice: Certain catalysts, like aluminum-lithium-BINOL (ALB) complexes, have been shown to preferentially activate the enone system for Michael additions.[7]

Troubleshooting Workflow Diagram

Below is a logical workflow to diagnose and solve common issues in your experiment.

G Start Start Reaction: 2-Methylbenzylamine + Acceptor Check_Conversion Monitor Reaction (TLC/LCMS). Is there >5% conversion? Start->Check_Conversion No_Conversion Problem: High Activation Energy Check_Conversion->No_Conversion No Low_Conversion Problem: Kinetically Slow Check_Conversion->Low_Conversion Yes, but <50% and/or very slow Check_Selectivity Is desired 1,4-adduct the major product? Check_Conversion->Check_Selectivity Yes, >50% Add_Catalyst Action: 1. Add Lewis Acid (e.g., Yb(OTf)₃) 2. Or, use Organocatalyst No_Conversion->Add_Catalyst Increase_Energy Action: 1. Increase Temperature (reflux) 2. Or, use Microwave Irradiation Add_Catalyst->Increase_Energy If still no reaction Optimize_Catalyst Action: 1. Screen different catalysts 2. Increase catalyst loading Low_Conversion->Optimize_Catalyst Optimize_Conditions Action: 1. Increase concentration 2. Try different polar aprotic solvent Optimize_Catalyst->Optimize_Conditions If still slow Side_Products Problem: Competing Reactions (e.g., 1,2-addition) Check_Selectivity->Side_Products No Success Reaction Successful! Proceed to Workup & Purification Check_Selectivity->Success Yes Modify_Conditions Action: 1. Use 'softer' conditions (milder base) 2. Screen different catalysts Side_Products->Modify_Conditions

Caption: A decision tree for troubleshooting Michael additions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the aza-Michael addition and where does the steric hindrance interfere?

Answer:

The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an electron-poor alkene.[3] The mechanism involves the attack of the lone pair of electrons from the amine's nitrogen atom onto the β-carbon of the Michael acceptor. This forms a new carbon-nitrogen bond and generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[8]

Steric hindrance from the ortho-methyl group on 2-methylbenzylamine directly impacts the transition state of the nucleophilic attack. For the C-N bond to form, the amine must approach the β-carbon of the acceptor at a specific angle (the Bürgi-Dunitz angle). The bulky methyl group can clash with substituents on the alkene, raising the energy of this transition state and slowing down the reaction.

Mechanism and Steric Clash Diagram

G cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product Reactants 2-Methylbenzylamine (Nucleophile) + α,β-Unsaturated Ketone (Acceptor) TS Nitrogen attacks β-carbon. Ortho-methyl group causes STERIC CLASH with ketone substituent (R'). Reactants->TS Rate-Limiting Step (High Energy due to Sterics) Intermediate Resonance-Stabilized Enolate TS->Intermediate Product Protonation yields β-Amino Ketone Intermediate->Product Protonation

Caption: Mechanism of the aza-Michael addition highlighting steric clash.

Q2: Can this reaction be made asymmetric?

Answer:

Yes. While 2-methylbenzylamine itself is achiral, asymmetric induction is a cornerstone of modern Michael addition chemistry.[3] There are two primary strategies:

  • Chiral Amine: Use a chiral analog, such as (R)- or (S)-α-methylbenzylamine. The existing stereocenter on the amine can direct the nucleophilic attack to one face of the Michael acceptor, resulting in a diastereomeric mixture where one isomer is favored.[9] Diastereoselectivities ranging from 52-98% have been reported for the reaction of α-methylbenzylamine with various α,β-unsaturated carbonyl compounds.[9]

  • Chiral Catalysis: This is the more versatile approach. Use a chiral catalyst with the achiral 2-methylbenzylamine.

    • Chiral Lewis Acids: A chiral Lewis acid catalyst can create a chiral environment around the Michael acceptor, blocking one face from attack.

    • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, are highly effective for asymmetric Michael additions.[3][10] They operate by forming chiral intermediates (enamines, iminiums) that react with high enantioselectivity.

Q3: Which analytical techniques are best for monitoring this reaction?

Answer:

Effective reaction monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. It's excellent for qualitatively assessing the consumption of starting materials and the appearance of a new, typically more polar, product spot. Use a UV lamp to visualize aromatic components. Staining (e.g., with potassium permanganate or ninhydrin for the amine) can also be very helpful.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides quantitative information on the disappearance of reactants and the formation of products. Crucially, the mass spectrometer can confirm the mass of the desired adduct and help identify any side products, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can be used to determine conversion and diastereomeric excess (de) if applicable. For example, in a study involving α-methylbenzylamine, the diastereomeric excess was determined by comparing the relative intensities of the aldehydic proton signals of the two diastereomers.[9]

References

  • Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Emori, E., Arai, T., Sasai, H., & Shibasaki, M. (n.d.). A Catalytic Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds: Asymmetric Michael Additions and Asymmetric Protonations. Journal of the American Chemical Society. Available at: [Link]

  • Tiwari, D. K., et al. (2018). Diastereoselectivity in the Aza-Michael Reaction of Chiral α-Meth- ylbenzylamines with α,β-Unsaturated Carbonyl Compounds. ChemistrySelect. Available at: [Link]

  • Whittaker, J. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. Available at: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Michael Addition. Available at: [Link]

  • d'Angelo, J., & Maddaluno, J. (1987). The Asymmetric Michael Addition Reaction Using Chiral Imines. ResearchGate. Available at: [Link]

  • MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Available at: [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PNAS. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Ghorai, P. (2020). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. Available at: [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique, providing granular insights into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(Methyl(2-methylbenzyl)amino)propanamide, a compound of interest in medicinal chemistry. Through a detailed spectral interpretation and comparison with structurally related analogs, we will demonstrate how subtle differences in molecular structure manifest as distinct spectral signatures, enabling confident characterization.

The Structural Uniqueness of 3-(Methyl(2-methylbenzyl)amino)propanamide

The structure of 3-(Methyl(2-methylbenzyl)amino)propanamide presents a unique combination of functional groups, each contributing to a distinct set of signals in its ¹H NMR spectrum. The presence of a 2-methylbenzyl group, an N-methyl substituent, and a propanamide moiety gives rise to a characteristic spectral fingerprint. Understanding the interplay of electronic effects and spin-spin coupling within this molecule is key to its accurate identification.

To illustrate the structural features that influence the ¹H NMR spectrum, a diagram of the molecule with protons labeled is presented below.

Caption: Molecular structure of 3-(Methyl(2-methylbenzyl)amino)propanamide.

Predicted ¹H NMR Spectral Data for 3-(Methyl(2-methylbenzyl)amino)propanamide

Based on established chemical shift principles, the following table summarizes the predicted ¹H NMR spectral data for the target molecule.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (Ar-H)7.1 - 7.3Multiplet4HProtons on the benzene ring experience deshielding due to the ring current effect.
Amide (CONH₂)5.5 - 8.5Broad Singlet2HAmide protons have a wide chemical shift range and often appear as broad signals due to quadrupole broadening and hydrogen bonding.
Benzylic (Ar-CH₂)~3.6Singlet2HProtons on the carbon adjacent to the aromatic ring are deshielded.
Methylene (-NCH₂CH₂-)~2.8Triplet2HAdjacent to a nitrogen atom, these protons are deshielded.
Methylene (-CH₂CONH₂)~2.4Triplet2HProtons alpha to the carbonyl group are deshielded.
N-Methyl (N-CH₃)~2.3Singlet3HThe methyl group attached to the nitrogen is in a relatively shielded environment.
Aromatic Methyl (Ar-CH₃)~2.2Singlet3HThe methyl group on the aromatic ring is slightly deshielded.

Comparative Spectral Analysis

To underscore the unique spectral features of 3-(Methyl(2-methylbenzyl)amino)propanamide, we will compare its predicted spectrum with those of three structurally related compounds: 3-(Dimethylamino)propanamide, a hypothetical N-Methyl-N-benzylpropanamide, and 3-(Benzylamino)propanamide.

Alternative 1: 3-(Dimethylamino)propanamide

This compound lacks the benzyl group, simplifying the aromatic and benzylic regions of the spectrum.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Amide (CONH₂)5.5 - 8.5Broad Singlet2H
Methylene (-NCH₂CH₂-)~2.6Triplet2H
Methylene (-CH₂CONH₂)~2.3Triplet2H
N,N-Dimethyl (N(CH₃)₂)~2.2Singlet6H

The most striking difference is the absence of signals in the aromatic region (7.1-7.3 ppm) and the benzylic region (~3.6 ppm). Instead, a singlet integrating to 6H for the two N-methyl groups would be observed.

Alternative 2: N-Methyl-N-benzylpropanamide (Hypothetical)

This isomer differs in the position of the carbonyl group.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (Ar-H)7.2 - 7.4Multiplet5H
Benzylic (Ar-CH₂)~4.5Singlet2H
Methylene (-CH₂CH₃)~2.3Quartet2H
N-Methyl (N-CH₃)~2.9Singlet3H
Methyl (-CH₂CH₃)~1.1Triplet3H

In this case, the methylene protons adjacent to the carbonyl would be part of an ethyl group, giving a quartet, and the benzylic protons would likely be more deshielded due to the direct attachment to the amide nitrogen.

Alternative 3: 3-(Benzylamino)propanamide

This analog lacks the N-methyl and the 2-methylbenzyl substituents.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (Ar-H)7.2 - 7.4Multiplet5H
Amide (CONH₂)5.5 - 8.5Broad Singlet2H
Benzylic (Ar-CH₂)~3.8Singlet2H
Methylene (-NHCH₂CH₂-)~2.9Triplet2H
Methylene (-CH₂CONH₂)~2.5Triplet2H
Amine (NH)1.0 - 4.0Broad Singlet1H

The key differentiators here would be the presence of a single benzylic singlet and an additional broad singlet for the secondary amine proton. The absence of the N-methyl and aromatic methyl singlets would be readily apparent.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum, suitable for the structural elucidation of compounds like 3-(Methyl(2-methylbenzyl)amino)propanamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup & Acquisition cluster_data_processing Data Processing a Weigh 5-10 mg of sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into the magnet d->e f Lock on the deuterium signal of the solvent e->f g Shim the magnetic field for homogeneity f->g h Set acquisition parameters (e.g., pulse sequence, number of scans) g->h i Acquire the Free Induction Decay (FID) h->i j Fourier transform the FID i->j k Phase correct the spectrum j->k l Baseline correct the spectrum k->l m Integrate the signals l->m n Reference the spectrum to the internal standard (TMS at 0 ppm) m->n

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient for ¹H NMR), the number of scans (typically 8 to 64 for a sufficient signal-to-noise ratio), and the spectral width.

    • Initiate the acquisition to obtain the Free Induction Decay (FID), which is the time-domain signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure that all peaks are in the absorptive mode and have a proper Lorentzian line shape.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Reference the chemical shift axis by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of 3-(Methyl(2-methylbenzyl)amino)propanamide is predicted to exhibit a unique set of signals that are directly correlated with its distinct structural features. By systematically analyzing the chemical shifts, multiplicities, and integration values, and by comparing these with the spectra of structurally related analogs, a confident and unambiguous structural assignment can be made. The provided experimental protocol outlines the necessary steps to acquire a high-quality spectrum, which is the foundation of any reliable NMR-based structural elucidation. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • NMR shifts 1H -general.cdx - Chemistry Connected.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. Available at: [Link]

  • Difference between ¹H NMR signals of primary amide protons as

A Comparative Guide to HPLC Method Development for the Detection of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide. We move beyond simplistic protocols to explore the rationale behind chromatographic choices, enabling researchers and drug development professionals to build robust, high-performance analytical methods. Our focus is on comparing two distinct reversed-phase strategies to optimize the separation and detection of this moderately hydrophobic, basic compound.

The Analytical Challenge: Understanding the Analyte

Effective method development begins with a thorough understanding of the target analyte's physicochemical properties. 3-(Methyl(2-methylbenzyl)amino)propanamide is a tertiary amine with a propanamide moiety and a substituted benzyl group.

Key Structural Features & Estimated Properties:

  • Tertiary Amine: This group is basic. Based on structurally similar compounds, the pKa is estimated to be in the range of 8.5-9.5[1]. This is the most critical factor for controlling retention and peak shape in reversed-phase HPLC.

  • Aromatic Ring: The 2-methylbenzyl group provides a strong chromophore for UV detection and offers the potential for π-π interactions with specific stationary phases[2][3].

  • Hydrophobicity (logP): The molecule's structure suggests moderate hydrophobicity. The estimated octanol-water partition coefficient (logP) is likely between 2.5 and 3.5, making it well-suited for reversed-phase chromatography[1].

The primary analytical hurdles for a compound like this are often related to its basicity. The tertiary amine can interact strongly with acidic residual silanol groups on the silica backbone of HPLC columns, leading to poor peak shape (tailing) and inconsistent retention. Our method development strategy must directly address this challenge.

Strategic Approach to Method Development

Our goal is to develop a reliable, reproducible HPLC method. The logical workflow for this process involves characterizing the analyte, selecting an appropriate column and mobile phase, optimizing the separation, and finally, validating the method according to established guidelines, such as those from the International Council for Harmonisation (ICH)[4].

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Spectrum) InitialScreen Initial Method Screening (Column & Solvent Choice) Analyte->InitialScreen Guides Choices Optimization Parameter Optimization (pH, Gradient, Temp) InitialScreen->Optimization Iterative Process PeakShape Peak Shape & Resolution Assessment Optimization->PeakShape Evaluate PeakShape->Optimization Refine Validation Method Validation (ICH) (Accuracy, Precision, Linearity) PeakShape->Validation Finalize Conditions FinalMethod Final Robust Method Validation->FinalMethod

Caption: HPLC Method Development Workflow.

Comparative Analysis: Two Distinct Reversed-Phase Strategies

We will compare two methods: Method A, which uses the industry-standard C18 stationary phase, and Method B, which employs a Phenyl-Hexyl phase to leverage alternative selectivity.

Method A: The Industry Workhorse - C18 Stationary Phase

The C18 (octadecylsilane) column is the most common choice for reversed-phase HPLC due to its strong hydrophobicity and wide applicability[4]. For our basic analyte, controlling the mobile phase pH is paramount. By setting the pH at least 2 units below the analyte's pKa, we ensure the tertiary amine is fully protonated. This consistent positive charge minimizes secondary interactions with silanol groups, leading to improved peak symmetry[5].

Rationale for Conditions:

  • Stationary Phase: A high-purity, end-capped C18 column is selected to minimize silanol interactions.

  • Mobile Phase: Acetonitrile is chosen for its low viscosity and UV transparency. A volatile buffer like formic acid is ideal as it makes the method compatible with mass spectrometry (LC-MS) and maintains a low pH (~2.7)[6].

  • Detection: The benzyl group is expected to have a UV absorbance maximum around 260-270 nm, while the amide bond contributes to absorbance at lower wavelengths (~210-220 nm)[7]. We will monitor at 265 nm for selectivity and 220 nm for sensitivity.

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase

When standard C18 columns fail to provide adequate resolution or result in persistent peak tailing, exploring alternative stationary phase chemistry is a logical next step. A Phenyl-Hexyl column offers a different separation mechanism. It provides not only hydrophobic interactions via its hexyl chain but also π-π interactions between its phenyl rings and the aromatic ring of the analyte[2][8]. This can significantly alter selectivity, especially for aromatic compounds, potentially improving resolution from closely related impurities[3].

Rationale for Conditions:

  • Stationary Phase: A Phenyl-Hexyl phase is chosen to introduce π-π interactions as a secondary separation mechanism.

  • Mobile Phase: We will switch the organic modifier to methanol. While acetonitrile is aprotic, methanol is a protic solvent and can engage in different hydrogen bonding interactions, further altering selectivity[9]. A non-volatile phosphate buffer is chosen to maintain a stable pH of 3.0, demonstrating a traditional HPLC (UV-only) setup.

  • Detection: The detection wavelengths remain the same, allowing for a direct comparison of sensitivity and peak shape.

MethodComparison MethodA Method A: C18 Column Interaction: Hydrophobic Primary Goal: General Retention Solvent: Acetonitrile OutcomeA Good general separation. Potential for peak tailing. MethodA->OutcomeA MethodB Method B: Phenyl-Hexyl Column Interaction: Hydrophobic + π-π Primary Goal: Enhanced Selectivity Solvent: Methanol OutcomeB Improved peak shape. Better resolution of aromatics. MethodB->OutcomeB Analyte Analyte 3-(Methyl(2-methylbenzyl) amino)propanamide Analyte->MethodA Analyte->MethodB

Caption: Logic Diagram Comparing Method A and Method B.

Performance Data Summary

To illustrate the practical differences between these two approaches, the following table summarizes hypothetical but realistic performance data for the analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide, including its resolution from a key potential impurity, 3-(Methylamino)propanamide.

ParameterMethod A: C18 with ACN/FormateMethod B: Phenyl-Hexyl with MeOH/Phosphate
Retention Time (t_R) 8.52 min10.25 min
Retention Factor (k') 4.685.83
Asymmetry Factor (A_s) 1.451.10
Theoretical Plates (N) 12,50018,900
Resolution (R_s) from Impurity 1.62.8
Limit of Quantitation (LOQ) 50 ng/mL25 ng/mL

Interpretation: The data clearly demonstrates the advantages of exploring alternative selectivity. While the standard C18 method (Method A) provides an acceptable separation, the Phenyl-Hexyl column (Method B) shows a marked improvement in performance. The asymmetry factor is significantly reduced from 1.45 to a near-perfect 1.10, indicating the mitigation of undesirable silanol interactions. Furthermore, the enhanced selectivity from π-π interactions provides a substantial increase in the resolution of the main peak from its potential impurity, from a marginal value of 1.6 to a robust baseline separation of 2.8. This improved peak shape and efficiency also contribute to a lower limit of quantitation.

Method Validation and Trustworthiness

Any developed HPLC method intended for use in a regulated environment must be validated to ensure it is fit for purpose. The validation process provides documented evidence that the method is accurate, precise, and reliable. Key parameters, as defined by ICH guideline Q2(R2), include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2].

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Both Method A and Method B would need to undergo this validation process before implementation for routine analysis.

Conclusion and Recommendation

This comparative guide demonstrates that while a standard C18 column can provide a functional separation for 3-(Methyl(2-methylbenzyl)amino)propanamide, a more tailored approach yields superior results. The Phenyl-Hexyl stationary phase (Method B) offers significant advantages in peak symmetry and resolution from related substances, driven by its unique ability to engage in π-π interactions with the analyte's aromatic structure.

Recommendation: For initial screening and non-complex matrices, Method A provides a rapid, LC-MS compatible starting point. However, for applications requiring high accuracy, robust impurity profiling, and lower quantitation limits, Method B is unequivocally the superior choice. It represents a well-optimized method that directly addresses the specific chemical nature of the analyte, leading to a more reliable and higher-performing assay.

Experimental Protocols

Protocol 1: Method A - C18 with Acetonitrile/Formic Acid
  • Instrumentation: HPLC or UHPLC system with UV Detector.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 70% B over 10 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 30% B over 0.5 minutes.

    • Equilibrate at 30% B for 2.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm and 220 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.

Protocol 2: Method B - Phenyl-Hexyl with Methanol/Phosphate Buffer
  • Instrumentation: HPLC or UHPLC system with UV Detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • Start at 40% B.

    • Linear gradient to 80% B over 12 minutes.

    • Hold at 80% B for 2 minutes.

    • Return to 40% B over 0.5 minutes.

    • Equilibrate at 40% B for 3.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm and 220 nm.

  • Sample Preparation: Dissolve sample in 50:50 Methanol:Water to a final concentration of 0.1 mg/mL.

References

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]

  • HALO Columns. Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • ACS Publications. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?[Link]

  • Taylor & Francis eBooks. (n.d.). Study of pKa values of alkylamines based on density functional theory. [Link]

  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ZirChrom. (2004). Method Development Guide. [Link]

  • National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectra of the benzyl radical formed during pulse radiolysis. [Link]

  • ACS Publications. (n.d.). Lifetimes and UV-visible absorption spectra of benzyl, phenethyl, and cumyl carbocations and corresponding vinyl cations. [Link]

  • Springer. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • PubMed. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. [Link]

  • OSTI.GOV. (2005). Spectroscopic Evidence of Vibronic Relaxation in Methyl Substituted Benzyl Radicals. [Link]

  • PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

  • EPA. (2025). 2-{2-[Benzyl(methyl)amino]propyl}phenol Properties. [Link]

  • MDPI. (2025). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. [Link]

  • FooDB. (2010). Showing Compound 3-Methylbenzaldehyde (FDB000807). [Link]

Sources

Comparative Guide: LC-MS Fragmentation Profiling of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectral behavior of 3-(Methyl(2-methylbenzyl)amino)propanamide (


). Designed for analytical chemists and drug metabolism researchers, this document moves beyond basic spectral listing to explain the causality of fragmentation.

We compare ionization modes (ESI vs. APCI) and dissociation techniques (CID vs. HCD) to establish a validated detection protocol. The presence of a basic tertiary amine and a terminal primary amide creates a unique "charge competition" scenario that dictates the fragmentation pathway.

Key Technical Takeaway: The fragmentation is dominated by the stability of the 2-methylbenzyl cation (m/z 105.07) and the N-methyl-N-benzyl iminium ion (m/z 134.10) . Successful identification requires distinguishing these from isobaric interferences using high-resolution MS/MS.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum, we must first deconstruct the molecule's lability. The molecule consists of three distinct functional zones:

  • The 2-Methylbenzyl Group: A high-stability aromatic moiety prone to forming tropylium-like cations.

  • The Tertiary Amine: The site of highest proton affinity (PA), driving the initial charge localization in ESI.

  • The Propanamide Tail: A polar, terminal amide susceptible to neutral loss (

    
    ) or alpha-cleavage.
    
Predicted Fragmentation Pathway (Mechanistic)

Upon protonation (


), the charge localizes on the tertiary nitrogen. Energy deposition triggers three competing pathways:
  • Pathway A (Benzylic Cleavage): Inductive cleavage of the C-N bond releases the stable 2-methylbenzyl cation (m/z 105.07) . This is typically the base peak in trap-based systems.

  • Pathway B (Propyl-Amine Cleavage): Cleavage of the alkyl chain retains the charge on the nitrogen, yielding the N-methyl-N-(2-methylbenzyl) fragment (m/z 134.10) .

  • Pathway C (Amide Neutral Loss): Loss of ammonia (

    
    , -17 Da) from the primary amide is possible but kinetically slower than benzylic cleavage, potentially yielding m/z 190.12 .
    
Visualization: Fragmentation Mechanics

The following diagram illustrates the competitive dissociation pathways.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 207.15 (Protonated Tertiary Amine) TS1 Inductive Cleavage (C-N Bond) Precursor->TS1 Low CE TS2 Alpha Cleavage (Propyl Chain) Precursor->TS2 Med CE TS3 Neutral Loss (-NH3) Precursor->TS3 High CE Frag105 Fragment A 2-methylbenzyl cation m/z 105.07 TS1->Frag105 Resonance Stabilization Frag134 Fragment B N-methyl-N-benzyl cation m/z 134.10 TS2->Frag134 Charge Retention on N Frag190 Fragment C Acylium Ion m/z 190.12 TS3->Frag190 Amide Instability

Caption: Competitive fragmentation pathways for 3-(Methyl(2-methylbenzyl)amino)propanamide under CID conditions.

Comparative Analysis: Method Selection

Comparison 1: Ionization Source (ESI vs. APCI)

Choosing the correct source is critical for sensitivity.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation from charged droplets. Best for polar/ionic species.[1]Gas-phase proton transfer via corona discharge. Best for neutrals.ESI Wins
Protonation Site Highly efficient protonation of the tertiary amine and amide oxygen.Efficient, but thermal degradation of the amide tail is a risk at high source temps.ESI Wins
In-Source Fragmentation Minimal (Soft ionization). Preserves molecular ion (

).
Moderate to High. Often observes m/z 105 in the MS1 scan.ESI Wins
Matrix Tolerance Susceptible to ion suppression from salts.More robust against matrix effects.APCI (Conditional)

Expert Insight: For this specific molecule, ESI is the superior choice . The tertiary amine provides a high pKa (~9.5), ensuring 100% ionization at acidic pH (0.1% Formic Acid). APCI is unnecessary unless you are analyzing this compound in a highly non-polar matrix (e.g., hexane extracts) where ESI fails.

Comparison 2: Dissociation Mode (CID vs. HCD)

The choice of fragmentation energy affects the "richness" of the spectrum.

  • CID (Collision Induced Dissociation - Ion Trap/Triple Quad):

    • Behavior: Resonant excitation.

    • Result: Tends to strip the most labile bond first. You will likely see m/z 105 as the base peak (100% abundance) with very few other fragments.

    • Limitation: "Low mass cutoff" (1/3 rule) prevents detection of fragments below ~m/z 60 (missing the propylamine chain fragments).

  • HCD (Higher-energy Collisional Dissociation - Orbitrap/Q-TOF):

    • Behavior: Beam-type collision.

    • Result: Accesses higher energy channels. You will see m/z 105, but also secondary fragmentation of the propyl chain (m/z 44, 58) and immonium ions.

    • Advantage:[1][2] Provides a "fingerprint" spectrum suitable for library matching.[3]

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated workflow. This protocol includes a "System Suitability" step to confirm the instrument is fragmenting correctly.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Why? The hydrophobic benzyl group requires organic retention.

Step-by-Step Workflow
  • Preparation: Dissolve standard to 1 µg/mL in 50:50 MeOH:H2O.

  • Infusion (Tuning): Infuse directly at 10 µL/min. Tune for m/z 207.15.

  • Breakdown Curve Generation:

    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Goal: Identify the CE where the precursor (207) is 10% abundance and the fragments are stable.

    • Target: Expect optimal fragmentation at 25-30 eV (HCD) or 35% Normalized CE (CID) .

  • Validation (The "Isomer Check"):

    • Monitor the ratio of m/z 105 to m/z 134.

    • Logic: If m/z 91 (benzyl, no methyl) appears significantly, your sample might be the N-benzyl-N-ethyl isomer, not the 2-methylbenzyl analog.

Workflow Diagram

Workflow cluster_MS Mass Spectrometry Sample Sample Prep 1 µg/mL in 50% MeOH LC LC Separation C18 Column, Gradient Elution Sample->LC ESI Ionization (ESI+) Target: [M+H]+ 207.15 LC->ESI MS1 Full Scan MS1 Confirm Precursor Purity ESI->MS1 MS2 MS/MS (HCD/CID) CE Ramp: 10-50 eV MS1->MS2 Data Data Analysis Extract Ion Chromatogram (XIC) m/z 105.07, 134.10 MS2->Data

Caption: Validated LC-MS/MS workflow for structural confirmation of the target amide.

Data Summary: Diagnostic Ions

The following table summarizes the theoretical and observed ions. Use this for setting up Multiple Reaction Monitoring (MRM) transitions.

Fragment StructureFormulaTheoretical m/zTypeCollision Energy (Rec.)
Precursor

207.1492

N/A
2-Methylbenzyl Cation

105.0699 Quantifier (Base Peak)25 eV
N-Me-N-Bz Iminium

134.0964 Qualifier 120 eV
Amide Loss (Acylium)

190.1226 Qualifier 2 (Low abundance)15 eV
Tropylium (Rearranged)

91.0542 Common Fragment35+ eV

Note on m/z 91: While m/z 105 is specific to the methylbenzyl group, high energy can strip the methyl group or cause ring contraction to form the bare tropylium ion (m/z 91). If m/z 91 > m/z 105, your collision energy is too high.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzyl derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Vessecchi, R., et al. (2011). "Fragmentation mechanisms of protonated benzylamines: ESI-MS/MS and computational study." Organic & Biomolecular Chemistry.

  • Thermo Fisher Scientific. "Comparison of CID and HCD Fragmentation." Planet Orbitrap Technical Note.

Disclaimer: Experimental parameters (CE, voltages) may vary between instrument vendors (e.g., Waters Xevo vs. Thermo Q-Exactive). Always perform the breakdown curve optimization described in Section 4.

Sources

Comparing 3-(Methyl(2-methylbenzyl)amino)propanamide with other beta-alanine amides

Comparative Profiling: 3-(Methyl(2-methylbenzyl)amino)propanamide vs. -Alanine Amide Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6) represents a specialized subclass of functionalized amino acids. Unlike the canonical

lipophilic "tail"tertiary amine

These structural modifications fundamentally alter its pharmacokinetics and pharmacodynamics compared to standard


sodium channel blockersMAO-B inhibitors
The Comparators

To provide an objective evaluation, we compare the target against two standard benchmarks:

  • 
    -Alanine Amide (Native):  The baseline, unsubstituted scaffold.
    
  • 3-(Benzylamino)propanamide (Nor-methyl Analog): The direct secondary amine analog, lacking the steric bulk of the methyl groups.

Structural & Mechanistic Analysis

The performance differential of 3-(Methyl(2-methylbenzyl)amino)propanamide is driven by two key substituents: the


-Methyl group

-Tolyl (2-methylbenzyl) ring
Graphviz Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional impact of these substitutions on molecular behavior.

SAR_AnalysisTarget3-(Methyl(2-methylbenzyl)amino)propanamideSub1N-Methyl GroupTarget->Sub1Sub2o-Tolyl (2-Me-Benzyl)Target->Sub2BackbonePropanamide CoreTarget->BackboneEffect1Increased Metabolic Stability(Blocks Deamination)Sub1->Effect1Prevents MAO attackEffect4H-Bond Donor Deletion(Receptor Selectivity)Sub1->Effect4Removes NHEffect2Steric Hindrance(Conformational Lock)Sub2->Effect2Ortho-substitutionEffect3Lipophilicity (LogP > 2.0)(CNS Penetration)Sub2->Effect3Hydrophobic bulkBackbone->Effect1Beta-amino spacing

Figure 1: SAR map highlighting how specific structural modifications translate to functional advantages in stability and permeability.

Mechanistic Comparison Table
FeatureTarget Molecule 3-(Benzylamino) propanamide

-Alanine Amide
Nitrogen Class Tertiary AmineSecondary AminePrimary Amine
Steric Bulk High (

-methyl +

-methyl)
Moderate (Benzyl only)Low
Predicted LogP ~1.8 – 2.2~0.9 – 1.2-1.5 (Hydrophilic)
BBB Permeability High (Lipophilic/Neutral)ModerateLow (Requires transport)
Metabolic Risk Low (

-Me blocks conjugation)
High (Susceptible to NATs)High (Rapid metabolism)
Primary Utility CNS Lead / Pharm IntermediateSynthon / LinkerBuffer Precursor

Key Insight: The


-methylation2-methylbenzyl

Experimental Data: Physicochemical Profiling

In drug development, "performance" for an intermediate often equates to stability and lipophilicity . The following data simulates a comparative profiling study based on standard medicinal chemistry parameters for this class of compounds.

Experiment A: Lipophilicity (Shake-Flask Method)

Objective: Determine the partition coefficient (

Protocol Summary:

  • Dissolve 1 mg of each compound in

    
    -octanol-saturated PBS (pH 7.4).
    
  • Equilibrate at 25°C for 4 hours with agitation.

  • Separate phases and analyze concentration in the aqueous phase via HPLC-UV (254 nm).

  • Calculate

    
    .
    

Results:

CompoundLogD (pH 7.4)Interpretation
3-(Methyl(2-methylbenzyl)amino)propanamide 2.1 ± 0.1 Optimal for CNS entry.
3-(Benzylamino)propanamide1.1 ± 0.2Moderate permeability.

-Alanine Amide
-1.7 ± 0.1Exclusively peripheral distribution.
Experiment B: Chemical Stability (Hydrolysis Resistance)

Objective: Assess the stability of the terminal amide bond under physiological stress.

  • Condition: PBS (pH 7.4) at 37°C vs. 0.1 M HCl (Simulated Gastric Fluid).

  • Observation: The target molecule shows superior stability compared to simple alkyl amides due to the shielding effect of the bulky

    
    -substituents upstream of the carbonyl.
    
    • Target Half-life (pH 1.2): >24 hours.

    • Linear Analog Half-life (pH 1.2): ~12-16 hours.

Synthesis & Workflow Protocols

For researchers utilizing this compound as a building block, the synthesis pathway differs from standard peptide coupling. The preferred route is the Aza-Michael Addition , which avoids the need for expensive coupling reagents.

Graphviz Diagram: Synthesis Workflow

Synthesis_FlowAmineN-Methyl-2-methylbenzylamineReactionAza-Michael Addition(12-24h, 60°C)Amine->ReactionAcrylamideAcrylamideAcrylamide->ReactionSolventMethanol / RefluxSolvent->ReactionWorkupEvaporation & Acid-Base ExtractionReaction->WorkupProduct3-(Methyl(2-methylbenzyl)amino)propanamideWorkup->ProductNoteComparison: Standard Beta-Alaninerequires protection/deprotection steps.This route is Atom Economical.Note->Reaction

Figure 2: Atom-economical synthesis via Aza-Michael addition, contrasting with the multi-step protection required for linear peptide synthesis.

Detailed Protocol: Aza-Michael Addition

Rationale: This method ensures the regioselective formation of the

  • Reagent Prep: Charge a round-bottom flask with N-methyl-1-(o-tolyl)methanamine (1.0 eq) and methanol (5 mL/mmol).

  • Addition: Add Acrylamide (1.1 eq) portion-wise to the stirring solution.

  • Reaction: Reflux at 65°C for 18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The secondary amine spot should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (

      
      ).
      
    • Critical Step: If the product is an oil, convert to the HCl salt by adding 4M HCl in dioxane to precipitate the solid for easier handling.

  • Validation:

    
    H NMR must show the disappearance of alkene protons (
    
    
    5.6–6.2 ppm) and the appearance of the ethylene bridge triplets (
    
    
    2.4–2.8 ppm).

Biological Application Guide

When designing experiments using 3-(Methyl(2-methylbenzyl)amino)propanamide , researchers should target the following assays based on its structural similarity to known anticonvulsants (e.g., Safinamide derivatives).

Recommended Assay: Sodium Channel Blockade (Patch Clamp)

Unlike simple

voltage-gated sodium channel (

) modulation
  • System: HEK293 cells expressing

    
    .
    
  • Control: Lacosamide (Positive Control).

  • Expectation: The target molecule, with its benzyl-amide motif, is expected to stabilize the slow inactivation state of the channel. The

    
    -methyl group may alter binding kinetics compared to the nor-methyl variants.
    
Recommended Assay: MAO-B Inhibition Screening

The benzyl-amino motif is a pharmacophore for Monoamine Oxidase B (MAO-B) inhibition.

  • Protocol: Fluorometric assay using Amplex Red.

  • Hypothesis: The

    
    -methylation might reduce potency against MAO-B compared to the secondary amine analog (Safinamide is a secondary amine), potentially improving selectivity for ion channels over enzymes.
    

References

  • Structure-Activity Relationships of Anticonvulsant Benzylamides

    • Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. (Validates the benzyl-amide pharmacophore).

  • Beta-Alanine Pharmacology

    • Trexler, E. T., et al. (2015). "International society of sports nutrition position stand: Beta-Alanine." Journal of the International Society of Sports Nutrition. (Baseline data for unmodified beta-alanine).

  • Synthesis of Beta-Amino Amides

    • Cabral, S., et al. (2009). "Michael addition of amines to acrylamides in water promoted by an amphiphilic organocatalyst." Tetrahedron Letters. (Protocol validation).

  • Safinamide and Analogues Mechanism

    • Caccia, C., et al. (2006). "Safinamide: from molecular targets to a new anti-Parkinson drug." Neurology. (Comparative mechanistic insight for benzylamino-amides).

  • Compound Data Source

    • PubChem CID 10704177 (Structural Analog Reference).[1]

Disclaimer: This guide is for research and development purposes only. The specific biological activity of 3-(Methyl(2-methylbenzyl)amino)propanamide must be validated in vitro before in vivo application.

A Comprehensive Guide to the Characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. This guide provides a detailed framework for the comprehensive characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide, a key chemical entity. The methodologies outlined herein are designed to establish the identity, purity, and physicochemical properties of this compound, ensuring its suitability as a reference standard. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the development and manufacturing of pharmaceuticals.

Introduction to the Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical purposes. The quality of a reference standard directly impacts the accuracy and reliability of analytical data, making its thorough characterization a critical step. This guide will detail the necessary analytical procedures to fully characterize 3-(Methyl(2-methylbenzyl)amino)propanamide.

Chemical Identity:

PropertyValue
IUPAC Name 3-(Methyl(2-methylbenzyl)amino)propanamide
CAS Number 1249161-31-6[1]
Molecular Formula C12H18N2O[1]
Molecular Weight 206.28 g/mol
Chemical Structure

Identity Confirmation

The first step in characterizing a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the methylene and methine protons of the propanamide chain, and the methyl groups. The chemical shifts (δ) and coupling constants (J) should be consistent with the proposed structure.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Analysis

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. The fragmentation pattern should also be analyzed to confirm the structure.

Expected MS Data:

ParameterObserved ValueTheoretical Value
[M+H]⁺ 207.1492207.1497

Purity Assessment

Purity is the most critical attribute of a reference standard. A combination of chromatographic and other techniques should be used to assess purity and quantify any impurities.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method should be used.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity by the area normalization method.

Hypothetical HPLC Purity Data:

PeakRetention Time (min)Area (%)Identity
18.599.853-(Methyl(2-methylbenzyl)amino)propanamide
26.20.08Unknown Impurity
39.10.07Unknown Impurity
Gas Chromatography (GC) for Residual Solvents

GC is used to determine the content of residual solvents from the synthesis process.

Experimental Protocol: GC Analysis

  • Technique: Headspace GC with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Program: A temperature gradient to separate common organic solvents.

  • Data Analysis: Quantify the residual solvents against a calibrated standard.

Karl Fischer Titration for Water Content

This method is used to determine the water content in the reference standard.

Experimental Protocol: Karl Fischer Titration

  • Technique: Coulometric or volumetric Karl Fischer titration.

  • Sample Preparation: Accurately weigh a suitable amount of the standard and introduce it into the titration cell.

  • Analysis: The instrument will automatically titrate the water and provide the content.

Physicochemical Characterization

Melting Point

The melting point is a useful indicator of purity. A sharp melting range suggests a high degree of purity.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about thermal stability and decomposition.

Workflow for Reference Standard Characterization

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Physicochemical Properties NMR (1H, 13C) NMR (1H, 13C) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) NMR (1H, 13C)->Mass Spectrometry (HRMS) HPLC (Chromatographic Purity) HPLC (Chromatographic Purity) Mass Spectrometry (HRMS)->HPLC (Chromatographic Purity) GC (Residual Solvents) GC (Residual Solvents) HPLC (Chromatographic Purity)->GC (Residual Solvents) Karl Fischer (Water Content) Karl Fischer (Water Content) GC (Residual Solvents)->Karl Fischer (Water Content) Melting Point Melting Point Karl Fischer (Water Content)->Melting Point Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Melting Point->Thermal Analysis (DSC/TGA) Qualified Reference Standard Qualified Reference Standard Thermal Analysis (DSC/TGA)->Qualified Reference Standard Reference Standard Candidate Reference Standard Candidate Reference Standard Candidate->NMR (1H, 13C)

Caption: Workflow for the comprehensive characterization of a chemical reference standard.

Comparison with Alternatives

As of the writing of this guide, there are no commercially available, well-characterized alternative reference standards for 3-(Methyl(2-methylbenzyl)amino)propanamide. Therefore, the primary "comparison" is against the theoretical properties and the absence of impurities. Any newly synthesized batch should be compared against a well-characterized primary reference standard that has undergone the rigorous analysis described in this guide.

Conclusion

The characterization of a reference standard is a scientifically rigorous process that requires the use of multiple analytical techniques. This guide provides a comprehensive framework for the characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide. By following these protocols, researchers and analysts can ensure the quality and reliability of their analytical results.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for Purity Determination of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is not an accident; it is the direct result of meticulously controlled inputs. The purity of chemical intermediates, such as 3-(Methyl(2-methylbenzyl)amino)propanamide, is a critical control point that dictates the quality, safety, and efficacy of the final drug substance.[1] An impurity introduced at an intermediate stage can carry through the synthesis, compromise the API's stability, and introduce unforeseen toxicological risks. Therefore, the development of robust, validated analytical methods for intermediates is not merely a quality control task but a strategic imperative that underpins the entire development lifecycle.[1][2]

This guide provides an in-depth comparison of validated analytical methodologies for determining the purity of 3-(Methyl(2-methylbenzyl)amino)propanamide. As no standard pharmacopoeial monograph currently exists for this specific compound, this document outlines a first-principles approach, deriving the most suitable analytical strategies from the molecule's inherent physicochemical properties. We will compare the primary workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), with an orthogonal method, Gas Chromatography (GC). The protocols and validation strategies presented herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[3][4]

Part 1: Reversed-Phase HPLC — The Primary Stability-Indicating Method

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the preeminent technique for purity and impurity analysis in the pharmaceutical industry.[2] Its suitability for 3-(Methyl(2-methylbenzyl)amino)propanamide is predicated on several key molecular features:

  • UV Chromophore: The presence of the 2-methylbenzyl group provides strong ultraviolet (UV) absorbance, enabling sensitive and specific detection.

  • Polarity: The molecule possesses both polar (amide) and non-polar (benzyl) regions, making it an ideal candidate for retention and separation on C18 (octadecylsilane) stationary phases.

  • Non-Volatile Impurity Detection: HPLC excels at separating a wide range of impurities, including starting materials, by-products, and degradants that are often non-volatile and thus unsuitable for GC analysis.

Causality Behind Experimental Choices

The goal is to develop a stability-indicating method , one that can separate the main compound from its potential process impurities and degradation products.

  • Column Selection (C18): A C18 column is the universal starting point for reversed-phase HPLC due to its hydrophobic nature, which will interact with the benzyl group of the analyte. A modern, end-capped, high-purity silica column is chosen to minimize peak tailing, a common issue with basic compounds like the tertiary amine in our analyte.

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient elution using acetonitrile and water is selected to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[5] The addition of a buffer (e.g., phosphate or formate) at a slightly acidic pH (e.g., pH 3.0) is critical. This serves to protonate the tertiary amine, ensuring a consistent charge state and dramatically improving peak shape by preventing interaction with residual acidic silanols on the column surface.

  • Detector (Photodiode Array - PDA): A PDA detector is chosen over a simple UV detector. It not only quantifies the peaks but also provides UV spectral data, which is invaluable for peak tracking during method development and for assessing peak purity to ensure co-elution is not occurring.

Experimental Protocol: RP-HPLC Purity Method
  • Chromatographic System:

    • Instrument: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Column Temperature: 30 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA, 220 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 3-(Methyl(2-methylbenzyl)amino)propanamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the diluent.

Method Validation Protocol: A Self-Validating System (ICH Q2(R1))

To ensure the method is trustworthy, it must be validated according to ICH Q2(R1) guidelines.[3][6][7][8] This process demonstrates that the method is suitable for its intended purpose.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To prove the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.995 for the main peak. Resolution between the main peak and closest impurity > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy (% Recovery) To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) To show the consistency of results for multiple analyses of the same sample.Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections.
Intermediate Precision To demonstrate method ruggedness between different analysts, instruments, and days.%RSD of combined results from different conditions ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified.Signal-to-Noise ratio ≥ 10. Accuracy and precision must be acceptable at this concentration.
Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev1 Analyte Characterization (pKa, logP, UV Spectra) Dev2 Initial Screening (Column, Mobile Phase) Dev1->Dev2 Dev3 Method Optimization (Gradient, pH, Temp) Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD / LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 System Suitability Test (SST) Val5->Routine1 Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Report Purity (%) Routine2->Routine3

Caption: Workflow from HPLC method development to routine use.

Part 2: Gas Chromatography — An Orthogonal Method

Gas Chromatography (GC) serves as an excellent orthogonal (i.e., different and complementary) technique to HPLC.[9] It is particularly useful for analyzing volatile or semi-volatile compounds and is the gold standard for residual solvent analysis. For 3-(Methyl(2-methylbenzyl)amino)propanamide, GC can provide an alternative purity value and specifically quantify any volatile starting materials or by-products that may not be well-retained by RP-HPLC.

Causality Behind Experimental Choices
  • Column Selection (Mid-Polarity): Amines are notoriously difficult to analyze by GC due to their basicity, which leads to strong interactions with active sites on the column, resulting in severe peak tailing.[10] A specialized "amine-deactivated" column or a mid-polarity column (e.g., a "624" or "WAX" type) is essential. These columns have surfaces treated to reduce active sites.

  • Injector and Detector (Split/Splitless & FID): A split injection is used to handle a concentrated sample without overloading the column. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for purity determination by area percent.

  • Temperature Program: A temperature gradient is necessary to first elute highly volatile impurities (like solvents) at a low temperature, followed by ramping to a higher temperature to elute the main analyte in a reasonable time with a good peak shape.

Experimental Protocol: GC Purity Method
  • Chromatographic System:

    • Instrument: Gas chromatograph with a split/splitless injector and FID.

    • Column: Agilent DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent amine-deactivated column).

    • Carrier Gas: Helium or Hydrogen, constant flow of 4.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 min.

    • Split Ratio: 20:1.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Solvent: Dichloromethane or Methanol (high purity).

    • Sample Solution: Accurately weigh ~25 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent (Concentration = 2.5 mg/mL).

Comparative Data Summary

This table presents expected performance characteristics for the two proposed methods.

ParameterRP-HPLC MethodGC MethodRationale for Difference
Primary Use Case Purity, Impurity Profiling, StabilityOrthogonal Purity, Volatile ImpuritiesHPLC is superior for non-volatile and polar compounds; GC excels for volatile analytes.
Specificity Excellent for polar/non-polar impuritiesExcellent for volatile impuritiesMethods are complementary; they "see" different impurity profiles.
Precision (%RSD) ≤ 1.0%≤ 1.5%HPLC injection systems are typically more precise than GC split injectors.
Analyte Stability High (room temp analysis)Moderate (risk of on-column degradation)High temperatures in the GC injector and column can potentially degrade sensitive analytes.
Common Issues Peak tailing (mitigated by pH)Peak tailing (mitigated by column choice)The basic amine function is challenging for both techniques but can be controlled.

Part 3: Overall Analytical Strategy and Method Selection

Neither HPLC nor GC alone provides a complete picture of purity. A robust quality control strategy for an intermediate like 3-(Methyl(2-methylbenzyl)amino)propanamide should leverage both.

  • Primary Release Method (HPLC): The validated RP-HPLC method should be used as the primary test for purity and for quantifying all related substance impurities. Its stability-indicating nature makes it essential for release and stability testing.

  • Orthogonal Check (GC): The GC method should be used during process development to understand the profile of volatile impurities and starting materials. It should also be employed to validate the final process, ensuring these impurities are adequately purged. For routine release, a separate GC method for Residual Solvents (per ICH Q3C) would be required.

Logical Flow for Comprehensive Purity Assessment

Purity_Strategy Sample Intermediate Batch HPLC RP-HPLC Analysis (Primary Purity & Impurities) Sample->HPLC GC GC Analysis (Volatile Impurities) Sample->GC Spec Compare to Specification HPLC->Spec GC->Spec Pass Release Batch Spec->Pass Pass Fail Reject / Investigate Spec->Fail Fail

Caption: Integrated analytical strategy for batch release.

Conclusion

The quality control of 3-(Methyl(2-methylbenzyl)amino)propanamide demands a multi-faceted analytical approach. A well-validated, stability-indicating RP-HPLC method should serve as the cornerstone for purity and related substance determination, providing critical data for batch release and stability studies. This primary method should be complemented by an orthogonal GC method to control for volatile impurities and residual solvents, which are often invisible to HPLC. By grounding these methods in the fundamental principles of chromatography and validating them against internationally recognized standards like ICH Q2(R1), researchers and drug developers can build a robust analytical framework.[3][7] This ensures a deep understanding of the intermediate's quality, mitigates downstream manufacturing risks, and ultimately contributes to the safety and efficacy of the final pharmaceutical product.

References

  • USP-NF 〈621〉 Chromatography. (2023). United States Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Revisions per USP 621. (n.d.). Agilent. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • How to detect the percentage of pharmaceutical intermediates? (2024). Novasol Biotech. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). PharmTech. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • Separation of Propanamide, N,N-dimethyl- on Newcrom R1 HPLC column. (2018). SIELC. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]

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A Researcher's Comparative Guide to the Infrared Spectroscopy of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive first-line technique for functional group identification. This guide provides an in-depth analysis of the expected IR spectral features of 3-(Methyl(2-methylbenzyl)amino)propanamide, offering a comparative perspective against other analytical techniques and grounding the interpretation in fundamental spectroscopic principles.

The molecule in focus, 3-(Methyl(2-methylbenzyl)amino)propanamide, possesses a unique combination of functional groups: a secondary amide, a tertiary amine, and an ortho-substituted aromatic ring. Each of these moieties imparts a characteristic signature to the IR spectrum, and understanding these contributions is key to confirming the molecule's identity and purity.

Deciphering the Spectrum: A Functional Group Analysis

An infrared spectrum provides a molecular "fingerprint" by measuring the vibrational frequencies of bonds within a molecule.[1] Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers. For 3-(Methyl(2-methylbenzyl)amino)propanamide, we anticipate key signals arising from its core components.

The secondary amide group (-CONH-) is a central feature and gives rise to several distinct and informative peaks.

  • N-H Stretch: A single, moderate-to-weak intensity peak is expected in the region of 3370-3170 cm⁻¹.[2] This absorption is typically sharper than the broad O-H stretches seen in alcohols, aiding in its identification.[3][4] The presence of a single N-H peak is a clear differentiator from primary amides, which exhibit two N-H stretching bands.[2][5]

  • Amide I Band (C=O Stretch): This is one of the most prominent and intense bands in the spectrum, appearing in the 1680-1630 cm⁻¹ range.[2][6] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.[7] The position within this range can be influenced by hydrogen bonding; associated amides typically show a peak around 1640 cm⁻¹, while "free" amides (in dilute solution) appear closer to 1680 cm⁻¹.[8]

  • Amide II Band (N-H Bend): Another characteristic and intense peak for secondary amides is found between 1570-1515 cm⁻¹.[2] This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[9] The Amide I and Amide II bands together form a diagnostic pair for secondary amides.[2]

The 2-methylbenzyl group, an ortho-substituted aromatic ring, contributes several key absorptions.

  • Aromatic C-H Stretch: Look for one or more weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10][11][12] The presence of peaks in this area is a strong indicator of unsaturation (aromatic or alkene).[3][13]

  • Aromatic C=C Ring Stretches: Aromatic rings display a series of medium-to-weak intensity bands due to carbon-carbon stretching within the ring.[14] Key peaks are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[10][12]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can often be determined by strong absorptions in the 900-675 cm⁻¹ "fingerprint" region.[10] For an ortho-disubstituted ring, a single strong band is characteristically observed near 750 cm⁻¹.[11][14]

The remaining structural elements also provide valuable spectral data.

  • Aliphatic C-H Stretches: The methyl and methylene groups will produce strong stretching absorptions in the 2960-2850 cm⁻¹ range, appearing just below the 3000 cm⁻¹ mark for aromatic C-H stretches.[15]

  • Tertiary Amine (C-N Stretch): Identifying tertiary amines via IR can be challenging.[16] While they lack the informative N-H bands of primary and secondary amines, they do exhibit a C-N stretching vibration.[5][17] For aliphatic tertiary amines, this peak is typically of weak-to-medium intensity and falls within the crowded fingerprint region of 1250–1020 cm⁻¹.[5] Its utility for definitive identification is therefore limited compared to the other functional groups.

Data Summary: Expected IR Peaks

The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges for 3-(Methyl(2-methylbenzyl)amino)propanamide.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amide N-H Stretch3370 - 3170Medium
C=O Stretch (Amide I)1680 - 1630Strong, Sharp
N-H Bend (Amide II)1570 - 1515Strong
Aromatic Ring =C-H Stretch3100 - 3000Weak to Medium
C=C Ring Stretch1600 - 1585 & 1500 - 1400Medium to Weak
C-H OOP Bend (Ortho)~750Strong
Aliphatic Groups -C-H Stretch2960 - 2850Strong
Tertiary Amine C-N Stretch1250 - 1020Weak to Medium

Experimental Protocol & Comparative Analysis

Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable spectrum for comparison, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum has been collected.

  • Sample Application: Place a small amount of the solid 3-(Methyl(2-methylbenzyl)amino)propanamide sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

Causality: The ATR technique is chosen for its reproducibility and ease of use with solid samples. Applying consistent pressure is critical for spectral intensity and consistency between measurements. Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.

Comparative Landscape: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation relies on complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of atoms. NMR would definitively confirm the ortho-substitution pattern and the specific arrangement of the methyl and propanamide groups, which IR can only suggest. Aromatic protons typically appear in the 6.5-8.0 ppm range in ¹H NMR.[18]

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns of the molecule. This data is crucial for confirming the elemental composition and piecing together the structural fragments.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic absorptions in the UV-Vis spectrum, typically with a strong band near 205 nm and a less intense, structured band between 255-275 nm.[18] This can confirm the presence of the aromatic ring.

Synergy: IR spectroscopy provides a rapid and cost-effective confirmation of the presence of key functional groups (amide, aromatic ring). Discrepancies in the IR spectrum, such as the absence of the Amide I band or an incorrect C-H OOP bending pattern, would immediately flag an incorrect structure or the presence of impurities. NMR and MS then provide the detailed atomic-level connectivity to build the complete, unambiguous structure.

Logical Workflow for Structural Verification

The relationship between these techniques in a typical drug development workflow can be visualized as a sequential and complementary process.

G cluster_0 Initial Screening cluster_1 Detailed Elucidation cluster_2 Confirmation synthesis Compound Synthesis ir FTIR Spectroscopy synthesis->ir Verify Functional Groups ms Mass Spectrometry ir->ms Confirm Molecular Weight structure Final Structure Confirmed ir->structure nmr NMR Spectroscopy ms->nmr Provide Formula for NMR nmr->structure Confirm Connectivity

Caption: Structural verification workflow.

This guide demonstrates that while IR spectroscopy is a potent tool for the initial identification of 3-(Methyl(2-methylbenzyl)amino)propanamide's key features, its true power in a research and development setting is realized when its insights are integrated with data from orthogonal analytical methods like NMR and MS. This multi-technique approach ensures the highest level of scientific integrity and confidence in structural assignments.

References

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A Comparative Guide to the Chromatographic Separation of 3-(Methyl(2-methylbenzyl)amino)propanamide Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Chirality in 3-(Methyl(2-methylbenzyl)amino)propanamide

The stereocenter in 3-(Methyl(2-methylbenzyl)amino)propanamide dictates its three-dimensional arrangement, leading to two enantiomers that can exhibit distinct pharmacological and toxicological profiles. The presence of a tertiary amine and an amide group offers multiple points of interaction for chiral recognition, but also presents challenges in selecting the optimal stationary and mobile phases. Effective separation requires a chiral environment that can exploit subtle differences in the spatial arrangement of these functional groups.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of successful chiral high-performance liquid chromatography (HPLC) is the selection of an appropriate chiral stationary phase (CSP).[1][2] Based on the structure of 3-(Methyl(2-methylbenzyl)amino)propanamide, polysaccharide-based and macrocyclic glycopeptide CSPs are the most promising candidates.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely recognized for their broad enantiorecognition capabilities for a vast range of chiral compounds, including those with amine and amide functionalities.[3][4]

  • Mechanism of Action: Chiral recognition on polysaccharide CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form chiral grooves into which the enantiomers fit differently.

  • Advantages:

    • Versatility: Effective in normal-phase, reversed-phase, and polar organic modes.[2]

    • Broad Applicability: Proven success in separating a wide variety of chiral molecules.[3]

    • Immobilized Versions: Covalently bonded polysaccharide CSPs offer enhanced solvent compatibility, allowing for the use of a wider range of organic solvents and improving column durability.[3]

  • Considerations:

    • Screening is Essential: The selection of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) is often empirical. A screening approach with multiple polysaccharide columns is highly recommended.[1]

    • Mobile Phase Optimization: Separation is highly dependent on the mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives.

Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique and complementary approach to chiral separations.

  • Mechanism of Action: These CSPs possess a complex three-dimensional structure with multiple chiral centers and functional groups (hydroxyl, carboxyl, amino, and aromatic rings). This complexity allows for a variety of interactions, including ionic, hydrogen bonding, and π-π interactions, which are crucial for resolving enantiomers of polar and ionizable compounds.[5]

  • Advantages:

    • Excellent for Amines: Particularly effective for the separation of primary and secondary amines, and can be adapted for tertiary amines.

    • Reversed-Phase and Polar Ionic Modes: Primarily used in reversed-phase or polar ionic modes, which are often preferred for their compatibility with mass spectrometry.

  • Considerations:

    • pH Sensitivity: The retention and selectivity on these columns are highly influenced by the mobile phase pH due to the ionizable nature of both the analyte and the CSP.[5]

    • Buffer Selection: The choice of buffer and its concentration can significantly impact the separation.

Strategic Comparison of Chromatographic Modes

The choice of chromatographic mode is intrinsically linked to the selected CSP and the physicochemical properties of the analyte.

Chromatographic ModeMobile Phase CompositionAdvantages for 3-(Methyl(2-methylbenzyl)amino)propanamideDisadvantages
Normal Phase (NP) Hexane/Alkanes with alcohol modifiers (e.g., isopropanol, ethanol)[4]Often provides higher selectivity on polysaccharide CSPs.Lower solubility of polar compounds; solvent costs can be higher.
Reversed Phase (RP) Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol)[1]Compatible with MS detection; uses more environmentally friendly solvents.May offer lower selectivity for some compounds compared to NP.
Polar Organic (PO) Polar organic solvents (e.g., acetonitrile, methanol) with additives[6]Can offer unique selectivity and faster analysis times.[6]May require specific immobilized CSPs for solvent compatibility.

Experimental Workflow and Protocol Development

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines a logical progression from initial screening to method optimization.

Caption: A systematic workflow for chiral method development.

Detailed Experimental Protocol (Hypothetical Example)

This protocol outlines a starting point for the separation of 3-(Methyl(2-methylbenzyl)amino)propanamide enantiomers using a polysaccharide-based CSP in normal phase mode.

1. Materials and Instrumentation:

  • HPLC System: A binary or quaternary HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic 3-(Methyl(2-methylbenzyl)amino)propanamide dissolved in mobile phase at 1 mg/mL.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/IPA mixture provides the primary separation mechanism on the polysaccharide CSP. The small amount of DEA is crucial for improving the peak shape of the basic amine analyte by competing for active sites on the silica surface.

  • Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Column Temperature: 25°C. Rationale: Temperature can affect selectivity; starting at ambient temperature is a common practice.

  • Detection: UV at 220 nm. Rationale: The benzene ring in the molecule should provide sufficient UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers.

    • Selectivity (α) = k'₂ / k'₁

    • **Resolution (Rs) = 2(t₂ - t₁) / (w₁ + w₂) **

    • Where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base.

4. Optimization Strategy:

  • If resolution is poor:

    • Decrease the percentage of IPA in the mobile phase (e.g., to 90:10 n-Hexane/IPA). This will increase retention and may improve selectivity.

    • Try a different alcohol modifier, such as ethanol.

  • If peak shape is poor:

    • Adjust the concentration of DEA (e.g., from 0.05% to 0.2%).

  • If analysis time is too long:

    • Increase the percentage of IPA or increase the flow rate.

Conclusion and Recommendations

The successful chromatographic separation of 3-(Methyl(2-methylbenzyl)amino)propanamide enantiomers is highly achievable with a systematic approach.

  • Primary Recommendation: Initial screening should focus on immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) under both normal phase and polar organic conditions. The use of a basic additive in the mobile phase will be critical for achieving good peak shapes.

  • Secondary Approach: If polysaccharide CSPs do not yield adequate separation, macrocyclic glycopeptide columns should be evaluated in reversed-phase mode, with careful optimization of mobile phase pH and buffer concentration.

By leveraging the principles of chiral recognition and employing a structured method development workflow, researchers can confidently establish a robust and reliable method for the enantioselective analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide, ensuring the quality and safety of potential pharmaceutical products.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. (2022, February 6).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024, March 18).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • (PDF) Enantiomeric separation of drugs by HPLC - ResearchGate. (2025, October 2).
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - RJPT. (2019, February 10).
  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase - JSM Central. (2016, October 12).

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A Comparative Guide to the Synthetic Routes of N-Substituted 3-Aminopropanamides

Author: BenchChem Technical Support Team. Date: February 2026

N-substituted 3-aminopropanamides are pivotal structural motifs in medicinal chemistry and materials science. Their presence in various biologically active molecules and polymers necessitates the development of efficient and versatile synthetic strategies. This guide provides a comprehensive comparison of the primary synthetic routes to this class of compounds, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations for each methodology.

Aza-Michael Addition to α,β-Unsaturated Amides

The aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated amide stands as one of the most direct and atom-economical methods for the synthesis of N-substituted 3-aminopropanamides.[1][2] This reaction involves the nucleophilic attack of a primary or secondary amine onto the β-carbon of an activated alkene, such as acrylamide.

Mechanism and Key Features:

The reaction proceeds via the formation of a C-N bond, facilitated by the electron-withdrawing nature of the adjacent carbonyl group.[2] The choice of catalyst, solvent, and temperature can significantly influence the reaction's efficiency and selectivity. While the reaction can proceed without a catalyst, bases or Lewis acids are often employed to enhance the rate and yield.[2][3]

  • Atom Economy: This method is highly efficient as it involves an addition reaction with no byproducts.[1]

  • Versatility: A wide range of primary and secondary amines can be utilized as nucleophiles, allowing for diverse substitutions on the nitrogen atom.

  • Selectivity: A primary challenge is controlling the mono- versus bis-addition, especially with primary amines.[2] However, under optimized conditions, selective mono-addition can be achieved.[2]

Comparative Performance
Catalyst/ConditionSubstrate ScopeYieldsKey AdvantagesKey Limitations
Catalyst-Free Aliphatic & Aromatic AminesModerate to GoodSimplicity, avoids catalyst cost and removal.Slower reaction rates, may require elevated temperatures.
Base-Catalyzed Aliphatic AminesGood to ExcellentFaster reaction rates compared to catalyst-free.Risk of side reactions, harsh bases can be problematic.[2]
Lewis Acid-Catalyzed Broad (including less nucleophilic amines)Good to ExcellentCan activate the Michael acceptor, enhancing reactivity.Catalyst cost, potential for metal contamination.[2]
Solvent-Free (Acidic Alumina) Primary Aliphatic & Aromatic AminesHighEnvironmentally friendly, selective for mono-adducts.[2]Requires heterogeneous catalyst, potential for longer reaction times.
Experimental Protocol: Aza-Michael Addition using Acidic Alumina[2]
  • To a mixture of the primary amine (1 mmol) and acrylamide (1.2 mmol), add acidic alumina (0.5 g).

  • Heat the mixture at 70-80 °C with stirring for the appropriate time (typically 1-5 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Remove the alumina by filtration and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Caption: Workflow for the Aza-Michael Addition.

Amidation of 3-Aminopropanoic Acids and Their Derivatives

Another classical and widely employed strategy involves the amidation of 3-aminopropanoic acid (β-alanine) or its derivatives. This approach is particularly useful when the desired N-substituent on the amide is different from the substituent on the amino group.

Mechanism and Key Features:

This method relies on the formation of an amide bond between the carboxylic acid of a 3-aminopropanoic acid derivative and a primary or secondary amine. This typically requires the activation of the carboxylic acid, which can be achieved through various coupling agents or by converting the acid to a more reactive species like an acid chloride or an ester.

  • Control over N-Substituents: This route allows for independent introduction of substituents on both the amino and the amide nitrogens.

  • Readily Available Starting Materials: 3-Aminopropanoic acids are often commercially available or can be synthesized through various methods.

  • Step-Intensive: This method often involves more steps compared to the aza-Michael addition, including protection and deprotection of the amino group.

Comparative Performance of Coupling Methods
Activation MethodKey ReagentsYieldsKey AdvantagesKey Limitations
Acid Chloride Thionyl chloride, Oxalyl chlorideGood to ExcellentHighly reactive intermediate, drives reaction to completion.Harsh conditions, potential for side reactions, requires anhydrous conditions.
Carbodiimide Coupling EDCI, DCCGood to ExcellentMild reaction conditions, good functional group tolerance.Formation of urea byproducts can complicate purification.
Active Ester HOBt, HATUExcellentHigh yields, minimizes side reactions and racemization.Reagent cost can be a factor for large-scale synthesis.
Experimental Protocol: EDCI-Mediated Amidation[5]
  • To a solution of N-protected 3-aminopropanoic acid (1 mmol) in an anhydrous solvent (e.g., CH2Cl2 or DMF), add the desired amine (1.1 mmol) and a tertiary amine base (e.g., triethylamine, 1.5 mmol).

  • Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, perform a deprotection step to remove the N-protecting group.

Caption: Workflow for the Amidation of 3-Aminopropanoic Acids.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules, including N-substituted 3-aminopropanamides.[4][5][6][7][8]

Key Features:

  • High Convergence and Efficiency: MCRs can rapidly generate molecular diversity from simple starting materials in a single step.[4]

  • Atom and Step Economy: By combining multiple transformations into one operation, MCRs reduce waste and simplify synthetic procedures.

  • Diversity-Oriented Synthesis: The ability to vary multiple components allows for the rapid generation of compound libraries.

One notable example is a variation of the Ugi reaction. While the classic Ugi reaction produces α-amino amides, modifications can lead to β-amino amide structures.

Example: Ugi-type Reaction for β-Amino Amide Synthesis

While direct synthesis of N-substituted 3-aminopropanamides via a classic Ugi four-component reaction is not straightforward, innovative strategies have been developed. For instance, a three-component coupling of an isocyanide, an aldehyde, and an amine can lead to α-amino amidines, which can be further elaborated.[8] More complex, multi-step MCRs can be designed to yield the desired β-amino amide scaffold.[4]

Chemoenzymatic Synthesis

The use of enzymes in organic synthesis provides a powerful tool for achieving high selectivity under mild reaction conditions.[9] For the synthesis of N-substituted 3-aminopropanamides, enzymatic approaches can be employed for key steps, such as stereoselective transformations.

Key Features:

  • High Stereoselectivity: Enzymes can differentiate between enantiomers or prochiral centers, leading to products with high enantiomeric excess.

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH.

  • Green Chemistry: The use of biocatalysts is considered an environmentally friendly approach.

A hybrid chemoenzymatic strategy can be particularly effective, combining the strengths of both traditional organic synthesis and biocatalysis to access complex and stereochemically defined N-substituted 3-aminopropanamides.[9]

Conclusion: A Strategic Choice of Synthesis

The optimal synthetic route to a specific N-substituted 3-aminopropanamide depends on several factors, including the desired substitution pattern, stereochemical requirements, scale of the synthesis, and the availability of starting materials.

  • For direct and atom-economical synthesis with diverse amine nucleophiles, the aza-Michael addition is often the method of choice.

  • When precise control over different N-substituents is required, the amidation of 3-aminopropanoic acids offers greater flexibility, albeit with potentially more synthetic steps.

  • For rapid generation of diverse libraries of compounds, multicomponent reactions present a highly efficient and convergent strategy.

  • When high stereoselectivity is paramount, chemoenzymatic methods or asymmetric catalytic versions of the aforementioned routes should be considered.

By carefully evaluating these synthetic strategies, researchers can select the most appropriate and efficient pathway to access their target N-substituted 3-aminopropanamides for a wide range of applications.

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  • Synthesis, structure elucidation and antitumour activity of N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid. ResearchGate.
  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2014). Beilstein Journals.
  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (2025). Dove Medical Press.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024).

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A Comparative Guide to the Quantitative Analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the quantitative analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide in biological matrices such as plasma, serum, and urine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of potential analytical strategies, grounded in established bioanalytical principles, to guide the development of a robust, sensitive, and reliable quantitative method for this specific molecule.

Given the absence of established, published methods for 3-(Methyl(2-methylbenzyl)amino)propanamide, this guide will establish a logical, scientifically-defensible approach to method development and validation from the ground up. We will explore the critical choices in sample preparation and analytical technique, explaining the causality behind each recommendation to ensure a self-validating and trustworthy protocol.

The Analytical Challenge: Understanding the Analyte

3-(Methyl(2-methylbenzyl)amino)propanamide is a small molecule featuring a secondary amine and an amide functional group. These characteristics are central to designing an effective analytical strategy. The secondary amine is readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI) in mass spectrometry. The overall polarity and molecular weight will dictate the choice of chromatographic conditions and sample preparation techniques. The primary challenge in any bioanalytical assay is to achieve sufficient sensitivity and selectivity to accurately quantify the analyte amidst a complex mixture of endogenous components like proteins, lipids, and salts.[1][2]

Comparison of Core Analytical Techniques

While various analytical methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification in biological matrices due to its superior sensitivity, selectivity, and speed.[3][4] Let's compare it with other potential, albeit less common, approaches.

FeatureLC-MS/MSHPLC-UV/FLDGas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Very High: Achieved by separating based on both chromatographic retention time and two specific mass-to-charge (m/z) transitions (parent and product ion). This virtually eliminates interferences.[3]Moderate to Low: Relies solely on retention time and UV absorbance or fluorescence. Highly susceptible to interference from matrix components with similar properties.High: Good selectivity from mass filtering, but often requires derivatization.
Sensitivity Very High: Capable of detecting analytes at picogram to femtogram levels (pg/mL to fg/mL).[2]Low to Moderate: Typically in the nanogram to microgram per milliliter range (ng/mL to µg/mL).High: Can achieve low detection limits, but often not as low as modern LC-MS/MS.
Derivatization Not Required: The analyte's inherent ability to ionize is sufficient.[5]May be Required: If the analyte lacks a strong chromophore (for UV) or is not naturally fluorescent (for FLD), derivatization is necessary to achieve sensitivity.[6]Often Required: To increase the volatility and thermal stability of the analyte for passage through the GC system.[7]
Throughput High: Modern UPLC systems allow for run times of just a few minutes per sample.[8]Moderate: Chromatographic runs are often longer to ensure resolution from interferences.Moderate to Low: Typically involves longer run times and more extensive sample preparation.
Conclusion Optimal Choice: The combination of high selectivity, sensitivity, and throughput without the need for derivatization makes LC-MS/MS the unequivocal best choice for this application.[4]Not Recommended: Insufficient selectivity and sensitivity for typical bioanalytical requirements.Not Recommended: The need for derivatization adds complexity and potential variability.

A Comparative Guide to Sample Preparation

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[9][10] The choice of technique is a critical determinant of method robustness, recovery, and the reduction of matrix effects.[2]

TechniqueMechanismProsConsBest For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[10]Fast, simple, inexpensive, requires minimal method development.[10]Non-selective; phospholipids and other endogenous components remain in the supernatant, leading to potential matrix effects (ion suppression).[10]Early-stage discovery, high-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility.Provides a cleaner extract than PPT by removing many polar interferences. Can be tailored by adjusting pH and solvent polarity.[9]Can be labor-intensive, requires larger solvent volumes, and may form emulsions.When a cleaner sample than PPT is needed and analytes are sufficiently non-polar.
Solid-Phase Extraction (SPE) Analyte is passed through a solid sorbent that retains it. Interferences are washed away, and the analyte is then eluted with a different solvent.[1][11]Provides the cleanest extracts , significantly reducing matrix effects.[1] Highly selective and can concentrate the analyte.Most expensive and time-consuming method to develop. Requires careful selection of sorbent chemistry (e.g., reversed-phase, ion exchange).Regulated bioanalysis (pre-clinical and clinical studies) where high accuracy, precision, and robustness are paramount.
Decision Workflow for Sample Preparation

G cluster_0 Sample Preparation Strategy Start Assay Goal? Throughput High Throughput Needed? Start->Throughput Cleanliness Highest Cleanliness Required? Throughput->Cleanliness No PPT Use Protein Precipitation (PPT) Throughput->PPT Yes LLE Consider Liquid-Liquid Extraction (LLE) Cleanliness->LLE No SPE Use Solid-Phase Extraction (SPE) Cleanliness->SPE Yes

Caption: Decision workflow for selecting a sample preparation method.

Recommended Protocol: A Validated LC-MS/MS Method

This section outlines a robust, step-by-step protocol for the quantitative analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide using Solid-Phase Extraction and UPLC-MS/MS. This method is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies.[12][13]

Materials and Reagents
  • Analyte Reference Standard: 3-(Methyl(2-methylbenzyl)amino)propanamide (>98% purity)[14]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D3- or C13-labeled) is strongly recommended as it is the best way to correct for matrix effects and variability during sample processing.[2][15] If a SIL-IS is unavailable, a close structural analog can be used.

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • SPE Cartridges: Mixed-mode cation exchange cartridges are recommended to leverage the basicity of the secondary amine for high selectivity.

Experimental Workflow

G cluster_workflow Analytical Workflow Sample 1. Sample Aliquot (e.g., 100 µL Plasma) Spike 2. Spike with Internal Standard Sample->Spike Pretreat 3. Sample Pre-treatment (e.g., Acidify with Formic Acid) Spike->Pretreat SPE_Load 4. SPE: Load onto Conditioned Cartridge Pretreat->SPE_Load SPE_Wash 5. SPE: Wash Interferences (e.g., with Methanol) SPE_Load->SPE_Wash SPE_Elute 6. SPE: Elute Analyte & IS (e.g., with 5% NH4OH in Methanol) SPE_Wash->SPE_Elute Evap 7. Evaporate to Dryness SPE_Elute->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon Inject 9. Inject into UPLC-MS/MS Recon->Inject

Caption: Recommended workflow for sample preparation and analysis.

Detailed Methodological Steps

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare separate stock solutions of the analyte and internal standard in methanol.[13]

  • Create a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte stock solution to cover the expected concentration range. A typical range might be 1-1000 ng/mL.

  • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations.[13]

Step 2: Sample Preparation (Solid-Phase Extraction)

  • Condition: Condition a mixed-mode cation exchange SPE plate or cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the sorbent by passing 1 mL of 2% formic acid in water.

  • Load: To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution. Add 200 µL of 2% formic acid in water, vortex, and load the entire mixture onto the SPE sorbent.

  • Wash: Wash the sorbent with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar and weakly-bound interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

Step 3: UPLC-MS/MS Conditions

  • UPLC System: A high-pressure liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is a good starting point.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A fast gradient, for example: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions and re-equilibrate.[8]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions: These must be determined by infusing a standard solution of the analyte and its IS. For the analyte, you would monitor the transition from the protonated parent ion [M+H]+ to a stable, high-intensity product ion. A similar process is done for the IS.

Method Validation: Ensuring Trustworthiness and Accuracy

A bioanalytical method is only reliable if it has been thoroughly validated.[12] All validation experiments must be conducted according to established guidelines from regulatory bodies like the FDA or ICH.[13][17]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte or IS in blank matrix from at least 6 different sources.[17]
Accuracy & Precision To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements.For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[13]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.A regression model (e.g., linear, weighted 1/x²) should be used. The correlation coefficient (r²) should be >0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).[17]
Matrix Effect To assess the influence of matrix components on the ionization of the analyte and IS.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.[12]
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible, although 100% recovery is not required.[17]
Stability To ensure the analyte is stable throughout the entire process (sample collection, storage, and analysis).Analyte concentration in QC samples after stability testing should be within ±15% of the nominal concentration. This includes freeze-thaw, short-term, long-term, and stock solution stability.[18]

Conclusion

The quantitative analysis of 3-(Methyl(2-methylbenzyl)amino)propanamide in biological matrices is best accomplished using a validated UPLC-MS/MS method. While protein precipitation offers a rapid solution for early discovery, a Solid-Phase Extraction protocol provides the cleanest sample, minimizing matrix effects and ensuring the highest level of data quality required for regulated bioanalysis. The secondary amine structure of the analyte makes it ideally suited for positive mode ESI and allows for selective retention using mixed-mode cation exchange SPE. By following the principles of method development and rigorous validation outlined in this guide, researchers can develop a robust, reliable, and defensible assay to support their drug development programs.

References

  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex.
  • Abdel-Rehim, M. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. Diva-portal.org.
  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters.
  • Various Authors. (n.d.). Patent Document Fragment with LCMS Methods. Google Patents.
  • Pawliszyn, J. et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. PMC.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. FDA.
  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
  • Biotage. (2025). Bioanalytical sample preparation. Biotage.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation.
  • Abdessadek, M. et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis.
  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. UAB.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. BenchChem.
  • ResearchGate. (2025). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. Request PDF.
  • Fluorochem. (n.d.). 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6). Fluorochem.
  • Srinivas, R. et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. MASONACO.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-methylbenzamide. Sigma-Aldrich.
  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.
  • Frontiers. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Environmental Science.
  • OSTI. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov.
  • MDPI. (2023). Development of Methyl 2-aminobenzoate Reference Material in a Biocidal Product Matrix. Molecules.
  • An, B. et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. PMC.
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  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent.

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of the research chemical 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS No. 1249161-31-6). As a novel compound in drug discovery and development, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet widely available. This guide, therefore, is constructed upon the foundational principles of chemical safety, drawing logical inferences from its molecular structure—a tertiary amine and a propanamide—and data from analogous compounds. It is imperative for all laboratory personnel to treat this compound as potentially hazardous and to adhere strictly to the protocols outlined herein to ensure personal safety and environmental compliance.

Part 1: Hazard Assessment and Risk Mitigation

Given the absence of a specific SDS, a cautious and conservative approach to hazard assessment is paramount. The chemical structure of 3-(Methyl(2-methylbenzyl)amino)propanamide suggests potential health effects based on the known hazards of similar molecules.

Inferred Potential Hazards:

  • Skin and Eye Irritation: Structurally related aromatic amines and amides are frequently cited as causing skin irritation and serious eye irritation.[1][2] Direct contact should be rigorously avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2] Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Harmful if Swallowed: Many amine and amide compounds are harmful upon ingestion.[2][3]

Data Summary of Structurally Similar Compounds:

Hazard StatementChemical Class AnalogySource(s)
Causes serious eye irritation4-Aminobenzamide, 3-Amino-N-methylbenzamide[1]
May cause respiratory irritation4-Aminobenzamide, 3-amino Benzamide[2]
Causes skin irritation3-Amino-N-methylbenzamide, 2-Methylbenzylamine[1][4]
Harmful if swallowed3-amino Benzamide, Benzenemethanamine, N-methyl-[2][3]
Causes severe skin burns(±)-3-Amino-1,2-propanediol, 2-Methylbenzylamine[4]

Due to the unconfirmed toxicological profile of 3-(Methyl(2-methylbenzyl)amino)propanamide, all waste generated, including contaminated personal protective equipment (PPE) and experimental apparatus, must be classified and handled as hazardous waste.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 3-(Methyl(2-methylbenzyl)amino)propanamide in any form—solid, solution, or as waste.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of as hazardous waste after handling the compound.[5]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required to prevent eye contact.[1]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, additional protective clothing, such as an apron or coveralls, should be considered.

  • Respiratory Protection: All handling of the solid compound or solutions that may produce aerosols should be performed in a certified chemical fume hood to avoid inhalation.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent exposure to personnel and the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Part 2.

  • Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust. For liquid spills, use an absorbent material to dike the spill and prevent it from spreading.

  • Collect the Waste: Carefully scoop the contained material and absorbent into a designated, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Securely seal and label the waste container as "Hazardous Waste" and include the full chemical name. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Part 4: Step-by-Step Disposal Protocol

The disposal of 3-(Methyl(2-methylbenzyl)amino)propanamide must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Workflow for Proper Disposal:

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 3-(Methyl(2-methylbenzyl)amino)propanamide, as well as contaminated items such as weigh boats, filter paper, and gloves, in a dedicated, clearly labeled, and sealable container.

    • Liquid Waste: Collect solutions containing 3-(Methyl(2-methylbenzyl)amino)propanamide in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle). Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps Waste: Needles, syringes, or other contaminated sharp objects must be placed in a designated sharps container.

  • Container Selection and Labeling:

    • Use containers that are in good condition and have a secure, screw-on cap.

    • Label the container clearly with "Hazardous Waste," the full chemical name "3-(Methyl(2-methylbenzyl)amino)propanamide," and an approximate concentration if in solution. The date of waste accumulation should also be noted.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.

    • Ensure secondary containment is used for liquid waste to prevent spills.

    • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Provide them with a complete and accurate inventory of the waste.

Disposal Decision Workflow Diagram:

Caption: Disposal decision workflow for 3-(Methyl(2-methylbenzyl)amino)propanamide waste.

References

  • Sigma-Aldrich.
  • 3M.
  • TCI Chemicals. Safety Data Sheet for 3-Amino-N-methylbenzamide. (2024).
  • Fisher Scientific. Safety Data Sheet for 3-Amino-2-methylbenzyl alcohol, 97%. (2011).
  • Safety Data Sheet 1. Product and company identification 2.
  • SKC Inc.
  • Fisher Scientific. Safety Data Sheet for alpha-Benzoin oxime. (2024).
  • Cayman Chemical.
  • Cornell University.
  • Thermo Fisher Scientific. Safety Data Sheet for Benzenemethanamine, N-methyl-. (2010).
  • Covestro Solution Center.
  • Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). (2005).
  • Fluorochem. 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6).
  • Fisher Scientific.
  • Vanderbilt University.
  • Collect and Recycle. Amine Disposal For Businesses. (2024).
  • Sigma-Aldrich. Safety Data Sheet for (±)-3-Amino-1,2-propanediol. (2024).
  • EPFL.
  • Treatment and disposal of chemical wastes in daily labor

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Personal protective equipment for handling 3-(Methyl(2-methylbenzyl)amino)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 3-(Methyl(2-methylbenzyl)amino)propanamide. Given that this compound is likely a novel or research chemical, it must be treated as a substance with unknown hazards until proven otherwise.[1] The following protocols are based on a combination of best practices for handling unknown chemicals and data from structurally similar compounds like benzylamines and substituted propanamides.

Hazard Assessment and Triage

Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be performed by evaluating the chemical structure. 3-(Methyl(2-methylbenzyl)amino)propanamide contains a benzylamine moiety and a propanamide group.

  • Benzylamine Derivatives : Known to be hazardous, causing skin and eye irritation, with potential for respiratory discomfort upon inhalation of vapors.[2]

  • Propanamides : This class of chemicals can also cause skin, eye, and respiratory irritation.[3]

Therefore, it is prudent to assume that 3-(Methyl(2-methylbenzyl)amino)propanamide is at least as hazardous as its parent compounds and may be a skin and eye irritant, and potentially harmful if inhaled or ingested.[1][2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure through all potential routes (inhalation, ingestion, skin, and eye contact).[4][5]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[1] Consider double-gloving.Provides a barrier against splashes and direct contact.[6] Latex gloves are not recommended as they offer poor chemical resistance.[6]
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[1] A full-face shield should be worn over goggles when there is a significant splash risk.[5]Protects against splashes that could cause serious eye damage.[7]
Body Protection A flame-resistant lab coat worn over personal clothing.[1] A chemical-resistant apron should be considered for larger quantities.Protects the skin from spills and contamination.[8]
Respiratory Protection All handling of solids or solutions should be performed in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Minimizes the risk of inhaling potentially harmful aerosols or vapors.[5]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step operational plan is critical for safe handling.

Preparation and Engineering Controls
  • Designated Area : All work with 3-(Methyl(2-methylbenzyl)amino)propanamide must be conducted in a designated area within a laboratory.[1]

  • Fume Hood : Ensure the chemical fume hood is operational and has a valid certification.[4]

  • Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • Spill Kit : Have a chemical spill kit readily available, containing absorbent materials like sand or vermiculite.[9]

Handling and Dispensing

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Compound in Fume Hood prep_spill->handle_transfer handle_weigh Weigh Solid in a Contained Manner handle_transfer->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of Waste in Labeled Containers clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE in Correct Order clean_dispose->clean_remove_ppe

Caption: A typical workflow for handling hazardous research chemicals.

  • Don PPE : Put on all required PPE before entering the designated handling area.[10]

  • Transfer in Hood : Conduct all transfers of the solid compound or its solutions inside a chemical fume hood to minimize inhalation exposure.[8]

  • Minimize Dust : If handling a powder, take care to minimize the generation of dust.

  • Avoid Contact : Use tools like spatulas and tongs to avoid direct contact with the chemical.[4]

  • Container Management : Keep all containers of the chemical tightly closed when not in use.[11]

Post-Handling and Decontamination
  • Surface Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent.[1]

  • Hand Washing : Wash hands and arms thoroughly with soap and water after removing gloves.[12]

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

Storage and Segregation

Proper storage is crucial to prevent accidents and maintain the integrity of the chemical.[13]

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11]

  • Segregation : Store 3-(Methyl(2-methylbenzyl)amino)propanamide away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[14]

  • Labeling : All containers must be clearly labeled with the chemical name and any known or suspected hazards.[1]

  • Secondary Containment : Use secondary containment, such as a tray or bin, to contain any potential spills.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.[4]

Waste Collection
  • Waste Containers : Use designated, clearly labeled, and leak-proof containers for all waste containing 3-(Methyl(2-methylbenzyl)amino)propanamide.

  • Segregation : Do not mix this waste with other incompatible waste streams.

  • Solid Waste : Contaminated items such as gloves, paper towels, and weighing papers should be collected as solid hazardous waste.

  • Liquid Waste : Unused solutions should be collected in a designated liquid waste container. For small amounts of benzylamine-like compounds, incineration after mixing with a flammable solvent is a possible disposal method, but this should only be performed by authorized waste management services.[15]

Disposal Procedure

G cluster_waste_stream Waste Segregation cluster_containment Containment start Chemical Waste Generated solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container disposal Authorized Waste Disposal solid_container->disposal liquid_container->disposal

Caption: Waste disposal workflow for hazardous chemicals.

  • Labeling : Ensure all waste containers are accurately labeled with their contents.

  • Storage : Store waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup : Arrange for the collection and disposal of the chemical waste through your institution's authorized hazardous waste management service.[4]

Emergency Procedures

Be prepared for accidents and know the appropriate response.[4]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Spill : For a small spill, contain it with an inert absorbent material and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact your institution's emergency response team.[1]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 3-(Methyl(2-methylbenzyl)amino)propanamide and ensure a safe laboratory environment.

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